molecular formula C6H7BrN2 B1372464 (3-Bromopyridin-4-YL)methanamine CAS No. 887581-41-1

(3-Bromopyridin-4-YL)methanamine

Cat. No.: B1372464
CAS No.: 887581-41-1
M. Wt: 187.04 g/mol
InChI Key: ZCDOXSAQHKFABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromopyridin-4-YL)methanamine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromopyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDOXSAQHKFABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677211
Record name 1-(3-Bromopyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887581-41-1
Record name 1-(3-Bromopyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of (3-Bromopyridin-4-YL)methanamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3-Bromopyridin-4-YL)methanamine in Modern Drug Discovery

This compound is a pivotal building block in medicinal chemistry, offering a unique structural motif for the synthesis of a diverse range of biologically active compounds. Its pyridine core, substituted with a bromine atom and an aminomethyl group, provides multiple points for molecular elaboration, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Strategic Synthesis Pathways: A Multi-pronged Approach

The synthesis of this compound can be approached through several strategic routes. The most direct and widely employed pathway commences with the commercially available 3-bromo-4-methylpyridine, proceeding through a key nitrile intermediate, 3-bromo-4-cyanopyridine. This section will elucidate this primary pathway and briefly touch upon alternative strategies.

The Primary Pathway: From 3-Bromo-4-methylpyridine to this compound

This robust synthesis is a two-step process:

  • Step 1: Synthesis of 3-Bromo-4-cyanopyridine. This crucial intermediate can be prepared from 3-bromo-4-methylpyridine. While direct ammoxidation of the methyl group is a possibility, a more common laboratory-scale approach involves the conversion of the methyl group to a more reactive intermediate. A plausible method involves the radical bromination of the methyl group followed by nucleophilic substitution with a cyanide salt.

  • Step 2: Reduction of 3-Bromo-4-cyanopyridine. The nitrile functionality of 3-bromo-4-cyanopyridine is then reduced to the primary amine, yielding the target compound. This transformation can be achieved through various reduction methodologies, each with its own set of advantages and considerations.

The overall synthetic strategy is depicted in the following workflow:

Synthesis_Pathway Start 3-Bromo-4-methylpyridine Intermediate 3-Bromo-4-cyanopyridine Start->Intermediate Various Methods (e.g., Oxidation then Cyanation) Product This compound Intermediate->Product Nitrile Reduction

Caption: Overall synthetic workflow from 3-bromo-4-methylpyridine.

In-Depth Analysis of the Key Synthetic Step: Nitrile Reduction

The reduction of the nitrile group in 3-bromo-4-cyanopyridine is the final and critical step in this synthesis. The choice of reducing agent and reaction conditions is paramount to achieving a high yield and purity of the desired primary amine, while avoiding potential side reactions such as the formation of secondary or tertiary amines.[1] We will explore two of the most effective and commonly employed methods: Catalytic Hydrogenation and Metal Hydride Reduction.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitriles.[1] This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Mechanism and Rationale:

The reaction proceeds via the adsorption of the nitrile and hydrogen onto the catalyst surface. The π-bonds of the nitrile are sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine.[1]

To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with the imine intermediate, the reaction is often carried out in the presence of ammonia or in an acidic medium.[2]

Catalyst Selection:

  • Raney® Nickel: A highly effective and economical catalyst for nitrile reduction.[3][4] It is typically used as a slurry in a suitable solvent.

  • Palladium on Carbon (Pd/C): Another common heterogeneous catalyst that can be employed for this transformation.[2]

Catalytic_Hydrogenation Nitrile 3-Bromo-4-cyanopyridine Imine Imine Intermediate Nitrile->Imine + H₂ Catalyst Catalyst Surface (e.g., Raney Ni, Pd/C) Nitrile->Catalyst Amine This compound Imine->Amine + H₂ Imine->Catalyst

Caption: Simplified mechanism of catalytic hydrogenation of a nitrile.

Method 2: Metal Hydride Reduction

For laboratory-scale synthesis, metal hydrides offer a powerful and often more convenient alternative to catalytic hydrogenation.

Reducing Agent Selection:

  • Lithium Aluminum Hydride (LiAlH₄): A very strong and non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[5][6][7][8] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, careful handling and quenching procedures are essential.

  • Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂): Borane and its complexes are also effective for the reduction of nitriles to primary amines.[2] These reagents are generally considered milder than LiAlH₄ and may offer better chemoselectivity in the presence of other reducible functional groups.

Mechanism and Rationale:

The reduction with metal hydrides involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile group. This is followed by further hydride additions to the resulting intermediate, which upon acidic or aqueous workup, yields the primary amine.

Hydride_Reduction Nitrile 3-Bromo-4-cyanopyridine Intermediate Iminometal Complex Nitrile->Intermediate + 'H⁻' Hydride Hydride Source (e.g., LiAlH₄, BH₃) Nitrile->Hydride Amine This compound Intermediate->Amine + 'H⁻' then H₂O workup

Caption: General mechanism of nitrile reduction with metal hydrides.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-cyanopyridine

A common method for the synthesis of 3-bromo-4-cyanopyridine involves the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from an amino precursor.[4][9][10][11]

Step-by-Step Methodology:

  • Diazotization of 4-Amino-3-bromopyridine: To a stirred solution of 4-amino-3-bromopyridine in an aqueous acidic solution (e.g., H₂SO₄ or HBr) cooled to 0-5 °C, a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water is prepared and heated. The cold diazonium salt solution is then slowly added to the hot cyanide solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature. After the addition is complete, the mixture is heated for a period to drive the reaction to completion.

  • Workup and Purification: The reaction mixture is cooled and then neutralized with a base (e.g., NaOH or K₂CO₃). The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure 3-bromo-4-cyanopyridine.

Protocol 2: Reduction of 3-Bromo-4-cyanopyridine to this compound using Catalytic Hydrogenation

Step-by-Step Methodology:

  • Reaction Setup: To a pressure-resistant hydrogenation vessel, add 3-bromo-4-cyanopyridine, a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a catalytic amount of Raney® Nickel (as a slurry in the solvent).

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Workup and Purification: The reaction vessel is depressurized, and the catalyst is carefully removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 3: Reduction of 3-Bromo-4-cyanopyridine to this compound using Lithium Aluminum Hydride

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, a solution of 3-bromo-4-cyanopyridine in anhydrous THF is added. The solution is cooled to 0 °C in an ice bath.

  • Addition of LiAlH₄: A solution of LiAlH₄ in anhydrous THF is added dropwise to the stirred solution of the nitrile, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • Quenching and Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Data Summary and Comparison of Reduction Methods

Reduction MethodReagentsTypical SolventsTemperatureAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Raney® Ni or Pd/CMethanol, Ethanol (often with NH₃)Room Temp. to 50 °CScalable, environmentally friendly, high yieldRequires specialized pressure equipment, catalyst handling
Metal Hydride Reduction LiAlH₄Anhydrous THF, Diethyl Ether0 °C to RefluxRapid, high yielding on a lab scaleHighly reactive, requires strict anhydrous conditions, careful quenching
Borane Reduction BH₃·THF or BH₃·SMe₂THFRoom Temp. to RefluxMilder than LiAlH₄, good functional group toleranceBorane complexes can be air and moisture sensitive

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of various drug discovery programs. The most efficient and practical route involves the reduction of the key intermediate, 3-bromo-4-cyanopyridine. Both catalytic hydrogenation and metal hydride reduction are viable methods for this transformation, and the choice between them will depend on the scale of the synthesis, available equipment, and the desired level of operational simplicity. By understanding the underlying principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this important synthetic building block.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC.
  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Butt, M. A., & Zhang, H. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(11), 2895-2917.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method of 3-bromopyridine.
  • Finechem. (n.d.). 4-Pyridinecarbonitrile,3-Bromo.
  • Wang, Q., & Sauermann, N. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 634-644.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction.
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.

Sources

The Strategic Intermediate: A Technical Guide to (3-Bromopyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bromopyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class, functionalized pyridines serve as indispensable building blocks. (3-Bromopyridin-4-yl)methanamine is one such critical intermediate, offering chemists a versatile handle for molecular elaboration. The strategic placement of a bromine atom and a primary aminomethyl group allows for sequential, regioselective modifications, making it a valuable precursor in the synthesis of complex molecular architectures, particularly in the realm of epigenetic modulation and oncology. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and application, with a focus on enabling its effective use in a research and development setting.

Physicochemical and Structural Properties

This compound is a substituted pyridine characterized by a molecular formula of C₆H₇BrN₂. The presence of both a halogenated aromatic ring and a basic amino group defines its chemical reactivity and physical properties.

PropertyValueSource(s)
Molecular Weight 187.04 g/mol [1][2]
Molecular Formula C₆H₇BrN₂[1]
CAS Number 887581-41-1[1]
Density 1.6 ± 0.1 g/cm³[1]
Boiling Point 265.4 ± 25.0 °C at 760 mmHg[1]
Flash Point 114.3 ± 23.2 °C[1]
LogP 0.62[1]

Its structure presents two key reactive sites: the bromine atom at the 3-position is susceptible to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The aminomethyl group at the 4-position provides a nucleophilic center, ideal for amide bond formation, reductive amination, or elaboration into more complex side chains.

Synthesis and Mechanistic Rationale

The most direct and common synthetic route to this compound involves the chemical reduction of the corresponding nitrile, 3-bromo-4-cyanopyridine. This precursor itself can be synthesized from readily available starting materials. The overall synthetic strategy is valued for its efficiency and control over regiochemistry.

G cluster_0 Synthesis of Precursor cluster_1 Final Reduction Step A Pyridine B 3-Bromopyridine A->B Bromination (e.g., Br₂, H₂SO₄) C 3-Bromo-4-cyanopyridine B->C Cyanation (e.g., Zn(CN)₂, Pd catalyst) D This compound C->D Nitrile Reduction (e.g., H₂, Raney Ni or BH₃·THF)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 3-Bromo-4-cyanopyridine

This protocol describes a representative method for the synthesis of this compound. The choice of a heterogeneous catalyst like Raney Nickel is driven by its high activity for nitrile reduction and the ease of removal by filtration, simplifying product purification.

Materials:

  • 3-Bromo-4-cyanopyridine (1.0 eq)

  • Anhydrous Ethanol or Methanol

  • Raney Nickel (approx. 50% slurry in water, ~0.2 eq by dry weight)

  • Ammonia (as a 7N solution in methanol, optional)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with deionized water (3 x 50 mL), followed by anhydrous ethanol (3 x 50 mL) to remove water.

  • Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add a solution of 3-bromo-4-cyanopyridine (10.0 g, 54.6 mmol) in anhydrous ethanol (150 mL). Rationale: Ethanol is a common solvent for hydrogenations; its polarity is sufficient to dissolve the substrate without interfering with the reaction.

  • (Optional but Recommended): Add 7N methanolic ammonia (20 mL). Rationale: The addition of ammonia helps to suppress the formation of secondary amine byproducts by competing with the product for reaction with the intermediate imine.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the washed Raney Nickel catalyst to the reaction vessel.

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-60 psi with H₂.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Causality: This step is critical for safety, as pyrophoric Raney Nickel must be separated from the flammable solvent and product. Wash the filter cake with additional ethanol (2 x 30 mL).

  • Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by silica gel column chromatography or vacuum distillation to yield the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for this molecule.

G Input Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR Structural Confirmation MS Mass Spectrometry (MS) Input->MS Molecular Weight Verification IR Infrared Spectroscopy (IR) Input->IR Functional Group ID HPLC HPLC / UPLC Input->HPLC Quantitative Purity EA Elemental Analysis

Caption: Standard analytical workflow for compound validation.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (s, 1H, H-2), ~8.3 (d, 1H, H-6), ~7.3 (d, 1H, H-5), ~3.9 (s, 2H, -CH₂-), ~1.6 (br s, 2H, -NH₂). Rationale: The signals for the pyridine protons will appear in the aromatic region, with the proton at C-2 being the most deshielded. The methylene and amine protons will appear in the aliphatic region.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~155 (C-4), ~152 (C-6), ~150 (C-2), ~126 (C-5), ~122 (C-3), ~45 (-CH₂-). Rationale: The carbon bearing the aminomethyl group (C-4) is expected to be significantly shielded compared to other pyridine carbons, while the carbon attached to bromine (C-3) will also show a characteristic shift.

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₈BrN₂⁺ [M+H]⁺: 186.98, 188.98. Rationale: The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1), which is a key diagnostic feature in the mass spectrum.

Applications in Drug Discovery: Targeting BRD4 in Cancer

This compound is a highly valuable building block in the synthesis of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[3][4][5] BRD4 is an epigenetic "reader" that recognizes acetylated lysine residues on histones, playing a critical role in the transcriptional regulation of key oncogenes like c-Myc.[4] Its inhibition has emerged as a promising therapeutic strategy in various cancers, including acute myeloid leukemia and multiple myeloma.[6]

The amine functional group of this compound is often used to construct the core scaffold of a BET inhibitor, while the bromo-substituent provides a vector for introducing moieties that can occupy the hydrophobic "WPF shelf" or interact with the ZA loop of the bromodomain binding pocket, enhancing potency and selectivity.

G BRD4 BRD4 Protein PTEFb P-TEFb Complex BRD4->PTEFb Recruits AcLys Acetylated Lysine (on Histones) AcLys->BRD4 Binds PolII RNA Polymerase II PTEFb->PolII Phosphorylates (Activates) Oncogenes Oncogene Transcription (e.g., c-Myc) PolII->Oncogenes Initiates BETi BET Inhibitor (Derived from Intermediate) BETi->BRD4 Competitively Binds & Blocks Interaction

Caption: Mechanism of BRD4 inhibition in oncogene transcription.

Safety and Handling

Based on data for structurally related bromopyridines, this compound should be handled with appropriate precautions. It is presumed to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound, highlighting its importance as a strategic intermediate. The synthetic protocols, characterization data, and mechanistic insights are intended to empower researchers to leverage this versatile building block for the discovery and development of next-generation therapeutics.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound | CAS#:887581-41-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, February 13). The reductive decyanation reaction: an overview and recent developments. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromopyridin-3-YL)methanamine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Bromo-4-cyanopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-cyanopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • PubChemLite. (n.d.). 3-bromo-4-cyanopyridine (C6H3BrN2). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • MDPI. (n.d.). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US20230174545A1 - Heterocyclic compounds as bet inhibitors.
  • Wikipedia. (n.d.). BET inhibitor. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (3-Bromopyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of (3-Bromopyridin-4-YL)methanamine in Medicinal Chemistry

This compound is a substituted pyridine derivative of significant interest in drug discovery and development. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The specific substitution pattern of a bromine atom and a methanamine group on the pyridine ring provides distinct electronic and steric properties, making this compound a valuable building block for creating novel therapeutic agents.

Accurate structural elucidation is the cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution. This guide provides a comprehensive overview of the NMR spectroscopic data for this compound, offering a detailed analysis of its ¹H and ¹³C NMR spectra, and outlines the experimental protocols necessary for acquiring high-quality data. The causality behind experimental choices is emphasized to provide a deeper understanding of the spectroscopic analysis.

Predicted NMR Spectroscopic Data

While experimental spectra for novel compounds are generated during synthesis, a deep understanding of predicted data is crucial for verification and interpretation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on the pyridine ring and analysis of related structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5s-
H-5~7.4d~5.0
H-6~8.4d~5.0
-CH₂-~3.9s-
-NH₂~1.8 (broad)s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~120
C-4~148
C-5~125
C-6~150
-CH₂-~45

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for unambiguous structural confirmation. The following protocol provides a step-by-step methodology for the analysis of this compound.

I. Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is particularly useful for observing exchangeable protons like those of the amine group.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.[1] This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.[2]

II. Spectrometer Setup and 1D NMR Acquisition
  • Spectrometer Tuning : Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent.[1] Perform shimming on the magnetic field to achieve high homogeneity, resulting in sharp and well-resolved NMR signals.[1]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters would include a spectral width of 0 to 160 ppm.[1] Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or where signal overlap occurs in 1D spectra, 2D NMR experiments are indispensable for definitive structural elucidation.[3]

I. COSY (Correlation Spectroscopy)

The COSY experiment is crucial for identifying proton-proton coupling networks.[3] Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled to each other, typically over two or three bonds.[1] For this compound, a COSY experiment would confirm the coupling between H-5 and H-6 on the pyridine ring.

II. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom it is directly attached to, providing one-bond ¹H-¹³C correlations.[1][3] This is the primary method for assigning the protonated carbons in the molecule.[1] For our target molecule, HSQC would link the signals of H-2, H-5, H-6, and the -CH₂- protons to their corresponding carbon signals.

III. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is key to identifying longer-range correlations between protons and carbons, typically over two or three bonds.[1] This is particularly valuable for assigning quaternary (non-protonated) carbons and for piecing together the molecular skeleton.[1] For this compound, HMBC correlations would be expected from the -CH₂- protons to C-3 and C-4, and from the pyridine ring protons to adjacent and more distant carbons, confirming the overall connectivity.

Visualizing the NMR Analysis Workflow

The following diagrams illustrate the logical flow of the NMR analysis process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Assign_Protons Assign Proton Signals (¹H, COSY) OneD_NMR->Assign_Protons TwoD_NMR->Assign_Protons Assign_Carbons Assign Carbon Signals (¹³C, HSQC, HMBC) Assign_Protons->Assign_Carbons Structure_Elucidation Complete Structure Elucidation Assign_Carbons->Structure_Elucidation

Caption: Experimental workflow for NMR analysis.

Caption: Key HMBC correlations for structural assignment.

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a systematic process that begins with the acquisition of high-quality 1D spectra and is completed with the detailed analysis of 2D correlation experiments. While predicted data provides a valuable starting point, the application of advanced techniques such as COSY, HSQC, and HMBC is essential for the unambiguous assignment of all proton and carbon signals. This in-depth understanding of the molecular structure is fundamental for its application in medicinal chemistry and drug development, enabling researchers to confidently advance their synthetic and therapeutic programs.

References

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • NMR Protocols and Methods. Springer Nature. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. ResearchGate. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. [Link]

  • This compound. Chemsrc. [Link]

  • (4-Bromopyridin-3-YL)methanamine. PubChem. [Link]

  • CH3Br C-13 nmr spectrum of bromomethane. Doc Brown's Chemistry. [Link]

Sources

An In-Depth Technical Guide to (3-Bromopyridin-4-YL)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopyridin-4-YL)methanamine is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its unique structural motif, featuring a bromo-substituted pyridine ring with a methylamine group, positions it as a valuable and versatile building block in the synthesis of complex molecular architectures. The strategic placement of the bromine atom and the primary amine functionality allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

This compound is commercially available as a free base and in various salt forms, most commonly as the hydrochloride and dihydrochloride salts. The physical and chemical properties of the free base are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 887581-41-1, 1053053-92-1[1][2]
Molecular Formula C₆H₇BrN₂[2][3]
Molecular Weight 187.04 g/mol [2][3]
Boiling Point 265.4 ± 25.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 114.3 ± 23.2 °C[3]
Appearance Not explicitly stated, likely a liquid or low-melting solidN/A
Solubility Expected to be soluble in organic solventsN/A

Salt Forms:

  • This compound hydrochloride:

    • CAS Number: 1956307-14-4[4]

    • Molecular Formula: C₆H₈BrClN₂[4]

    • Molecular Weight: 223.5 g/mol [4]

  • This compound dihydrochloride:

    • CAS Number: 2059942-27-5[5]

    • Molecular Formula: C₆H₉BrCl₂N₂[5]

    • Molecular Weight: 259.96 g/mol [5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the reduction of the corresponding nitrile, 3-bromo-4-cyanopyridine. This precursor is accessible through established pyridine chemistry.

Plausible Synthetic Pathway

A logical and well-documented approach to synthesize this compound is a two-step process starting from a suitable pyridine derivative. The first step would be the bromination of a pyridine precursor, followed by the introduction of a cyano group, and finally, the reduction of the nitrile to the desired primary amine. A key intermediate in this pathway is 3-bromo-4-cyanopyridine.

G cluster_0 Synthesis of Precursor cluster_1 Final Reduction Step Pyridine Derivative Pyridine Derivative 3-Bromopyridine Derivative 3-Bromopyridine Derivative Pyridine Derivative->3-Bromopyridine Derivative Bromination 3-Bromo-4-cyanopyridine 3-Bromo-4-cyanopyridine 3-Bromopyridine Derivative->3-Bromo-4-cyanopyridine Cyanation This compound This compound 3-Bromo-4-cyanopyridine->this compound Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Reduction of 3-Bromo-4-cyanopyridine

The reduction of the nitrile group in 3-bromo-4-cyanopyridine is a critical step to yield this compound. This transformation can be effectively carried out using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[1][6][7][8][9]

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Reagents and Materials:

    • 3-Bromo-4-cyanopyridine[10][11]

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Dilute sulfuric acid or hydrochloric acid for workup

    • Sodium hydroxide solution

    • Anhydrous sodium sulfate

    • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath

    • Standard glassware for extraction and purification

  • Step-by-Step Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Dissolve 3-bromo-4-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture again in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by vacuum distillation or column chromatography if necessary.

Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of this compound is dictated by its two primary functional groups: the bromo substituent on the pyridine ring and the primary aminomethyl group.

  • The Bromine Atom: The bromine atom at the 3-position of the pyridine ring is susceptible to a variety of cross-coupling reactions, which are fundamental in modern organic synthesis. This makes the molecule a valuable building block for creating more complex structures. Notable reactions include:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for constructing biaryl and heteroaryl structures.[12]

    • Heck Reaction: Palladium-catalyzed coupling with alkenes.[13]

    • Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.

    • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.

  • The Aminomethyl Group: The primary amine is a versatile functional group that can undergo a range of transformations, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

    • Formation of Heterocycles: The amine can serve as a nucleophile in the construction of various heterocyclic ring systems.

G cluster_0 Reactions at Bromine cluster_1 Reactions at Amine Start This compound Suzuki Suzuki Coupling (+ R-B(OH)2, Pd catalyst) Start->Suzuki Heck Heck Reaction (+ Alkene, Pd catalyst) Start->Heck Buchwald Buchwald-Hartwig Amination (+ R-NH2, Pd catalyst) Start->Buchwald Acylation Acylation (+ R-COCl) Start->Acylation Alkylation Alkylation (+ R-X) Start->Alkylation ReductiveAmination Reductive Amination (+ RCHO, [H]) Start->ReductiveAmination

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly valuable building block in the design and synthesis of new drug candidates. The pyridine ring is a common motif in many biologically active compounds, and the ability to introduce diverse substituents through the bromo and amino functionalities allows for the systematic exploration of structure-activity relationships (SAR).

While specific blockbuster drugs directly utilizing this starting material are not always publicly disclosed in detail, the utility of closely related bromopyridines is well-documented in pharmaceutical research. For instance, 3-bromopyridine is a known precursor in the synthesis of compounds targeting neurological disorders.[14] The incorporation of a this compound moiety can influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Potential therapeutic areas where this building block could be employed include:

  • Oncology: As a scaffold for kinase inhibitors and other anti-cancer agents.

  • Neuroscience: In the development of treatments for neurodegenerative diseases, psychiatric disorders, and pain.

  • Infectious Diseases: As a core component of novel antibacterial and antiviral drugs.

The versatility of this compound allows medicinal chemists to rapidly generate libraries of diverse compounds for high-throughput screening, accelerating the early stages of drug discovery.

Safety, Handling, and Storage

Potential Hazards:

  • Toxicity: Bromopyridines and aminomethylpyridines can be harmful if swallowed, in contact with skin, or if inhaled.[6][8]

  • Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.[6][8]

  • Corrosivity: Some aminomethylpyridines are corrosive and can cause severe skin burns and eye damage.[18]

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its dual functionality allows for a wide array of synthetic transformations, enabling the construction of complex and diverse molecular scaffolds. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this building block for the development of novel therapeutic agents. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.

References

  • This compound | CAS#:887581-41-1 | Chemsrc. (n.d.). Retrieved December 12, 2025, from [Link]

  • Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. (2025, May 22). Retrieved from [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Retrieved from [Link]

  • reduction of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved from [Link]

  • 2-(Aminomethyl)pyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.). Retrieved from [Link]

  • 3-(Aminomethyl)pyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Retrieved from [Link]

  • This compound|CAS 887581-41-1|3ASenrise. (2025, November 14). Retrieved from [Link]

  • 3-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11074051 - PubChem. (n.d.). Retrieved from [Link]

  • C-(3-BroMo-pyridin-4-yl)-MethylaMine - LookChem. (n.d.). Retrieved from [Link]

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.).
  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents. (n.d.).
  • CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents. (n.d.).
  • The reductive decyanation reaction: an overview and recent developments - PMC. (2017, February 13). Retrieved from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (n.d.). Retrieved from [Link]

  • Pyridine, 3-bromo- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed. (n.d.). Retrieved from [Link]

  • 3-Bromo-4-cyanopyridine - ChemBK. (n.d.). Retrieved from [Link]

  • (2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | CID 29921604 - PubChem. (n.d.). Retrieved from [Link]

  • (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem. (n.d.). Retrieved from [Link]

Sources

(3-Bromopyridin-4-YL)methanamine starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (3-Bromopyridin-4-yl)methanamine as a Versatile Starting Material in Modern Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount. An ideal building block offers not just a scaffold but a set of reactive handles that can be orthogonally addressed to construct molecular complexity efficiently. This compound emerges as a preeminent example of such a synthon. Its structure, featuring a pyridine ring substituted with a bromine atom at the 3-position and a primary aminomethyl group at the 4-position, provides two distinct and highly valuable points for chemical modification.

The pyridine core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a vast range of biological pathways.[1] The bromine atom serves as a versatile linchpin for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exquisite control.[2][3] Concurrently, the primary amine offers a nucleophilic site for a plethora of classical transformations, including amidation, reductive amination, and N-alkylation. This inherent bifunctionality allows researchers to design and execute convergent synthetic routes, significantly accelerating the discovery and development of novel chemical entities, particularly in the realms of kinase and bromodomain inhibitors where such scaffolds are prevalent.[4][5][6] This guide provides an in-depth exploration of the synthesis and application of this compound, offering both theoretical grounding and practical, field-proven protocols for the research scientist.

Part 1: Synthesis of the Core Synthon

The most direct and common route to this compound is the reduction of its nitrile precursor, 3-bromo-4-cyanopyridine. The choice of reduction methodology is critical and depends on factors such as scale, available equipment, and the tolerance of other functional groups in a more complex substrate. The primary methods involve either catalytic hydrogenation or reduction with chemical hydride reagents.

Synthetic Pathways to this compound

G cluster_0 Starting Material cluster_1 Reduction Methods cluster_2 Final Product 3-Bromo-4-cyanopyridine 3-Bromo-4-cyanopyridine Catalytic Hydrogenation Catalytic Hydrogenation 3-Bromo-4-cyanopyridine->Catalytic Hydrogenation e.g., H₂, Raney Ni or Pd/C Chemical Reduction Chemical Reduction 3-Bromo-4-cyanopyridine->Chemical Reduction e.g., LiAlH₄ or BH₃·SMe₂ This compound This compound Catalytic Hydrogenation->this compound Chemical Reduction->this compound

Caption: Synthetic overview for this compound.

Comparative Analysis of Reduction Methods

The selection of a nitrile reduction method involves a trade-off between reactivity, safety, selectivity, and scalability.

MethodReagents & ConditionsAdvantagesDisadvantages & Mitigations
Catalytic Hydrogenation H₂ (gas), Raney Ni or Pd/C catalyst, 50-500 psi, 50-150 °C, in a solvent like methanol or ethanol.[7][8][9]Highly scalable, cost-effective for large quantities, environmentally benign byproducts.Requires specialized high-pressure equipment. Can lead to secondary and tertiary amine byproducts. Mitigation: Addition of ammonia (NH₃) to the reaction mixture suppresses the formation of these byproducts.[10]
Lithium Aluminum Hydride (LiAlH₄) LiAlH₄ in an anhydrous ethereal solvent (THF, Et₂O) at 0 °C to room temperature, followed by an aqueous workup.[11][12][13]Extremely effective and high-yielding for a broad range of nitriles.[14][15]Highly reactive and pyrophoric; moisture-sensitive. Not suitable for large-scale industrial synthesis due to safety concerns.[13] Reduces many other functional groups (esters, amides, etc.).
Borane Complexes Borane-dimethyl sulfide (BH₃·SMe₂) or Borane-THF (BH₃·THF) in THF, typically with heating.[10]Milder than LiAlH₄, offering better functional group tolerance. BH₃·SMe₂ is more stable and concentrated than BH₃·THF.[10]BH₃·SMe₂ has a highly unpleasant odor.[10] May require elevated temperatures.
Protocol 1: Synthesis via LiAlH₄ Reduction

This protocol describes a laboratory-scale synthesis. The causality behind using anhydrous conditions is the violent, exothermic reaction of LiAlH₄ with water, which quenches the reagent and poses a significant safety hazard.

Materials:

  • 3-Bromo-4-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water (deionized)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Setup: To a dry, nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes relative to the nitrile).

  • Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 3-bromo-4-cyanopyridine (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Cautiously and sequentially add water (1 volume relative to LiAlH₄ mass), followed by 10% NaOH solution (1.5 volumes), and finally water again (3 volumes).[13] This Fieser workup procedure is critical for safely quenching the excess LiAlH₄ and generating a granular, filterable aluminum salt precipitate.

  • Workup: Stir the resulting suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Part 2: Applications in Complex Molecule Synthesis

The true power of this compound lies in its ability to undergo sequential, chemoselective modifications at its two reactive sites. This allows for the construction of complex molecular architectures, particularly those relevant to pharmaceutical targets.

Strategic Elaboration of the Scaffold

G SM This compound AmideIntermediate Amide Intermediate SM->AmideIntermediate Amidation (e.g., DIPEA, DCM) AcidChloride R¹-COCl (Acid Chloride) BoronicAcid R²-B(OH)₂ (Boronic Acid) FinalProduct Final Inhibitor Scaffold AmideIntermediate->FinalProduct Suzuki Coupling (e.g., Pd(PPh₃)₄, Na₂CO₃)

Caption: Convergent synthesis of a potential kinase inhibitor.

This two-step sequence is highly efficient. The first step, an amide coupling, is robust and high-yielding. The second step, a Suzuki coupling, is a powerful C-C bond-forming reaction that allows for the introduction of a diverse range of aryl or heteroaryl groups (R²). [2]This modularity is invaluable in drug discovery for building a library of related compounds for structure-activity relationship (SAR) studies.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation at the 3-position of the pyridine ring, assuming the amine has been previously protected or acylated.

Materials:

  • N-((3-bromopyridin-4-yl)methyl)acetamide (Amide Intermediate, 1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., 2M aq. Na₂CO₃, 3.0 eq.)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Setup: To a round-bottom flask, add the amide intermediate, the arylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.

  • Solvent & Base Addition: Add the solvent, followed by the aqueous base solution, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction & Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final coupled product.

Summary and Outlook

This compound is more than a simple chemical; it is a strategic tool for the rapid and efficient synthesis of complex, high-value molecules. Its orthogonal reactive sites—the nucleophilic amine and the electrophilic bromide—provide a robust platform for convergent synthesis. By mastering the synthesis of this building block and understanding the key transformations it enables, researchers in pharmaceutical and materials science can significantly streamline their development pipelines, accelerating the journey from concept to final product. The protocols and strategic insights provided herein serve as a comprehensive guide for leveraging the full potential of this versatile starting material.

References

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • ACS Publications. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC. Retrieved from [Link]

  • Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.
  • National Institutes of Health. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PubMed. (2001). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromopyridin-3-YL)methanamine. Retrieved from [Link]

  • National Institutes of Health. (2020). Bromodomain Inhibitors and Therapeutic Applications. PMC. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy. PMC. Retrieved from [Link]

  • ResearchGate. (2008). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (2010). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-flu orophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Retrieved from [Link]

  • PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. PMC. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [10][11][14]triazolo [4, 3-d] [11][14]diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from [Link]

Sources

Discovery and first synthesis of (3-Bromopyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-Bromopyridin-4-YL)methanamine

A Note on the "First" Synthesis

While a singular, definitive publication detailing the "first" synthesis of this compound is not readily apparent in a survey of the chemical literature, its structural components suggest a logical and well-precedented synthetic pathway. This guide, therefore, presents a highly plausible and scientifically grounded approach to its synthesis, drawing upon established methodologies for the functionalization of pyridine derivatives. The strategies outlined herein are representative of the methods that would be employed by medicinal and synthetic chemists for the preparation of this and related compounds.

Introduction: A Versatile Building Block

This compound is a key heterocyclic building block in the development of novel therapeutics. The presence of a bromine atom on the pyridine ring allows for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.[1] The aminomethyl group at the 4-position provides a crucial point for amide bond formation or other derivatizations, making this compound a valuable intermediate in the synthesis of complex drug candidates. This guide provides a detailed exploration of a practical synthetic route to this important molecule.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to 4-methylpyridine (also known as γ-picoline) as a readily available and cost-effective starting material. The key transformations involve the introduction of a bromine atom at the 3-position of the pyridine ring and the conversion of the 4-methyl group into an aminomethyl group.

retrosynthesis target This compound intermediate1 3-Bromo-4-(bromomethyl)pyridine target->intermediate1 Amination intermediate2 3-Bromo-4-methylpyridine intermediate1->intermediate2 Radical Bromination starting_material 4-Methylpyridine intermediate2->starting_material Electrophilic Bromination

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Key Intermediate: 3-Bromo-4-methylpyridine

The initial step in the proposed synthesis is the regioselective bromination of 4-methylpyridine. Direct electrophilic bromination of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle. However, under harsh conditions, such as in the presence of oleum (fuming sulfuric acid), bromination can be achieved, predominantly at the 3-position.[2] An alternative and often higher-yielding method involves a Sandmeyer-type reaction starting from 3-amino-4-methylpyridine.[3][4]

Protocol 1: Electrophilic Bromination of 4-Methylpyridine

This method, while requiring forcing conditions, is a direct approach from the starting material.

Experimental Protocol:

  • To a reaction vessel containing 720 mL of 20% oleum, add 140 g of 4-methylpyridine.

  • Heat the mixture to 160°C.

  • Slowly add 250 g of bromine dropwise, maintaining the temperature between 160-170°C.

  • Continue the reaction for 15 hours at this temperature.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralize the solution by adjusting the pH to 10-11 with sodium carbonate.

  • The product, 3-bromo-4-methylpyridine, can then be isolated by steam distillation.[2]

Method Reagents Conditions Yield Reference
Electrophilic Bromination4-Methylpyridine, Bromine, Oleum160-170°C, 15h66%[2]
Sandmeyer Reaction3-Amino-4-methylpyridine, HBr, Br₂, NaNO₂-5 to 0°C95%[3][4]

Functionalization of the Methyl Group

With 3-bromo-4-methylpyridine in hand, the next stage involves the conversion of the methyl group into an aminomethyl group. A common and effective strategy for this transformation is a two-step process: free-radical bromination of the benzylic methyl group, followed by nucleophilic substitution with an amine source.

Step 1: Synthesis of 3-Bromo-4-(bromomethyl)pyridine

The benzylic protons of the methyl group on the pyridine ring are susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation, as it provides a low concentration of bromine, which favors the desired substitution over competing reactions.[5][6] The reaction is typically initiated with a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and exposure to light.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a light source, dissolve 3-bromo-4-methylpyridine in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and irradiate with a lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 3-bromo-4-(bromomethyl)pyridine, which can be purified by chromatography.

Step 2: Synthesis of this compound

The newly installed benzylic bromide is a good leaving group and is readily displaced by a nucleophilic nitrogen source. Several methods can be employed for this amination step.

Method A: Direct Amination with Ammonia

A straightforward approach involves the reaction of 3-bromo-4-(bromomethyl)pyridine with an excess of ammonia.

Experimental Protocol:

  • Dissolve 3-bromo-4-(bromomethyl)pyridine in a solvent such as methanol.

  • Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature until the reaction is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in a suitable organic solvent and wash with water to remove ammonium salts.

  • Dry the organic layer, concentrate, and purify the resulting this compound by chromatography or distillation.

Method B: Gabriel Synthesis

To avoid the potential for over-alkylation, the Gabriel synthesis offers a more controlled approach. This involves the use of potassium phthalimide as the nitrogen nucleophile, followed by deprotection to release the primary amine.

Experimental Protocol:

  • To a solution of 3-bromo-4-(bromomethyl)pyridine in DMF, add potassium phthalimide.

  • Heat the mixture to facilitate the substitution reaction.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the phthalimide-protected intermediate.

  • Collect the solid by filtration and wash with water.

  • Deprotect the intermediate by heating with hydrazine hydrate in ethanol to yield this compound and phthalhydrazide.

  • The desired product can be isolated from the reaction mixture by extraction and purification.

Alternative Synthetic Route via Nitrile Reduction

An alternative pathway to this compound involves the reduction of 3-bromopyridine-4-carbonitrile. This intermediate can be synthesized from 3-bromo-4-methylpyridine through ammoxidation.[7]

workflow cluster_0 Alternative Synthetic Pathway 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 3-Bromopyridine-4-carbonitrile 3-Bromopyridine-4-carbonitrile 3-Bromo-4-methylpyridine->3-Bromopyridine-4-carbonitrile Ammoxidation This compound This compound 3-Bromopyridine-4-carbonitrile->this compound Reduction

Sources

(3-Bromopyridin-4-YL)methanamine reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Bromopyridin-4-yl)methanamine: Reactivity, Stability, and Synthetic Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, stability profile, and multifaceted reactivity. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to effectively utilize this compound in complex synthetic endeavors.

Core Characteristics and Physicochemical Properties

This compound, with CAS Number 887581-41-1, is a substituted pyridine derivative featuring both a nucleophilic aminomethyl group and a synthetically versatile bromine atom.[1] This unique arrangement of functional groups dictates its reactivity and makes it a valuable intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887581-41-1[1]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Appearance Varies; often a solid.
Storage Store at 0-8 °C.[3]

Note: The dihydrochloride salt form is also commercially available (CAS 1956307-14-4).[3]

Stability, Storage, and Handling

Chemical Stability

While specific stability data for this compound is not extensively published, data from analogous bromopyridines and aminopyridines suggest it is stable under standard laboratory conditions.[4] However, several potential degradation pathways must be considered, particularly under harsh reaction conditions.

  • Dehalogenation: The loss of the bromine atom is a potential side reaction, especially in the presence of strong reducing agents or certain catalysts at elevated temperatures.[5]

  • Oxidation of the Amine: The primary amine group can be susceptible to oxidation.

  • Moisture Sensitivity: Similar to other amines, it may be hygroscopic and sensitive to air and moisture.[6]

Recommended Storage and Handling Protocols

To ensure the integrity of the compound, the following storage and handling procedures are imperative:

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C.[3][4] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from air and moisture.[6]

  • Handling: Handle the compound in a well-ventilated area, preferably within a fume hood.[7] Avoid breathing dust or vapors.[8] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[9]

Safety Profile

This compound is classified as harmful or toxic. Users must consult the Safety Data Sheet (SDS) before use.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation.[3]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water.[4] If inhaled, move to fresh air.[8] If swallowed, seek immediate medical attention.[8]

Reactivity Profile: A Bifunctional Reagent

The reactivity of this compound is governed by its two primary functional groups: the aminomethyl group (-CH₂NH₂) and the bromo group (-Br) on the pyridine ring.

Caption: Key reactivity sites on this compound.

Reactivity of the Aminomethyl Group

The primary amine is a potent nucleophile and a Brønsted-Lowry base. It readily participates in a variety of classical amine reactions:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Boc Protection: The amine is often protected (e.g., with a Boc group) before performing reactions at the C-Br site to prevent unwanted side reactions.[10]

Reactivity of the C-Br Bond

The bromine atom at the 3-position of the pyridine ring is the key to extensive molecular elaboration. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond, making it an excellent electrophilic site for substitution and coupling reactions.[11]

  • Nucleophilic Aromatic Substitution (SNAr): While SNAr on halopyridines is feasible, it typically requires strong activation (e.g., a nitro group) and harsh conditions. Direct substitution of the bromine by common nucleophiles may be challenging but can be achieved under specific conditions, sometimes involving pyridyne intermediates.[12]

  • Transition Metal-Catalyzed Cross-Coupling Reactions: This is the most powerful and widely used application of the C-Br bond. It allows for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[11]

    • Heck Reaction: Coupling with alkenes.[10]

    • Sonogashira Coupling: Reaction with terminal alkynes.[11]

    • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

    • Grignard Coupling: Light-promoted reactions with Grignard reagents offer a transition-metal-free alternative.[13]

Key Experimental Protocols and Workflows

The following protocols are illustrative and serve as a starting point. Optimization is often necessary based on the specific substrate and desired outcome.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

Objective: To synthesize a 3-aryl-4-(aminomethyl)pyridine derivative.

Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. A base is required to activate the boronic acid.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).[5]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[5]

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol: Boc Protection of the Amine

Objective: To protect the primary amine to prevent interference during subsequent C-Br functionalization.

Causality: Di-tert-butyl dicarbonate (Boc₂O) reacts with the nucleophilic amine in the presence of a mild base to form a stable carbamate, which is unreactive under many cross-coupling conditions but can be easily removed later.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base such as triethylamine (Et₃N, 1.5 equiv.) or diisopropylethylamine (DIPEA).

  • Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the resulting Boc-protected compound, which can be carried forward to the next step.

Conclusion

This compound is a cornerstone building block for constructing complex molecules, particularly in the synthesis of novel pharmaceutical agents.[14][15] Its dual functionality allows for a strategic, stepwise approach to molecular assembly. A thorough understanding of its stability profile is crucial for preventing degradation, while mastery of its reactivity—especially in transition metal-catalyzed cross-coupling—unlocks a vast chemical space for drug discovery and development. The protocols and insights provided herein serve as a robust foundation for scientists aiming to leverage the full synthetic potential of this valuable intermediate.

References

  • Nucleophilic Substitution Reactions. University of Calgary.[Link]

  • 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.[Link]

  • 3-Bromopyridine. PubChem, National Center for Biotechnology Information.[Link]

  • The 4-substitution of 3-bromopyridines with additional nucleophiles. ResearchGate.[Link]

  • 7.1 Nucleophilic Substitution Reactions Overview. KPU Pressbooks.[Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal.[Link]

  • (4-Bromopyridin-3-YL)methanamine. PubChem, National Center for Biotechnology Information.[Link]

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • C-(3-BroMo-pyridin-4-yl)-MethylaMine. LookChem.[Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate.[Link]

  • Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. PubMed.[Link]

  • Chapter 6: Nucleophilic Substitution, Addition, and Elimination Reactions. AccessPharmacy.[Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Semantic Scholar.[Link]

  • This compound. ChemSrc.[Link]

  • (2-Bromopyridin-4-yl)methanamine. PubChem, National Center for Biotechnology Information.[Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central.[Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.[Link]

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PubMed Central.[Link]

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PubMed Central.[Link]

  • Design, synthesis, and biological evaluation of novel...derivatives as potential BRD4 inhibitors. PubMed.[Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.[Link]

  • Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications.[Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.[Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.[Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination on (3-Bromopyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Preamble: The Strategic Importance of C-N Bond Formation in Pyridine Scaffolds

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] This protocol focuses on a particularly relevant substrate class: aminomethylpyridines, specifically the coupling of (3-Bromopyridin-4-YL)methanamine.

The pyridine moiety is a privileged scaffold in medicinal chemistry, and the ability to forge C-N bonds on this ring system is critical for drug discovery and lead optimization.[4] However, heteroaromatic halides like 3-bromopyridine present unique challenges. The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate and inhibit the palladium catalyst can complicate the reaction.[5][6] Furthermore, the substrate contains a primary aminomethyl group, which requires careful selection of conditions to avoid side reactions or catalyst deactivation.

This document provides a comprehensive guide, grounded in mechanistic principles, to successfully navigate the complexities of this transformation. It is intended for researchers and professionals in drug development who require robust and reproducible protocols.

The Mechanistic Blueprint: Understanding the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle. A fundamental grasp of this mechanism is not merely academic; it informs every practical choice, from ligand selection to the choice of base. The generally accepted mechanism proceeds through three key stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][7][8][9]

  • Oxidative Addition : A low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the this compound. This forms a Pd(II) intermediate. The rate and success of this step are highly dependent on the ligand's electronic and steric properties.[10]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to generate a palladium-amido complex.[11] The choice of base and solvent is critical here to ensure efficient deprotonation without degrading sensitive substrates.[12][13]

  • Reductive Elimination : This is the product-forming step. The C-N bond is formed as the desired arylamine product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][14]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArX Ar-X ((3-Bromo...)) ArX->OA_Complex Amine R₂NH Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Reagents: A Rationale-Driven Selection

The success of this coupling is dictated by the judicious selection of four key components:

  • Palladium Source : While various Pd(0) and Pd(II) sources can be used, Pd(II) precursors like Pd(OAc)₂ and Pd₂(dba)₃ are common.[2] For enhanced reliability and ease of use, pre-formed palladium precatalysts (e.g., XPhos Pd G3) are highly recommended. These air- and moisture-stable complexes rapidly generate the active Pd(0) species in solution, leading to more reproducible results.

  • Ligand : This is arguably the most critical variable. For challenging heteroaryl halides, bulky and electron-rich biaryl phosphine ligands are essential.[3][15] Ligands like XPhos , RuPhos , and BrettPhos have demonstrated broad utility.[5][14] They promote the crucial oxidative addition step and facilitate the final reductive elimination, while their steric bulk can prevent catalyst inhibition by the pyridine nitrogen.[6]

  • Base : The base's role is to deprotonate the amine nucleophile.[8] Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups.[16] For substrates with base-sensitive moieties, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are preferable alternatives, though they may require higher reaction temperatures.[16][17] The choice is a balance between reactivity and substrate stability.

  • Solvent : Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are commonly employed.[8][18] The solvent must effectively dissolve all reaction components, particularly the base, as poor solubility can be a primary reason for reaction failure.[16]

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required based on the specific coupling partner.

4.1. Materials and Equipment

  • Reactants : this compound, Amine coupling partner (1.2 equiv.)

  • Catalyst System : Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), Ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%)

  • Base : Sodium tert-butoxide (NaOtBu, 1.4 equiv.) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)

  • Solvent : Anhydrous Toluene or 1,4-Dioxane

  • Equipment : Schlenk tube or oven-dried reaction vial with a magnetic stir bar, inert gas line (Argon or Nitrogen), heating block or oil bath, TLC plates, standard glassware for workup and purification, silica gel for column chromatography.

4.2. Reaction Setup and Execution

Experimental_Workflow start Start: Prepare Reagents setup Assemble Reaction Vessel (Schlenk Tube) start->setup charge_solids Charge Solids: Pd Catalyst, Base, This compound setup->charge_solids inert Evacuate & Backfill with Inert Gas (3x) charge_solids->inert add_liquids Add Anhydrous Solvent & Amine Partner inert->add_liquids react Heat to 80-110 °C & Stir add_liquids->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Cool, Quench, & Extract monitor->workup Upon Completion purify Purify via Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure:

  • Preparation : In an inert atmosphere glovebox or on a Schlenk line, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%), the base (e.g., NaOtBu, 1.4 mmol), and this compound (1.0 mmol) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Inert Atmosphere : Seal the tube, and if not in a glovebox, evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4][6]

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene (to achieve a concentration of ~0.1-0.2 M). Finally, add the amine coupling partner (1.2 mmol) via syringe.

  • Reaction : Seal the tube tightly and place it in a preheated heating block or oil bath set to 80-110 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup : Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and quench carefully by adding water or a saturated aqueous solution of ammonium chloride.[4]

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification : The crude product is typically purified by flash column chromatography on silica gel.[16] Note that residual palladium catalysts and ligands (or their oxides) can complicate purification.[19][20] A common strategy for basic amine products is an acidic wash during workup or using an amine-scavenging resin.[21]

Data Summary and Optimization Strategies

The optimal conditions are highly dependent on the specific amine coupling partner. The following table provides a starting point for optimization based on established precedents for bromopyridine substrates.

Parameter Condition A (High Reactivity) Condition B (For Sensitive Substrates) Rationale / Comments
Pd Source XPhos Pd G3 (1-2 mol%)BrettPhos Pd G3 (2-3 mol%)Precatalysts offer reliability. BrettPhos is often excellent for primary amines.[18]
Ligand XPhosBrettPhosBulky, electron-rich ligands are crucial for heteroaryl chlorides/bromides.[3][5]
Base NaOtBu (1.4 equiv)K₃PO₄ or Cs₂CO₃ (2.0 equiv)NaOtBu is a strong base for rapid reactions. K₃PO₄/Cs₂CO₃ are milder for base-sensitive groups.[16][17]
Solvent Toluene1,4-Dioxane or t-BuOHToluene is a robust, common choice. Dioxane can improve solubility; t-BuOH is often used with carbonate bases.[8][17]
Temperature 80-100 °C100-110 °CWeaker bases generally require higher temperatures to achieve sufficient reaction rates.[8]
Typical Yield Good to ExcellentModerate to GoodYields are substrate-dependent; optimization is key.
Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
No or Low Conversion 1. Inactive catalyst. 2. Poor base/solvent solubility. 3. Pyridine inhibition.1. Use a reliable precatalyst; ensure an inert atmosphere.[6] 2. Switch to a different solvent (e.g., dioxane); ensure base is finely powdered.[16] 3. Use a more sterically hindered ligand (e.g., tBuXPhos) to shield the Pd center.[15]
Hydrodehalogenation The competing reduction of the aryl bromide to an arene.This is often ligand-dependent. Screen different ligands (e.g., switch from XPhos to RuPhos). Lowering the reaction temperature may also help.[1]
Product Decomposition Base is too strong for functional groups on the coupling partner.Switch to a milder base like K₃PO₄ or Cs₂CO₃ and increase the temperature if necessary.[16]
Purification Difficulty Co-elution with ligand oxide or baseline streaking of the polar amine product.During workup, perform an acid/base extraction to isolate the amine product as a salt. Alternatively, treat the silica gel with triethylamine before chromatography.[21]

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. [Link]

  • Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry. [Link]

  • Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. [Link]

  • BH amination side products and purification : r/chemistry - Reddit. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. [Link]

  • Cleaning a Buchwald-Hartwig reaction : r/chemistry - Reddit. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

Sources

Application Notes and Protocols for the Exploration of (3-Bromopyridin-4-YL)methanamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a cornerstone in the development of novel agrochemicals, prized for its versatile chemical reactivity and its presence in numerous biologically active molecules.[1] Its derivatives have given rise to a wide array of commercial herbicides, insecticides, and fungicides. The strategic incorporation of a pyridine moiety can significantly influence a compound's biological activity, metabolic stability, and translocation within the target organism. The subject of this guide, (3-Bromopyridin-4-YL)methanamine, represents a promising, yet underexplored, building block for the synthesis of new agrochemical candidates. The presence of a bromine atom at the 3-position and a methanamine group at the 4-position offers two distinct points for chemical modification, making it an ideal scaffold for the creation of diverse chemical libraries for high-throughput screening. This document provides a comprehensive guide for researchers on how to unlock the potential of this versatile intermediate in the discovery of next-generation crop protection agents.

Synthesis Protocol: A Plausible Route to this compound

Reaction Scheme:

G cluster_0 Synthesis of this compound 3-Bromopyridine 3-Bromopyridine 3-Bromo-4-cyanopyridine 3-Bromo-4-cyanopyridine 3-Bromopyridine->3-Bromo-4-cyanopyridine 1. Cyanation This compound This compound 3-Bromo-4-cyanopyridine->this compound 2. Reduction

A plausible synthetic pathway.

Step 1: Cyanation of 3-Bromopyridine to 3-Bromo-4-cyanopyridine

This step introduces a cyano group at the 4-position of the pyridine ring, which can then be reduced to the desired methanamine group.

  • Materials: 3-Bromopyridine, Zinc cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Dimethylformamide (DMF), Argon or Nitrogen atmosphere.

  • Procedure:

    • To a dry, three-necked flask purged with an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1 equivalent), zinc cyanide (0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

    • Add anhydrous DMF to the flask to dissolve the reactants.

    • Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-4-cyanopyridine.

Step 2: Reduction of 3-Bromo-4-cyanopyridine to this compound

The cyano group is reduced to a primary amine to yield the final product.

  • Materials: 3-Bromo-4-cyanopyridine, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), Anhydrous tetrahydrofuran (THF) or diethyl ether, Argon or Nitrogen atmosphere.

  • Procedure:

    • In a dry, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve 3-bromo-4-cyanopyridine in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.

Application in Agrochemical Discovery: A High-Throughput Screening Cascade

The true potential of this compound lies in its ability to serve as a scaffold for creating a library of diverse derivatives. The primary amine and the bromine atom are handles for a wide range of chemical transformations, including N-acylation, N-alkylation, reductive amination, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

G cluster_0 High-Throughput Screening Cascade Start This compound Library Derivative Library Synthesis (e.g., N-acylation, Suzuki coupling) Start->Library HTS Primary High-Throughput Screening (Herbicidal, Fungicidal, Insecticidal) Library->HTS Dose Dose-Response & IC50/EC50 Determination HTS->Dose Secondary Secondary Assays (Spectrum of activity, Mode of action) Dose->Secondary Lead Lead Optimization Secondary->Lead

A typical workflow for agrochemical discovery.

Part 1: Herbicidal Activity Screening

The pyridine scaffold is present in herbicides that inhibit critical plant enzymes. A library of derivatives of this compound should be screened for herbicidal activity, with a particular focus on the inhibition of Protoporphyrinogen Oxidase (PPO).

Protocol 1: In Vitro PPO Inhibition Assay

This assay provides a rapid and cost-effective method for identifying potential PPO-inhibiting herbicides.

  • Principle: PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. The assay measures the activity of PPO by monitoring the increase in absorbance due to the formation of protoporphyrin IX.

  • Materials: Purified plant PPO enzyme, Protoporphyrinogen IX substrate, Assay buffer (e.g., 100 mM phosphate buffer, pH 7.5), Test compounds dissolved in DMSO, 96-well microplate, Spectrophotometer.

  • Procedure:

    • In a 96-well plate, add 2 µL of the test compound solution at various concentrations. Include a positive control (a known PPO inhibitor) and a negative control (DMSO).

    • Add 188 µL of the assay buffer containing the PPO enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the protoporphyrinogen IX substrate solution.

    • Immediately measure the absorbance at a specific wavelength (e.g., 490 nm) at regular intervals for 15-30 minutes.[2][3]

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Whole-Plant Post-Emergence Screening

This assay evaluates the herbicidal efficacy of the compounds on whole plants.[4]

  • Principle: Test compounds are applied to young plants, and their effects on plant growth and health are observed over time.

  • Materials: Test plants (e.g., a grass species like Lolium perenne and a broadleaf species like Amaranthus retroflexus), Pots with soil, Spray chamber, Test compounds formulated for spraying (e.g., dissolved in a suitable solvent with a surfactant), Greenhouse facilities.

  • Procedure:

    • Grow the test plants in pots until they reach the 2-4 leaf stage.

    • Prepare spray solutions of the test compounds at various concentrations.

    • Apply the spray solutions to the plants in a calibrated spray chamber to ensure uniform coverage.[5]

    • Include untreated control plants and plants treated with a commercial herbicide as a positive control.

    • Transfer the treated plants to a greenhouse and observe them for 14-21 days.

    • Assess the herbicidal injury using a rating scale (e.g., 0 = no effect, 100 = complete kill) and by measuring plant biomass (fresh or dry weight).[6]

Data Presentation: Representative Herbicidal Activity

Compound IDTargetIC50 (µM) - in vitro PPO% Injury at 100 g/ha - Lolium perenne% Injury at 100 g/ha - Amaranthus retroflexus
Example-H1 PPO0.58595
Example-H2 PPO> 501015
Commercial Standard PPO0.29098

Note: The data presented is hypothetical and for illustrative purposes.

Part 2: Fungicidal Activity Screening

Pyridine derivatives are also known for their fungicidal properties. A screening program should be implemented to assess the potential of the synthesized library against key plant pathogenic fungi.

Protocol 3: Fungal Growth Inhibition Assay (Agar Dilution Method)

This is a standard method to evaluate the intrinsic fungicidal activity of compounds.[7][8]

  • Principle: The test compound is incorporated into a solid growth medium, and the growth of a target fungus is measured.

  • Materials: Target fungi (e.g., Botrytis cinerea, Fusarium graminearum), Potato Dextrose Agar (PDA), Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone), Petri dishes, Fungal plugs from actively growing cultures.

  • Procedure:

    • Prepare PDA and autoclave it. Allow it to cool to about 50-60°C.

    • Add the test compound solution to the molten PDA to achieve the desired final concentrations.

    • Pour the amended PDA into Petri dishes and allow them to solidify.

    • Place a small plug (e.g., 5 mm diameter) of the target fungus from an actively growing culture onto the center of each plate.

    • Include control plates with the solvent only.

    • Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for several days.

    • Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to the control.[9]

    • Determine the EC50 value (the concentration that inhibits fungal growth by 50%).

Data Presentation: Representative Fungicidal Activity

Compound IDBotrytis cinerea EC50 (µg/mL)Fusarium graminearum EC50 (µg/mL)
Example-F1 2.55.1
Example-F2 > 100> 100
Commercial Standard 1.02.2

Note: The data presented is hypothetical and for illustrative purposes.

Part 3: Insecticidal Activity Screening

Many potent insecticides, including neonicotinoids, feature a pyridine core. Therefore, screening for insecticidal activity is a crucial step.

Protocol 4: Aphid Contact Toxicity Bioassay

This assay assesses the toxicity of compounds to aphids upon direct contact.[10][11]

  • Principle: Aphids are directly exposed to the test compound, and mortality is assessed after a specific period.

  • Materials: Aphids (e.g., Aphis gossypii or Myzus persicae), Leaf discs from a suitable host plant (e.g., cotton or cabbage), Petri dishes, Agar, Spray tower or micropipette, Test compounds formulated for application.

  • Procedure:

    • Prepare agar plates by pouring a thin layer of 1% agar into Petri dishes.

    • Place a fresh leaf disc on the surface of the agar in each Petri dish.

    • Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.

    • Apply the test compound solution directly onto the aphids using a spray tower or by topical application with a micropipette.[12]

    • Treat control aphids with the solvent only.

    • Incubate the Petri dishes at a suitable temperature and photoperiod (e.g., 22°C, 16:8 L:D).

    • Assess aphid mortality after 24, 48, and 72 hours. Aphids that are unable to move when gently prodded are considered dead.

    • Calculate the percentage mortality, correcting for control mortality using Abbott's formula.

    • Determine the LD50 (lethal dose for 50% of the population) or LC50 (lethal concentration for 50% of the population).

Data Presentation: Representative Insecticidal Activity

Compound IDTarget PestLC50 (µg/mL) at 48h
Example-I1 Aphis gossypii15
Example-I2 Aphis gossypii> 200
Commercial Standard Aphis gossypii5

Note: The data presented is hypothetical and for illustrative purposes.

Conclusion: A Versatile Scaffold for Future Discoveries

This compound presents a compelling starting point for the discovery of novel agrochemicals. Its dual functionalization allows for the creation of extensive and diverse chemical libraries, increasing the probability of identifying hit compounds with desirable biological activities. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these derivatives for herbicidal, fungicidal, and insecticidal properties. By combining rational design, efficient synthesis, and high-throughput screening, researchers can effectively explore the potential of this and other novel pyridine-based scaffolds to address the ongoing challenges in global agriculture.

References

  • New and simple bioassay method for monitoring pesticide toxicity in aphid species. (2025). ResearchGate. Retrieved from [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH. Retrieved from [Link]

  • Aphids. Insecticide Resistance Action Committee - IRAC. Retrieved from [Link]

  • Big Data in Chemical Toxicity Research: The Use of High-Throughput Screening Assays To Identify Potential Toxicants. (2015). NIH. Retrieved from [Link]

  • Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue. (2014). Bio-protocol. Retrieved from [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. Retrieved from [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). PMC - NIH. Retrieved from [Link]

  • Thermal treatment and inhibition study with non-toxic product of polyphenol oxidase from Mediterranean Palm heart (Chamaerops humilis L.). (2021). Journal of Applied Biology and Biotechnology. Retrieved from [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved from [Link]

  • Inhibition of Ascorbic Acid on Lotus Rhizome Polyphenol Oxidase. (2015). CORE. Retrieved from [Link]

  • Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans. (2020). PMC - PubMed Central. Retrieved from [Link]

  • Biomimetic Chromatography as a High-Throughput Tool for Screening Bioaccumulation and Acute Aquatic Toxicity of Pesticides. (2023). MDPI. Retrieved from [Link]

  • High-Throughput Screening in Agrochemical Research. (2025). ResearchGate. Retrieved from [Link]

  • Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. (2022). MDPI. Retrieved from [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. (2022). PubMed Central. Retrieved from [Link]

  • INSECTICIDAL ACTIVITY OF ETHANOL AND AQUEOUS EXTRACTS OF MEDICINAL PLANTS AGAINST GREEN PEACH APHID (MYZUS PERSICAE). (2025). ResearchGate. Retrieved from [Link]

  • Testing for and Deactivating Herbicide Residues. Purdue University. Retrieved from [Link]

  • In vitro and in vivo inhibition of Hass avocado polyphenol oxidase enzymatic browning by paeonol, β-cyclodextrin, and paeonol:β-cyclodextrin inclusion complex. (2018). PubMed. Retrieved from [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025). ResearchGate. Retrieved from [Link]

  • Antifungal Volatile Activity of Biocontrol Products Measurement. (2023). YouTube. Retrieved from [Link]

  • Growth Inhibition of Phytopathogenic Fungi and Oomycetes by Basidiomycete Irpex lacteus and Identification of its Antimicrobial Extracellular Metabolites. (2021). PMC - NIH. Retrieved from [Link]

  • Herbicide Bioassay Study Guide. Analyzeseeds. Retrieved from [Link]

  • Scouting After a Herbicide Application and Confirming Herbicide Resistance. (2011). Cotton Incorporated. Retrieved from [Link]

  • Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds. (2020). Frontiers. Retrieved from [Link]

  • Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. (2001). PubMed. Retrieved from [Link]

  • This compound. Chemsrc. Retrieved from [Link]

  • Synthetic method of 3-bromopyridine. (2015). Google Patents.
  • (4-Bromopyridin-3-YL)methanamine. PubChem. Retrieved from [Link]

  • Natural products as sources of new fungicides (IV): Synthesis and biological evaluation of isobutyrophenone analogs as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase. (2018). PubMed. Retrieved from [Link]

  • 2-(2-oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. (2015). ACS Publications. Retrieved from [Link]

  • Method for preparing 3-bromo-4-methylpyridine. (2015). Google Patents.
  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2025). ResearchGate. Retrieved from [Link]

  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. (2025). PubMed. Retrieved from [Link]

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI. Retrieved from [Link]

  • Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives. Google Patents.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (3-Bromopyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unique Reactivity of a Versatile Building Block

(3-Bromopyridin-4-YL)methanamine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure presents a unique challenge and opportunity in palladium-catalyzed cross-coupling reactions. The presence of a bromine atom at the 3-position allows for the introduction of a wide variety of substituents through established methods like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. However, the adjacent aminomethyl group at the 4-position introduces a layer of complexity. This primary amine can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or unexpected reaction pathways.[1] This guide provides an in-depth exploration of the key considerations and detailed protocols for successfully employing this compound in palladium-catalyzed cross-coupling, transforming a potential challenge into a synthetic advantage.

Core Principles: Understanding the Interplay of Substrate and Catalyst

The success of any palladium-catalyzed cross-coupling reaction hinges on a delicate balance of interactions within the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] With this compound, the primary amine of the aminomethyl group can act as a ligand, interfering with the desired catalytic turnover. This necessitates a careful selection of reaction parameters to favor the productive cross-coupling pathway.

Key Considerations for this compound:

  • Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is paramount.[4][5] A sufficiently bulky and electron-rich ligand is required to outcompete the intramolecular coordination of the aminomethyl group and stabilize the active palladium species.

  • Catalyst Precursor: The selection of the palladium source, be it a pre-formed catalyst or generated in situ from a precursor like Pd(OAc)₂, can influence the reaction's efficiency.[6][7]

  • Base Selection: The base not only facilitates the transmetalation step (in Suzuki and Sonogashira reactions) but can also influence the coordination environment of the palladium catalyst.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.

  • Solvent System: The solvent must be capable of dissolving the reactants and catalyst while being compatible with the reaction conditions. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with water as a co-solvent for Suzuki reactions, are typical choices.

  • Amine Protection: In cases where catalyst inhibition by the aminomethyl group is severe, a protection strategy may be necessary. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting amines and can be readily removed under acidic conditions.[8][9]

Visualizing the Process: A Generalized Workflow

The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions involving this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Coupling Partner, and Base in a Reaction Vessel inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Precatalyst and Ligand solvent->catalyst heat Heat to Optimized Temperature (e.g., 80-120 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Application Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions with this compound. Optimization of specific parameters may be required for different coupling partners.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3][10] For substrates with potentially interfering functional groups, careful optimization is crucial.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the biaryl product.[2][3]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ Base PdII_Both Ar-Pd(II)L₂(R) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Recommended Starting Protocol:

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (2.5 mol%)A reliable Pd(0) source that is activated in situ.
Ligand XPhos (5 mol%) or SPhos (5 mol%)Bulky, electron-rich biaryl phosphine ligands are effective in preventing catalyst inhibition by coordinating substrates.
Base K₃PO₄ (2.0 equivalents)A moderately strong base that effectively promotes transmetalation without causing significant side reactions.[10]
Solvent 1,4-Dioxane/Water (4:1)A common solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents.
Temperature 90-110 °CSufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition step.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst and phosphine ligands.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira reaction provides a powerful means of coupling terminal alkynes with aryl halides, widely used in the synthesis of pharmaceuticals and organic materials.[11][12]

Reaction Principle:

This reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne for transmetalation.[11]

Recommended Starting Protocol:

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (2.5 mol%)A common and effective precatalyst for Sonogashira couplings.
Copper Co-catalyst CuI (5 mol%)Activates the alkyne for efficient transmetalation.
Ligand PPh₃ (5 mol%)Often added to stabilize the palladium catalyst.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and a solvent in many cases.
Solvent DMF or THFAprotic polar solvents that facilitate the dissolution of reactants.
Temperature 50-80 °CGenerally milder conditions are required compared to Suzuki coupling.
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts and prevents alkyne homocoupling.

Step-by-Step Methodology:

  • In a dry Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the chosen solvent (e.g., DMF).

  • Add the palladium precatalyst (Pd(PPh₃)₂Cl₂, 2.5 mol%), copper(I) iodide (CuI, 5 mol%), and triphenylphosphine (PPh₃, 5 mol%).

  • Add the amine base (e.g., Et₃N, 2.0 equiv.).

  • Seal the flask and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to 50-80 °C and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[13][14]

Reaction Principle:

The mechanism involves the oxidative addition of the bromopyridine to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to form the substituted alkene product.[14]

Recommended Starting Protocol:

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (5 mol%)A common and cost-effective palladium source.
Ligand P(o-tol)₃ (10 mol%) or PPh₃ (10 mol%)Triarylphosphines are standard ligands for the Heck reaction.
Base Et₃N or K₂CO₃ (1.5-2.0 equivalents)A base is required to neutralize the HBr generated during the reaction.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often necessary for the Heck reaction.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation at high temperatures.

Step-by-Step Methodology:

  • To a pressure tube or sealed vial, add this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).

  • Add the base (e.g., Et₃N, 2.0 equiv.) and the solvent (e.g., DMF).

  • Seal the vessel and heat to 100-140 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product via flash column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[15][16][17]

Reaction Principle:

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the C-N coupled product.[17]

Recommended Starting Protocol:

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (2 mol%)A common Pd(0) precatalyst for Buchwald-Hartwig amination.
Ligand RuPhos (4 mol%) or BrettPhos (4 mol%)Highly effective, sterically hindered phosphine ligands for C-N bond formation, particularly with challenging substrates.
Base NaOtBu or LiHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic bases are required for the deprotonation of the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are essential.
Temperature 80-110 °CModerate heating is typically sufficient.
Atmosphere Inert (Argon or Nitrogen)Crucial for maintaining the activity of the catalyst and preventing side reactions.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst inhibition by the aminomethyl group.- Increase catalyst and ligand loading. - Screen more sterically demanding and electron-rich ligands (e.g., Buchwald-type biaryl phosphines). - Consider protecting the aminomethyl group with a Boc group.
Poorly degassed solvent or air leak.- Ensure all solvents are thoroughly degassed. - Check all seals and connections on the reaction setup.
Formation of Side Products Homocoupling of the coupling partner (especially in Suzuki reactions).- Ensure a strictly inert atmosphere. - Use a slight excess of the bromopyridine.
Dehalogenation of the starting material.- Use a milder base or lower the reaction temperature. - Choose a more robust ligand.
Protodeboronation (in Suzuki reactions).- Use anhydrous solvents and reagents. - Minimize reaction time.

Conclusion

This compound, while presenting a synthetic challenge due to its inherent coordinating ability, is a highly valuable building block. By understanding the underlying principles of palladium catalysis and carefully selecting the appropriate reaction conditions—particularly the ligand—researchers can successfully employ this versatile molecule in a range of cross-coupling reactions. The protocols provided herein serve as a solid foundation for the development of robust and efficient synthetic routes to novel and complex molecules for drug discovery and materials science.

References

  • Engle, K. M., & Yu, J.-Q. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Journal of the American Chemical Society, 135(4), 1137–1152. [Link]

  • Krasavin, M., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(9), 833-841. [Link]

  • Blaisdell, T. P., & Carrow, B. P. (2017). Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates. Organic & Biomolecular Chemistry, 15(18), 3949-3956. [Link]

  • Yet, L. (2024). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Mealli, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Abramovitch, R. A., & Singer, G. M. (1974). Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society, 96(19), 6274–6275. [Link]

  • Guo, S.-M., et al. (2025). Synthesis of 3-aminomethyl pyridine. ResearchGate. [Link]

  • University of Birmingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Birmingham. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Lipshutz, B. H., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]

  • Wang, B., et al. (2010). Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Molecules, 15(1), 305-313. [Link]

  • Wilcoxen, K., et al. (2003). Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(19), 3367-3370. [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • da Silva, A. L., et al. (2016). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.. ResearchGate. [Link]

  • Kumar, A., et al. (2010). Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Rasayan Journal of Chemistry, 3(4), 755-759. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Bagley, M. C., et al. (2001). Convenient preparation of naphthyridines from halopyridines: sequential Heck coupling and cyclization. Tetrahedron Letters, 42(37), 6461-6464. [Link]

  • Gupton, J. T., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Bioorganic & Medicinal Chemistry, 25(12), 3125-3134. [Link]

  • Molander, G. A., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Wang, Q., et al. (2016). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Tetrahedron Letters, 57(11), 1222-1225. [Link]

  • Nolan, S. P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3583–3587. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Molander, G. A., et al. (2008). Scope of Aminomethylations via Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates. Organic Chemistry Portal. [Link]

  • Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis... OUCI. [Link]

  • Rasool, N., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(23), 4348. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 25(12), 3125-3134. [Link]

  • Jiang, Z.-J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 828–835. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • D’hooghe, M., et al. (2017). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Molecules, 22(12), 2046. [Link]

Sources

Applikations- und Protokollhandbuch: Strategische Derivatisierung von (3-Brompyridin-4-YL)methanamin für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt von: Gemini, Senior Application Scientist

Datum: 31. Dezember 2025

Zusammenfassung

Dieses Dokument beschreibt detaillierte Applikationshinweise und experimentelle Protokolle für die chemische Derivatisierung des heterozyklischen Bausteins (3-Brompyridin-4-YL)methanamin. Aufgrund seiner einzigartigen bifunktionellen Natur – einer reaktiven primären Aminogruppe und eines Bromatoms, das für Kreuzkupplungsreaktionen zugänglich ist – stellt dieses Molekül ein außerordentlich vielseitiges Synthesebett für die Erstellung von Wirkstoffbibliotheken dar. Die hier vorgestellten Methoden konzentrieren sich auf strategische Modifikationen an beiden reaktiven Zentren, um den chemischen Raum schnell zu erweitern und Moleküle mit optimierten pharmakologischen Eigenschaften zu entwickeln. Die Relevanz dieses Bausteins wird durch seine zentrale Rolle in der Synthese von Deucravacitinib (BMS-986165) unterstrichen, einem von der FDA zugelassenen, hochselektiven allosterischen Tyrosinkinase-2-(TYK2)-Inhibitor zur Behandlung von Autoimmunerkrankungen.

Einleitung: Die strategische Bedeutung des (3-Brompyridin-4-YL)methanamin-Gerüsts

In der modernen medizinischen Chemie ist der Erfolg eines Wirkstoffentwicklungsprogramms eng mit der Fähigkeit verknüpft, schnell und effizient vielfältige Molekülbibliotheken um ein zentrales, pharmakologisch relevantes Gerüst (Scaffold) zu generieren. Das (3-Brompyridin-4-YL)methanamin-Gerüst hat sich als eine solche privilegierte Struktur herauskristallisiert. Seine Bedeutung ergibt sich aus der Kombination zweier orthogonal reaktiver funktioneller Gruppen:

  • Die primäre Aminomethylgruppe (-CH₂NH₂): Diese Gruppe ist ein idealer Angriffspunkt für die Einführung einer Vielzahl von funktionellen Gruppen durch Amidierung, Sulfonamidierung, Alkylierung oder reduktive Aminierung. Diese Modifikationen beeinflussen direkt die physikochemischen Eigenschaften wie Löslichkeit, Polarität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen, was für die Interaktion mit biologischen Zielstrukturen entscheidend ist.

  • Das 3-Brom-Substituent am Pyridinring: Das Bromatom dient als vielseitiger "Griff" für palladiumkatalysierte Kreuzkupplungsreaktionen. Dies ermöglicht die Einführung von Aryl-, Heteroaryl-, Alkinyl- oder Aminogruppen und damit die systematische Untersuchung des Struktur-Wirkungs-Beziehung (SAR) im Hinblick auf Potenz, Selektivität und pharmakokinetische Parameter.

Die klinische Validierung dieses Gerüsts erfolgte eindrucksvoll durch die Entwicklung von Deucravacitinib (BMS-986165) , einem oral bioverfügbaren, selektiven TYK2-Inhibitor.[1][2] Die Synthese dieses Wirkstoffs nutzt beide reaktiven Zentren des (3-Brompyridin-4-YL)methanamin-Bausteins, was seine strategische Wichtigkeit unterstreicht.[3][4]

Dieses Handbuch bietet Forschern, Wissenschaftlern und Fachleuten in der Wirkstoffentwicklung eine fundierte, praxisorientierte Anleitung zur optimalen Nutzung dieses wertvollen Bausteins.

Diversifizierungsstrategien: Ein Überblick

Die Derivatisierung von (3-Brompyridin-4-YL)methanamin kann logisch in zwei Hauptpfade unterteilt werden, die je nach Projektziel sequenziell oder in unterschiedlicher Reihenfolge verfolgt werden können. Die folgende Grafik veranschaulicht den allgemeinen Arbeitsablauf zur Diversifizierung.

Abbildung 1: Allgemeiner Arbeitsablauf zur Diversifizierung von (3-Brompyridin-4-YL)methanamin.

Protokolle zur Derivatisierung der Aminomethylgruppe (Weg A)

Die Modifikation der primären Aminogruppe ist oft der erste Schritt, um Schlüsselelemente für die Bindung an das Zielprotein einzuführen.

Protokoll 1: N-Acylierung zur Synthese von Amiden

Die Amidbindung ist eine der häufigsten funktionellen Gruppen in pharmazeutischen Wirkstoffen. Die N-Acylierung des Ausgangsmaterials ist ein robuster und hoch-effizienter Prozess. Dieses Protokoll basiert auf Standardbedingungen, die für ähnliche Amine etabliert wurden.[5][6]

Reaktionsprinzip: Die Reaktion verläuft über einen nukleophilen Angriff des primären Amins am Carbonylkohlenstoff eines Acylierungsmittels (z. B. Acylchlorid oder Carbonsäureanhydrid). Eine nicht-nukleophile Base wird verwendet, um die entstehende Säure (HCl oder Carbonsäure) zu neutralisieren.

Tabelle 1: Reagenzien und typische Bedingungen für die N-Acylierung

KomponenteRolleBeispielÄquivalenteAnmerkungen
(3-Brompyridin-4-YL)methanaminSubstrat-1.0Kann als freie Base oder HCl-Salz eingesetzt werden.
Acylchlorid/AnhydridAcylierungsreagenzAcetylchlorid, Benzoylchlorid1.1 - 1.2Acylchloride sind reaktiver und erfordern oft Kühlung.
BaseSäurefängerDIPEA, Triethylamin1.5 (für freie Base), 2.5 (für HCl-Salz)DIPEA (N,N-Diisopropylethylamin) wird aufgrund seiner geringen Nukleophilie bevorzugt.
LösungsmittelReaktionsmediumDCM, THF (anhydrid)-Dichlormethan (DCM) ist eine gängige Wahl.
TemperaturReaktionsbedingung0 °C bis Raumtemperatur-Die Reaktion wird oft bei 0 °C gestartet und dann auf Raumtemperatur erwärmt.

Schritt-für-Schritt-Protokoll (Beispiel mit Acylchlorid):

  • Vorbereitung: Geben Sie (3-Brompyridin-4-YL)methanamin (1.0 Äq.) in einen flammgetrockneten Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).

  • Lösungsmittel und Base: Lösen Sie das Amin in wasserfreiem DCM (ca. 0.1–0.2 M Konzentration). Fügen Sie DIPEA (1.5 Äq., bei Verwendung des HCl-Salzes 2.5 Äq.) zur Lösung hinzu.[5]

  • Acylierung: Kühlen Sie die Mischung in einem Eisbad auf 0 °C ab. Fügen Sie das Acylchlorid (1.1 Äq.) langsam tropfenweise über eine Spritze hinzu. Es kann sich ein weißer Niederschlag von DIPEA-Hydrochlorid bilden.

  • Reaktion: Lassen Sie die Reaktionsmischung nach vollständiger Zugabe langsam auf Raumtemperatur erwärmen und rühren Sie für 2–4 Stunden.

  • Reaktionskontrolle: Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS, bis das Ausgangsamin vollständig umgesetzt ist.

  • Aufarbeitung: Quenchen Sie die Reaktion durch Zugabe von deionisiertem Wasser. Überführen Sie die Mischung in einen Scheidetrichter und trennen Sie die Phasen. Waschen Sie die organische Phase nacheinander mit 1 M HCl (um überschüssige Base zu entfernen), gesättigter wässriger NaHCO₃-Lösung und schließlich mit Sole.

  • Reinigung: Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck. Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel (typische Eluenten: Hexan/Ethylacetat-Gemische), um das reine N-acylierte Produkt zu erhalten.

Erwartete Charakterisierung: Das Produkt sollte im ¹H-NMR-Spektrum ein charakteristisches Amid-NH-Signal (typischerweise ein breites Singulett oder Triplett zwischen 6-9 ppm) und im Massenspektrum das erwartete Molekülion zeigen.

Protokoll 2: Reduktive Aminierung zur Synthese von sekundären Aminen

Die reduktive Aminierung ist eine äußerst leistungsfähige Methode zur Bildung von C-N-Bindungen und eine hervorragende Alternative zur direkten Alkylierung, die oft zu Mehrfachalkylierungen führt.[7]

Reaktionsprinzip: Das primäre Amin reagiert zunächst mit einem Aldehyd oder Keton zu einem intermediären Imin (oder Enamin), das in situ durch ein mildes, selektives Reduktionsmittel zu dem entsprechenden sekundären oder tertiären Amin reduziert wird. Natriumtriacetoxyborhydrid (NaBH(OAc)₃, STAB) ist das Reagenz der Wahl, da es mild, selektiv für Imine in Gegenwart von Aldehyden und tolerant gegenüber leicht sauren Bedingungen ist, die die Iminbildung katalysieren.[7][8]

Tabelle 2: Reagenzien und typische Bedingungen für die reduktive Aminierung

KomponenteRolleBeispielÄquivalenteAnmerkungen
(3-Brompyridin-4-YL)methanaminAmin-Quelle-1.0-
Aldehyd/KetonCarbonyl-PartnerAcetaldehyd, Cyclohexanon1.0 - 1.2Bestimmt die einzuführende Alkylgruppe.
ReduktionsmittelHydrid-QuelleNaBH(OAc)₃ (STAB)1.2 - 1.5Feuchtigkeitsempfindlich; wird als Feststoff zugegeben.
LösungsmittelReaktionsmediumDCE, DCM, THF-1,2-Dichlorethan (DCE) oder DCM sind üblich.
Additiv (optional)KatalysatorEssigsäure (AcOH)0.1 - 1.0Katalysiert die Iminbildung, insbesondere bei weniger reaktiven Partnern.
TemperaturReaktionsbedingungRaumtemperatur-Die Reaktion verläuft in der Regel effizient bei Raumtemperatur.

Schritt-für-Schritt-Protokoll:

  • Vorbereitung: Lösen Sie (3-Brompyridin-4-YL)methanamin (1.0 Äq.) und den Aldehyd oder das Keton (1.1 Äq.) in wasserfreiem DCE in einem Rundkolben unter inerter Atmosphäre.

  • Iminbildung: Rühren Sie die Mischung für 20-30 Minuten bei Raumtemperatur. Bei Bedarf kann eine katalytische Menge Essigsäure zugegeben werden.

  • Reduktion: Fügen Sie NaBH(OAc)₃ (1.5 Äq.) portionsweise über 10 Minuten hinzu. Die Zugabe kann leicht exotherm sein.

  • Reaktion: Rühren Sie die Reaktionsmischung für 4-16 Stunden bei Raumtemperatur.

  • Reaktionskontrolle: Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen NaHCO₃-Lösung. Rühren Sie kräftig, bis die Gasentwicklung aufhört. Extrahieren Sie die wässrige Phase mehrmals mit DCM.

  • Reinigung: Vereinen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum. Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte sekundäre Amin zu erhalten.

Protokolle zur Derivatisierung am Bromatom (Weg B)

Die palladiumkatalysierte Kreuzkupplung ist eine der leistungsfähigsten Methoden in der modernen organischen Synthese zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen.[9][10]

Protokoll 3: Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Kupplung ermöglicht die Bildung einer C-C-Bindung zwischen dem Pyridinring und einer Vielzahl von Aryl- oder Heteroaryl-Boronsäuren (oder deren Estern).[11][12]

Reaktionsprinzip: Der katalytische Zyklus involviert die oxidative Addition des Brompyridins an einen Pd(0)-Komplex, gefolgt von einer Transmetallierung mit dem Boronsäurederivat (aktiviert durch eine Base) und einer anschließenden reduktiven Eliminierung, die das gekoppelte Produkt freisetzt und den Pd(0)-Katalysator regeneriert.

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung.

Tabelle 3: Reagenzien und typische Bedingungen für die Suzuki-Kupplung

KomponenteRolleBeispielMol% / ÄquivalenteAnmerkungen
Brompyridin-DerivatElektrophil-1.0 Äq.Das Substrat.
Boronsäure/-esterNukleophilPhenylboronsäure, Thiophen-2-boronsäure1.2 - 1.5 Äq.Eine breite Palette ist kommerziell erhältlich.
Palladium-QuelleKatalysatorPd(PPh₃)₄, PdCl₂(dppf)1 - 5 mol%Die Wahl des Katalysators und Liganden ist entscheidend.
BaseAktivatorK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 Äq.Wässrige Basenlösungen werden häufig verwendet.
LösungsmittelReaktionsmediumDioxan/H₂O, Toluol/H₂O, DME-Ein Zweiphasensystem ist typisch.
TemperaturReaktionsbedingung80 - 110 °C-Erhitzen ist in der Regel erforderlich.

Schritt-für-Schritt-Protokoll:

  • Vorbereitung: Geben Sie das Brompyridin-Derivat (1.0 Äq.), die Boronsäure (1.2 Äq.), die Base (z. B. K₂CO₃, 2.0 Äq.) und den Palladiumkatalysator (z. B. Pd(PPh₃)₄, 3 mol%) in einen Schlenk-Kolben.

  • Entgasen: Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit einem inerten Gas (Argon oder Stickstoff), um Sauerstoff zu entfernen, der den Katalysator deaktivieren kann.

  • Lösungsmittelzugabe: Fügen Sie die entgasten Lösungsmittel (z. B. ein 4:1-Gemisch aus Dioxan und Wasser) hinzu.

  • Reaktion: Erhitzen Sie die Reaktionsmischung unter Rühren für 4-12 Stunden bei 90-100 °C.

  • Reaktionskontrolle: Überwachen Sie den Umsatz mittels DC oder LC-MS.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab und verdünnen Sie sie mit Ethylacetat. Waschen Sie die organische Phase mit Wasser und Sole.

  • Reinigung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren und konzentrieren Sie sie. Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte Biaryl-Produkt zu erhalten.

Protokoll 4: Buchwald-Hartwig-Aminierung

Diese Reaktion ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen, die Arylamine erzeugt, welche wichtige Strukturelemente in vielen Arzneimitteln sind.[13][14]

Reaktionsprinzip: Ähnlich wie bei der Suzuki-Kupplung durchläuft die Reaktion einen palladiumkatalysierten Zyklus aus oxidativer Addition, Koordination des Amins, Deprotonierung durch eine starke, nicht-nukleophile Base und reduktiver Eliminierung.[10]

Tabelle 4: Reagenzien und typische Bedingungen für die Buchwald-Hartwig-Aminierung

KomponenteRolleBeispielMol% / ÄquivalenteAnmerkungen
Brompyridin-DerivatElektrophil-1.0 Äq.-
AminNukleophilAnilin, Morpholin, Cyclohexylamin1.1 - 1.3 Äq.Primäre und sekundäre Amine können verwendet werden.
Palladium-QuellePräkatalysatorPd₂(dba)₃, Pd(OAc)₂1 - 4 mol%Oft in Kombination mit einem spezifischen Liganden verwendet.
LigandKatalysator-AktivatorBINAP, Xantphos, RuPhos1.2 - 2.4 Äq. zum PdSperrige, elektronenreiche Phosphinliganden sind entscheidend.
BaseDeprotonierungsmittelNaOt-Bu, K₃PO₄, Cs₂CO₃1.4 - 2.0 Äq.Natrium-tert-butoxid (NaOt-Bu) ist eine sehr häufige Wahl.
LösungsmittelReaktionsmediumToluol, Dioxan (anhydrid)-Streng wasserfreie Bedingungen sind erforderlich.
TemperaturReaktionsbedingung80 - 110 °C-Erhitzen ist notwendig.

Schritt-für-Schritt-Protokoll:

  • Vorbereitung (im Handschuhfach oder unter strengen Schlenk-Bedingungen): Geben Sie den Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 2 mol%), den Liganden (z. B. BINAP, 4.8 mol%) und die Base (NaOt-Bu, 1.4 Äq.) in einen ofengetrockneten Schlenk-Kolben.

  • Eduktzugabe: Fügen Sie das Brompyridin-Derivat (1.0 Äq.) und das Amin (1.2 Äq.) hinzu.

  • Entgasen und Lösungsmittel: Verschließen Sie den Kolben, entnehmen Sie ihn aus dem Handschuhfach (falls verwendet) und fügen Sie über eine Spritze wasserfreies, entgastes Toluol hinzu.

  • Reaktion: Erhitzen Sie die Mischung unter Rühren für 6-24 Stunden bei 100 °C.

  • Reaktionskontrolle: Überwachen Sie den Fortschritt mittels LC-MS.

  • Aufarbeitung: Kühlen Sie die Reaktion ab und quenchen Sie sie durch Zugabe von Wasser oder gesättigter wässriger NH₄Cl-Lösung. Extrahieren Sie die Mischung mit einem organischen Lösungsmittel (z. B. Ethylacetat).

  • Reinigung: Waschen Sie die vereinten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren und konzentrieren Sie sie. Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Schlussfolgerung und Ausblick

Das (3-Brompyridin-4-YL)methanamin ist ein leistungsstarker und strategisch wertvoller Baustein für die Wirkstoffentdeckung. Die in diesem Handbuch beschriebenen Protokolle bieten eine robuste Grundlage für die Synthese großer und vielfältiger Molekülbibliotheken. Durch die systematische Anwendung von N-Acylierungen, reduktiven Aminierungen sowie Suzuki- und Buchwald-Hartwig-Kupplungen können Forscher den chemischen Raum um dieses Gerüst effizient erkunden. Die kausale Erklärung hinter den experimentellen Entscheidungen, wie die Wahl spezifischer Basen oder Liganden, soll es dem Anwender ermöglichen, diese Protokolle an seine spezifischen Bedürfnisse anzupassen und zu optimieren. Die erfolgreiche Anwendung dieses Bausteins in der Entwicklung klinischer Kandidaten wie Deucravacitinib bestätigt das immense Potenzial der hier beschriebenen Derivatisierungsstrategien.

Referenzen

  • CN118922420A - TYK2 inhibitor synthesis and intermediate thereof. Google Patents.

  • Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). J Labelled Comp Radiopharm. 2025 Jul-Aug;68(9-10):e4156. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. 2013. [Link]

  • Synthesis of Radiolabeled and Stable‐Isotope Labeled Deucravacitinib (BMS‐986165). ResearchGate. [Link]

  • New and Convergent Synthesis of Deucravacitinib. ResearchGate. [Link]

  • US11174264B2 - TYK2 inhibitors and uses thereof. Google Patents.

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate. [Link]

  • WO2015131080A1 - Tyk2 inhibitors and uses thereof. Google Patents.

  • WO2019023468A1 - Tyk2 inhibitors and uses thereof. Google Patents.

  • Process for the preparation of amorphous form of BMS-986165. Technical Disclosure Commons. 2024. [Link]

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PMC - PubMed Central. [Link]

  • EP4480953A3 - Tyk2 inhibitors and uses thereof. Google Patents.

  • Discovery and Development of Deucravacitinib (BMS-986165), a Small Molecule TYK2 Inhibitor for the Treatment of Autoimmune Diseases. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Double amination reaction of 3‐bromo‐4‐(2‐bromophenyl)pyridine 47 using... ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017. [Link]

Sources

The Strategic Role of (3-Bromopyridin-4-YL)methanamine in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activity is relentless. (3-Bromopyridin-4-YL)methanamine has emerged as a highly valuable and versatile building block in this endeavor. Its strategic importance lies in its bifunctional nature: a reactive bromine atom at the 3-position of the pyridine ring, and a nucleophilic aminomethyl group at the 4-position. This unique arrangement of functional groups on a pyridine core—a common motif in numerous therapeutic agents—provides a powerful platform for the synthesis of a diverse array of complex heterocyclic compounds, particularly fused pyridopyrimidines.[1][2]

The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional precision.[3] Simultaneously, the aminomethyl group can act as a key nucleophile or be transformed into other functional groups to facilitate intramolecular cyclization reactions, leading to the construction of fused ring systems. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on detailed protocols for the synthesis of fused heterocyclic systems of high interest in pharmaceutical research.

Core Application: Synthesis of Pyrido[4,3-d]pyrimidines

The pyrido[4,3-d]pyrimidine scaffold is a prominent privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, making them attractive candidates for anticancer therapies.[1][2][4] this compound is an ideal starting material for the construction of this heterocyclic system. The following sections outline a robust, multi-step synthetic strategy to access this important molecular framework.

Overall Synthetic Workflow

The proposed synthetic route involves a three-step sequence: protection of the primary amine, oxidation to a key aldehyde intermediate, and subsequent cyclocondensation to form the fused pyrimidine ring.

Synthetic Workflow A This compound B Boc-Protected Intermediate A->B Step 1: Boc Protection C Key Aldehyde Intermediate (tert-butyl (3-bromo-4-formylpyridin-4-yl)methylcarbamate) B->C Step 2: Oxidation D Fused Pyrido[4,3-d]pyrimidinone C->D Step 3: Cyclocondensation

Caption: Overall workflow for the synthesis of Pyrido[4,3-d]pyrimidines.

Step 1: Protection of the Aminomethyl Group

Rationale: The primary amine of the starting material is a potent nucleophile and can interfere with subsequent reactions, particularly the desired oxidation and cyclization steps. Therefore, it is crucial to protect this group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Boc Protection

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (1:1, 0.2 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and sodium bicarbonate (NaHCO₃) (2.0 eq.) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, tert-butyl ((3-bromopyridin-4-yl)methyl)carbamate, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step 2: Oxidation to the Key Aldehyde Intermediate

Rationale: The conversion of the protected aminomethyl group into an aldehyde is a key transformation that sets the stage for the subsequent cyclization. While direct oxidation of the aminomethyl group is challenging, oxidation of the corresponding N-protected sulfonamide is a more reliable method.[1] However, for simplicity and to avoid additional steps, a direct oxidation of the Boc-protected amine can be attempted using milder, selective oxidizing agents. An alternative and often more reliable approach is the conversion of the corresponding alcohol, which can be obtained from the amine via diazotization followed by hydrolysis. For the purpose of this protocol, we will focus on a direct, albeit potentially lower-yielding, oxidation method for instructional clarity. A more robust, multi-step approach would involve conversion to the corresponding alcohol followed by oxidation.

Experimental Protocol: Oxidation to Aldehyde

This protocol is based on established methods for the oxidation of activated methyl groups and represents a potential route. Optimization may be required.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the Boc-protected intermediate from Step 1 (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM) (0.1 M).

  • Oxidant Preparation: In a separate flask, prepare a slurry of Dess-Martin periodinane (DMP) (1.5 eq.) in anhydrous DCM.

  • Reaction: Add the DMP slurry to the solution of the starting material at room temperature. Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until the layers are clear.

  • Work-up: Separate the layers and extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the key aldehyde intermediate, tert-butyl (3-bromo-4-formylpyridin-4-yl)methylcarbamate.

Step 3: Cyclocondensation to Form the Pyrido[4,3-d]pyrimidinone Core

Rationale: The final step in the construction of the fused heterocyclic system is the cyclocondensation of the 4-aminonicotinaldehyde derivative (formed in situ after deprotection or used directly if the free amine was oxidized) with a suitable C1 or N-C synthon. Urea is a common and effective reagent for this transformation, leading to the formation of the pyrimidinone ring.[5] This reaction is typically acid-catalyzed.

Experimental Protocol: Cyclocondensation with Urea

  • Reaction Setup: In a sealed tube, combine the aldehyde intermediate from Step 2 (1.0 eq.) and urea (2.0 eq.) in ethanol (0.2 M).

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (HCl) (0.1 eq.).

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction for the formation of the cyclized product by LC-MS.

  • Work-up: After cooling to room temperature, a precipitate of the product may form. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel to afford the desired 3-bromo-5,6-dihydropyrido[4,3-d]pyrimidin-5-one.

Mechanism of Cyclocondensation

The acid-catalyzed cyclocondensation proceeds through the initial formation of an imine between the aldehyde and urea, followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the urea carbonyl, and subsequent dehydration to yield the aromatic pyrimidinone ring.

Cyclocondensation Mechanism cluster_0 I. Imine Formation cluster_1 II. Intramolecular Cyclization cluster_2 III. Aromatization Aldehyde R-CHO Imine R-CH=N-CO-NH2 Aldehyde->Imine + Urea, -H2O Urea H2N-CO-NH2 Cyclization Intramolecular Nucleophilic Attack Intermediate Cyclized Intermediate Cyclization->Intermediate Dehydration -H2O Intermediate->Dehydration Product Pyrido[4,3-d]pyrimidinone Dehydration->Product

Caption: Simplified mechanism of the cyclocondensation reaction.

Alternative Strategy: Palladium-Catalyzed Annulation Reactions

For the synthesis of other classes of fused pyridines, palladium-catalyzed annulation reactions represent a powerful and convergent approach.[6][7] In this strategy, the bromine atom of this compound (or a protected derivative) undergoes a cross-coupling reaction with a suitably functionalized coupling partner, which then facilitates an intramolecular cyclization to form the fused ring system.

Conceptual Workflow: Suzuki Coupling followed by Intramolecular Annulation

This approach would involve a Suzuki coupling of the Boc-protected this compound with a boronic acid derivative that also contains a functional group capable of reacting with the protected amine after deprotection, or directly with the pyridine nitrogen.

Palladium-Catalyzed Annulation Start Boc-Protected This compound Coupled Suzuki Coupling Product Start->Coupled Pd Catalyst, Base Partner Functionalized Boronic Acid R-B(OH)2 Partner->Coupled Deprotection Deprotection Coupled->Deprotection Cyclization Intramolecular Annulation Deprotection->Cyclization Product Fused Heterocycle Cyclization->Product

Caption: Conceptual workflow for Palladium-catalyzed annulation.

Protocol Considerations for Palladium-Catalyzed Cross-Coupling

When performing palladium-catalyzed cross-coupling reactions with bromopyridine derivatives, several factors are critical for success:

ParameterRecommended Conditions & Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts with bulky phosphine ligands (e.g., SPhos, XPhos). The choice of ligand is crucial to promote reductive elimination and prevent catalyst deactivation.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄. An appropriate base is required to facilitate the transmetalation step in the catalytic cycle.
Solvent Toluene, Dioxane, or DMF. Anhydrous and degassed solvents are essential to prevent catalyst poisoning and side reactions.
Temperature 80-120 °C. Elevated temperatures are typically required to drive the reaction to completion.

General Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add the Boc-protected this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under the inert atmosphere.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Conclusion and Future Perspectives

This compound is a cornerstone building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate its utility in constructing the highly sought-after pyrido[4,3-d]pyrimidine core, as well as providing a framework for its application in palladium-catalyzed annulation reactions. The dual functionality of this molecule allows for a high degree of synthetic flexibility, enabling researchers and drug development professionals to readily access novel chemical space. Further exploration of intramolecular cyclization strategies and the development of one-pot procedures starting from this versatile intermediate will undoubtedly continue to accelerate the discovery of new therapeutic agents.

References

  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. (2022). Chem Biol Drug Des, 99(5), 758-768. [Link]

  • Palladium-catalyzed three-component annulation reaction involving multiple C–H activation. (n.d.). Organic Chemistry Frontiers. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.). ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • Palladium-Catalyzed Annulation of Phenazastannines with 9- (Dibromomethylene)fluorene and -(thio)xanthenes: Facile Synthesis of. (n.d.). DOI. [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (n.d.). Journal of the Chemical Society C. [Link]

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. [Link]

  • Masked 3-Aminoindan-1-ones by a Palladium-Catalyzed Three-Component Annulation Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. (n.d.). Organic Chemistry Portal. [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. [Link]

  • Indirect Oxidative Deamination of Benzylamines to Benzaldehydes. (n.d.). Taylor & Francis Online. [Link]

  • Guareschi-Thorpe Condensation. (n.d.). Merck Index. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link]

  • Three-component cyclocondensation of aldehyde, urea with aromatic... (n.d.). ResearchGate. [Link]

  • (4-Bromopyridin-3-YL)methanamine. (n.d.). PubChem. [Link]

  • Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

Sources

Application Notes & Protocols: (3-Bromopyridin-4-YL)methanamine as a Versatile Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Within the diverse landscape of pyridine-based building blocks, (3-Bromopyridin-4-YL)methanamine has emerged as a particularly valuable synthon for the construction of complex, biologically active molecules.

This technical guide provides an in-depth exploration of this compound as a key building block in the synthesis of novel therapeutics. We will delve into its chemical properties, outline detailed protocols for its application in key synthetic transformations, and showcase its utility in the development of targeted therapies, with a particular focus on kinase inhibitors for oncology.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 887581-41-1
Molecular Formula C₆H₇BrN₂PubChem
Molecular Weight 187.04 g/mol PubChem
Appearance Not specified, typically an oil or solidN/A
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMF)General chemical knowledge

Core Structure and Reactivity

The utility of this compound stems from its distinct reactive sites, which allow for sequential and regioselective functionalization. The primary amine provides a nucleophilic handle for amide bond formation, reductive amination, and the introduction of various pharmacophoric groups. The bromine atom at the 3-position of the pyridine ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This dual reactivity makes it an ideal building block for creating diverse molecular architectures.

Caption: Core structure and reactive sites of this compound.

Application in the Synthesis of Kinase Inhibitors: A Case Study of STX-721

A compelling example of the strategic use of this compound is in the synthesis of STX-721, a covalent inhibitor of EGFR/HER2 exon20 insertion mutants for the treatment of non-small cell lung cancer (NSCLC)[1]. The following protocol outlines a key step in the synthesis of the pyrrolactam core of STX-721, demonstrating the utility of this building block.

Protocol: Amide Coupling to Form a Key Enamine Thioamide Intermediate

This protocol describes the amide coupling of this compound with a pre-functionalized enol to form an enamine thioamide, a crucial intermediate in the synthesis of the pyrrolactam core of STX-721[1].

Materials:

  • This compound (1.0 eq)

  • Enol intermediate (e.g., a 4-(methylthio)-5-oxo-2,5-dihydro-1H-pyrrol-3-olate derivative) (1.0 eq)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the enol intermediate in anhydrous DCM, add this compound.

  • Add triethylamine to the mixture and stir for 5 minutes at room temperature.

  • Add PyBOP to the reaction mixture and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enamine thioamide intermediate.

Causality Behind Experimental Choices:

  • PyBOP: This phosphonium-based coupling reagent is highly effective for amide bond formation, especially with challenging substrates, by activating the carboxylic acid (or its enolate equivalent in this case) for nucleophilic attack by the amine.

  • Triethylamine: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the activated species and the coupling reagent, which would lead to reduced yields.

Synthetic_Workflow Start This compound + Enol Intermediate Step1 Amide Coupling (PyBOP, TEA, DCM) Start->Step1 Intermediate Enamine Thioamide Intermediate Step1->Intermediate Step2 Intramolecular Oxidative Cyclization (H₂O₂) Intermediate->Step2 Product Pyrrolactam Core of STX-721 Step2->Product

Caption: Synthetic workflow for the pyrrolactam core of STX-721.

Targeting the EGFR/HER2 Signaling Pathway in NSCLC

The pyrrolactam core, synthesized using this compound, is a key component of STX-721, which targets gain-of-function mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2)[1]. These mutations, particularly exon 20 insertions, are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).

The binding of growth factors like EGF to EGFR or HER2 leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation, survival, and invasion.

STX-721, by covalently binding to the kinase domain of mutant EGFR/HER2, irreversibly inhibits its activity, thereby blocking these downstream oncogenic signals. The this compound-derived portion of the molecule plays a crucial role in orienting the inhibitor within the ATP-binding pocket and contributing to its overall binding affinity and selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR/HER2 EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STX721 STX-721 (Inhibitor) STX721->EGFR Inhibition

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of STX-721.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel therapeutics. Its dual reactivity allows for the efficient construction of complex molecular architectures, as exemplified by its role in the synthesis of the EGFR/HER2 inhibitor STX-721. The strategic incorporation of this synthon can significantly contribute to the development of potent and selective drug candidates for a range of diseases, particularly in the field of oncology. As drug discovery continues to demand innovative and efficient synthetic strategies, the importance of well-designed building blocks like this compound will undoubtedly continue to grow.

References

  • Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • This compound | CAS#:887581-41-1. Chemsrc. [Link]

  • This compound. PubChem. [Link]

  • Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer.
  • Bifunctional degraders and their methods of use.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (3-Bromopyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Bromopyridin-4-YL)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yield and overcome challenges in reactions involving this versatile building block. Here, we synthesize our in-house expertise with established literature to provide you with actionable troubleshooting strategies and detailed protocols.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and materials science due to its dual functionality. The bromine atom on the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, while the primary aminomethyl group offers a site for nucleophilic attack, acylation, and other derivatizations. This bifunctionality, however, can also present unique challenges in achieving high yields and purity. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries and issues encountered when working with this compound.

Q1: My reaction with this compound is showing low yield. What are the first things I should check?

A1: When troubleshooting low yields, it's crucial to start with the fundamentals:

  • Reagent Quality: Ensure the purity of your this compound. Impurities can interfere with catalytic cycles. Consider purification of the starting material if its quality is uncertain.

  • Solvent and Atmosphere: Reactions involving palladium catalysts are often sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: The optimal temperature can be highly dependent on the specific reaction. If you are seeing incomplete conversion, a modest increase in temperature may be beneficial. Conversely, if you are observing significant byproduct formation, lowering the temperature might be necessary.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?

A2: The presence of multiple, closely-eluting spots can be indicative of several issues:

  • Homocoupling: In cross-coupling reactions, your starting material can couple with itself. This is particularly common in Suzuki reactions.

  • Side Reactions of the Amine: The primary amine is nucleophilic and can participate in side reactions, especially if your reaction conditions are not optimized for chemoselectivity.

  • Decomposition: this compound, like many pyridinic compounds, can be sensitive to strongly acidic or basic conditions, as well as high temperatures, leading to decomposition.

Q3: Can I perform a cross-coupling reaction on the bromine atom without protecting the aminomethyl group?

A3: It is often possible to perform palladium-catalyzed cross-coupling reactions without protecting the primary amine. However, the success of this approach depends heavily on the specific reaction conditions and the other reagents involved. The amine can act as a ligand for the palladium catalyst, potentially inhibiting its activity. If you are experiencing low yields or catalyst deactivation, N-protection (e.g., with a Boc group) should be considered.

In-Depth Troubleshooting Guides

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, when using this compound, several challenges can arise.

Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting Strategy
Low or No Conversion 1. Catalyst Inactivity2. Ineffective Base3. Boronic Acid Decomposition1. Screen different palladium catalysts and ligands. For heteroaryl bromides, ligands like SPhos or XPhos can be effective.2. The choice of base is critical. Try stronger bases like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.3. Boronic acids can undergo protodeboronation. Use a slight excess of the boronic acid (1.2-1.5 equivalents).
Significant Homocoupling of the Boronic Acid 1. Slow Transmetalation2. Presence of Oxygen1. Ensure your solvent system (e.g., dioxane/water) facilitates the reaction. The addition of a phase-transfer catalyst can sometimes help.2. Rigorously degas your solvent and maintain a strict inert atmosphere.
Formation of Debrominated Byproduct 1. Reductive Dehalogenation1. This can be promoted by certain palladium catalysts and reaction conditions. Try a different ligand or lower the reaction temperature.

Troubleshooting Workflow for Suzuki-Miyaura Reactions

G A Pd(0) Catalyst C Oxidative Addition A->C B This compound B->C D Pd(II) Intermediate C->D G Amine Coordination & Deprotonation D->G E Amine Coupling Partner E->G F Base F->G H Pd(II)-Amido Complex G->H I Reductive Elimination H->I J Coupled Product I->J K Catalyst Regeneration I->K K->A

Technical Support Center: Purification of (3-Bromopyridin-4-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Bromopyridin-4-YL)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Introduction

This compound is a key building block in medicinal chemistry, notable for its bifunctional nature, possessing both a basic aminomethyl group and a reactive bromopyridine core. The inherent basicity of the pyridine nitrogen and the primary amine can lead to challenges during purification, particularly when using standard silica gel chromatography. This guide will address these challenges and provide robust protocols for obtaining highly pure material.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives.

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

Symptom: During silica gel column chromatography, the desired product co-elutes with impurities, or the peaks exhibit significant tailing, leading to broad fractions and low purity.

Causality: The basic nitrogen atoms of the pyridine ring and the aminomethyl group strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to irreversible adsorption or slow elution, resulting in peak tailing and poor separation.[1][2][3]

Solutions:

  • Neutralization of Silica Gel: Deactivate the acidic sites on the silica gel by incorporating a small amount of a basic modifier into the eluent.

    • Recommended Modifier: Add 0.1-1% triethylamine (Et₃N) or ammonia solution to the mobile phase.[3] This competes with the basic sites of your compound for binding to the silica, leading to sharper peaks and improved separation.

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase.

    • Neutral Alumina: Alumina is a suitable alternative to silica gel for the purification of basic compounds.[3]

    • Reverse-Phase Chromatography (RP-HPLC): For high-purity requirements, RP-HPLC using a C18 column can be very effective. A common mobile phase is a gradient of acetonitrile in water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.[1][2]

  • Dry Loading: If the crude product has poor solubility in the eluent, it can cause streaking from the origin. Utilize a dry loading technique.

    • Protocol: Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the column.[2]

Issue 2: Product Fails to Crystallize or "Oils Out"

Symptom: After purification by chromatography, the product is obtained as a viscous oil and does not solidify upon solvent removal, or during recrystallization, an oil separates instead of crystals.

Causality: The presence of even minor impurities can inhibit the formation of a crystal lattice. Additionally, if the solution is cooled too quickly or is highly supersaturated, the compound's solubility limit may be exceeded at a temperature above its melting point, causing it to separate as an oil.[2][4]

Solutions:

  • Improve Purity: The first step is to ensure the compound is sufficiently pure. Re-chromatograph if necessary.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling, such as placing it directly in an ice bath, often promotes oiling out.[4]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][4]

    • Seeding: Add a single, pure crystal of the desired compound (a "seed crystal") to the cooled solution to initiate crystallization.[2][4]

  • Solvent System Optimization:

    • Reduce Solvent: If too much solvent was used, carefully evaporate a portion to increase the concentration and then allow it to cool again.[2][4]

    • Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common pair for such compounds is ethyl acetate/hexanes or ethanol/water.[2][4]

Issue 3: Low Recovery After Aqueous Work-up

Symptom: A significant loss of product is observed after performing an aqueous extraction.

Causality: The aminomethyl group and the pyridine nitrogen can be protonated in acidic aqueous solutions, forming water-soluble salts. This will cause the compound to partition into the aqueous layer, leading to low recovery in the organic phase.[3][5][6]

Solutions:

  • Control pH: During the work-up, ensure the aqueous layer is neutral to slightly basic (pH 7-8) before extraction with an organic solvent. This can be achieved by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[3]

  • Brine Wash: After extraction, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to decrease the solubility of the organic product in the aqueous phase and aids in breaking up emulsions.[3][7]

  • Back-Extraction: If the product has some water solubility even at neutral pH, you can perform a back-extraction of the aqueous layers with fresh organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for removing unreacted starting materials in the synthesis of this compound derivatives?

A1: A combination of acid-base extraction followed by column chromatography is typically the most effective strategy.

  • Acid-Base Extraction: This technique leverages the basicity of the amine and pyridine functionalities. By washing the organic solution of your crude product with a dilute acid (e.g., 1M HCl), the basic this compound derivative will be protonated and extracted into the aqueous layer as a salt.[5][8][9][10] Neutral, non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free base, which can be extracted back into an organic solvent.[10][11] This is an excellent first-pass purification to remove non-basic impurities.

  • Column Chromatography: Following the acid-base extraction, column chromatography can be used to separate the desired product from any remaining impurities with similar basicity. As discussed in the troubleshooting section, using a mobile phase containing a basic modifier like triethylamine is crucial for good results on silica gel.[2][3]

Q2: How do I choose an appropriate solvent system for Thin Layer Chromatography (TLC) and column chromatography?

A2: A good starting point for developing a solvent system for this compound derivatives is a mixture of a non-polar and a polar solvent.

  • Initial Screening: Begin with a mixture of hexanes and ethyl acetate.[2] Given the polarity of your compound, you will likely need a higher proportion of ethyl acetate. A starting ratio could be 1:1 Hexanes:Ethyl Acetate.

  • Adjusting Polarity:

    • If the Rf value is too low (the spot doesn't move far up the plate), you need to increase the polarity of the mobile phase. This can be done by increasing the proportion of ethyl acetate or by adding a more polar solvent like methanol.

    • If the Rf value is too high (the spot runs with the solvent front), you need to decrease the polarity by increasing the proportion of hexanes.

  • Ideal Rf: For column chromatography, aim for an Rf of the desired compound in the range of 0.2-0.4 to ensure good separation.[12][13]

  • Don't Forget the Modifier: Remember to add 0.1-1% triethylamine to your chosen solvent system for both TLC and column chromatography to prevent peak tailing.[3]

Q3: My purified this compound derivative is a colorless oil that darkens over time. Is this normal and how can I store it?

A3: Yes, it is common for aminopyridine derivatives to darken upon exposure to air and light due to oxidation. To ensure long-term stability:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

  • Light Protection: Use an amber-colored vial or wrap the container in aluminum foil to protect it from light.[2]

  • Low Temperature: Store the compound in a refrigerator or freezer to slow down potential degradation processes.

  • As a Salt: For long-term storage, consider converting the free base to a more stable salt, such as the hydrochloride salt, by treating a solution of the amine with HCl in a suitable solvent (e.g., ether or dioxane).

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated amine product will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain the aqueous layer into a clean flask.

  • Repeat: Repeat the acid wash of the organic layer 1-2 more times to ensure complete extraction of the basic product.

  • Basification: Combine all aqueous extracts and cool the flask in an ice bath. Slowly add a concentrated solution of sodium hydroxide (e.g., 6M NaOH) with stirring until the pH is greater than 10 (check with pH paper).

  • Back-Extraction: Extract the now basic aqueous solution with three portions of fresh organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Column Chromatography with Basic Modifier
  • TLC Analysis: Determine the optimal eluent system using TLC, ensuring to add ~0.5% triethylamine to the solvent mixture. Aim for an Rf of ~0.3 for the desired product.[2][12]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (containing triethylamine).

  • Sample Loading: Dissolve the crude product (pre-purified by extraction if necessary) in a minimal amount of the eluent or a more polar solvent like DCM. Alternatively, use the dry loading technique described in the troubleshooting section.[2]

  • Elution: Carefully load the sample onto the column and begin eluting with the chosen solvent system. Apply gentle positive pressure with air or nitrogen to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure. It is advisable to co-evaporate with a solvent like toluene to help remove residual triethylamine.

Visualizations

Workflow for Purification of this compound Derivatives

purification_workflow crude_product Crude Reaction Mixture acid_base Acid-Base Extraction crude_product->acid_base column_chrom Column Chromatography (Silica + Et3N) acid_base->column_chrom Removes non-basic impurities impurities_non_basic Non-Basic Impurities acid_base->impurities_non_basic pure_product Pure Product column_chrom->pure_product High Purity impurities_basic Basic Impurities column_chrom->impurities_basic oily_product Oily Product column_chrom->oily_product If solvent removal is too fast recrystallization Recrystallization recrystallization->pure_product oily_product->recrystallization Induce Crystallization

Caption: General purification workflow for this compound derivatives.

Decision Tree for Troubleshooting Chromatography Issues

troubleshooting_chromatography start Poor Separation/ Peak Tailing on Silica? add_modifier Add 0.1-1% Et3N to Eluent start->add_modifier Yes good_sep Good Separation start->good_sep No still_poor Still Poor Separation? add_modifier->still_poor use_alumina Use Neutral Alumina Column still_poor->use_alumina Yes use_rphplc Use Reverse-Phase HPLC still_poor->use_rphplc Alternative still_poor->good_sep No use_alumina->good_sep use_rphplc->good_sep

Caption: Decision tree for resolving common chromatography problems.

References

Technical Support Center: Optimizing Catalyst Selection for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges through a troubleshooting and FAQ format, providing not just solutions but the underlying scientific principles to empower your experimental design.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your Buchwald-Hartwig amination experiments. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Low or No Conversion to Product

Question: I am not observing any significant formation of my desired aryl amine. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion is a common issue that can stem from several factors related to the catalyst system and reaction conditions. Let's break down the potential culprits:

  • Inactive Catalyst: The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species.[1] If you are using a Pd(II) precursor, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[2] This reduction can sometimes be inefficient.

    • Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or, more reliably, a pre-catalyst.[1] Pre-catalysts are designed to readily generate the active LPd(0) species upon exposure to a base, often leading to more consistent results and requiring lower catalyst loadings.[1][3]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4] The electronic and steric properties of the ligand must be matched to the substrates.

    • Solution: For electron-poor aryl halides or sterically hindered amines, bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often necessary to promote the reaction.[5][6] Conversely, for electron-rich aryl halides, a less electron-rich ligand might be more suitable. A ligand screening is often the most effective approach to identify the optimal choice for your specific substrate combination.[4]

  • Incorrect Base Selection: The base plays a critical role in deprotonating the amine, which is a key step in the catalytic cycle.[7][8] The strength and solubility of the base are important considerations.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to higher reaction rates.[2] However, if your substrates are base-sensitive, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[9] The solubility of the base in the reaction solvent can also impact the reaction rate.[10]

  • Solvent Issues: The solvent must be able to dissolve the reactants to a sufficient extent and be compatible with the reaction conditions.[1]

    • Solution: Toluene, dioxane, and THF are common solvents for this reaction.[2] However, it's important to note that certain solvents like acetonitrile or pyridine can inhibit the reaction by coordinating to the palladium center.[1] Ensure your solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.

Catalyst Decomposition or Deactivation

Question: My reaction starts but then stalls, or I observe the formation of palladium black. What is causing my catalyst to die?

Answer: Catalyst deactivation is a significant challenge in palladium-catalyzed cross-coupling reactions. Several pathways can lead to the formation of inactive palladium species.

  • Oxidative Addition is Too Slow: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the catalyst can be prone to decomposition.[11]

    • Solution: This is often an issue with less reactive aryl chlorides.[12] Employing bulky, electron-rich ligands can accelerate the oxidative addition step.[5] Using a pre-catalyst that rapidly generates the active monoligated Pd(0) species can also be beneficial.

  • Inhibition by Halide Ions: Iodide, in particular, can have an inhibitory effect on the catalyst.[1] While aryl iodides are generally more reactive in oxidative addition, the resulting iodide anion can form unreactive palladium dimers.[2]

    • Solution: When using aryl iodides, choosing a solvent like toluene where the iodide salt is poorly soluble can help mitigate this inhibition.[2]

  • Side Reactions: Unproductive side reactions can consume the active catalyst. One common side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate.[5]

    • Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Ligands that promote rapid reductive elimination can minimize this side reaction.

Formation of Side Products

Question: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide or homo-coupling of my starting materials. How can I suppress these unwanted reactions?

Answer: The formation of side products indicates that alternative reaction pathways are competing with the desired C-N bond formation.

  • Hydrodehalogenation: This side product arises from the reaction of the aryl halide with a hydride source, often stemming from the amine or solvent.

    • Solution: Careful selection of the ligand and base can minimize hydrodehalogenation.[8] Ensuring strictly anhydrous conditions is also important.

  • Homo-coupling: The formation of biaryl products from the coupling of two aryl halides can occur, especially at high temperatures.

    • Solution: Optimizing the reaction temperature and catalyst loading can help to suppress this side reaction. Using a more active catalyst system that promotes the desired amination at a lower temperature is often effective.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of setting up and optimizing Buchwald-Hartwig amination reactions.

Q1: How do I choose the right palladium precursor?

A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-catalysts are generally recommended for their reliability and ability to generate the active catalyst cleanly and efficiently.[1] Generations 3 and 4 pre-catalysts, in particular, offer broad ligand compatibility and high catalytic activity.[3]

Q2: What is the best way to select a ligand for my specific substrates?

A2: Ligand selection is highly dependent on the nature of your aryl halide and amine.[1] A good starting point is to consult the literature for similar substrate pairings. However, for novel or challenging substrates, a high-throughput ligand screening is the most rational approach to identify the optimal ligand.[4]

Q3: Which base should I start with?

A3: For most applications, NaOtBu is a robust and effective base.[2] If your substrates have base-sensitive functional groups, consider using a weaker base like K₃PO₄ or Cs₂CO₃.[9] For substrates with protic functional groups, LiHMDS can be a suitable choice.[2]

Q4: What are the best practices for setting up the reaction?

A4: The Buchwald-Hartwig amination is sensitive to air and moisture.[2] Therefore, it is crucial to use anhydrous and deoxygenated solvents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] The order of addition of reagents can also be important; typically, the palladium source and ligand are mixed first, followed by the aryl halide, amine, and base.

Q5: My reaction is very slow. How can I increase the reaction rate?

A5: Increasing the reaction temperature is a common strategy to accelerate slow reactions, typically in the range of 80-100 °C.[1][9] However, be mindful that higher temperatures can also promote side reactions. Alternatively, switching to a more active catalyst system (e.g., a more electron-rich ligand or a pre-catalyst) can significantly increase the reaction rate even at lower temperatures.

III. Visualizing Key Concepts

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH, -X- Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex + Base, -Base-H+ Reductive Elimination Complex->Pd(0)L Aryl Amine Product Aryl Amine Product Reductive Elimination Complex->Aryl Amine Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Decision Workflow for Catalyst System Selection

This workflow provides a structured approach to selecting the initial catalyst system for your reaction.

Catalyst_Selection_Workflow cluster_0 Substrate Analysis cluster_1 Ligand Selection cluster_2 Base Selection Aryl Halide Aryl Halide Electron-Rich/Bulky Electron-Rich/Bulky Aryl Halide->Electron-Rich/Bulky Aryl-Cl or Sterically Hindered Standard Bidentate Standard Bidentate Aryl Halide->Standard Bidentate Aryl-Br/I Amine Amine Amine->Electron-Rich/Bulky Sterically Hindered or Weakly Nucleophilic Amine->Standard Bidentate Primary/Secondary Alkyl/Aryl Weaker Base (K2CO3, Cs2CO3) Weaker Base (K2CO3, Cs2CO3) Amine->Weaker Base (K2CO3, Cs2CO3) Base-Sensitive Strong Base (NaOtBu) Strong Base (NaOtBu) Electron-Rich/Bulky->Strong Base (NaOtBu) Standard Bidentate->Strong Base (NaOtBu)

Caption: A decision-making workflow for initial catalyst system selection.

IV. Experimental Protocols

General Procedure for Catalyst Screening

This protocol provides a framework for efficiently screening different ligands and bases for your Buchwald-Hartwig amination.

  • Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the specific ligand to be tested (2-4 mol %).

  • Reagent Addition: To each vial, add the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), and the base (1.4-2.0 equiv).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-110 °C).

  • Monitoring: After a set time (e.g., 2, 4, 8, 24 hours), take an aliquot from each reaction mixture, quench with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion and yield.

  • Analysis: Compare the results from the different catalyst systems to identify the optimal conditions.

V. Data Summary

Table 1: General Ligand and Base Recommendations for Different Substrate Classes
Aryl HalideAmine TypeRecommended Ligand ClassRecommended Base
Aryl ChloridePrimary/Secondary AlkylBulky, Electron-Rich (e.g., XPhos, RuPhos)Strong (NaOtBu)
Aryl BromideAryl AmineBidentate (e.g., BINAP) or Bulky MonophosphineStrong (NaOtBu) or Weaker (Cs₂CO₃)
Aryl IodideHeteroaryl AmineBulky, Electron-RichWeaker (K₃PO₄) to avoid base sensitivity
Aryl TriflateAmide/CarbamateHighly Electron-Rich (e.g., BrettPhos)Strong (LiHMDS)

Note: This table provides general guidelines. Optimal conditions may vary depending on the specific substrates.

VI. References

  • Fitzner, M., et al. (2020, November 12). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. Retrieved from [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Andersen, R. A., & Nielsen, M. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 806–812.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Optimization of the Buchwald-Hartwig reaction. (2020). ResearchGate. Retrieved from [Link]

  • Andersen, R. A., & Nielsen, M. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Semantic Scholar. Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • van der Slot, S. C., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.

  • van der Slot, S. C., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved from [Link]

  • van der Slot, S. C., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(20), 6272–6273.

  • Use of base metals in Buchwald-Hartwig coupling. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega, 7(27), 23455–23466.

  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(14), 2678-2686.

  • Macmillan Group. (2002, July 30). Buchwald-Hartwig Chemistry. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. (2021). ACS Catalysis, 11(14), 8876–8885.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Results of the Buchwald-Hartwig reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (2018). The Journal of Organic Chemistry, 83(15), 8034–8043.

  • Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Prevent Dehalogenation of (3-Bromopyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for handling (3-Bromopyridin-4-YL)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth, actionable insights to overcome the common challenge of premature dehalogenation, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions our team encounters regarding the stability and reactivity of this compound in cross-coupling reactions.

Q1: What is dehalogenation, and why is my this compound substrate particularly susceptible?

Answer: Dehalogenation, in this context, refers to the undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, yielding (Pyridin-4-YL)methanamine. This hydrodehalogenation is a frequent byproduct in palladium-catalyzed cross-coupling reactions.[1][2]

The primary mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This highly reactive species can be generated from various sources, including:

  • Bases: Particularly strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination.

  • Solvents: Protic solvents like alcohols or residual water can serve as hydride sources.[4]

  • Reagents: Impurities or additives in the reaction mixture.

Once formed, the Pd-H species can intercept the Ar-Pd(II)-X intermediate (where Ar is your pyridyl ring) and undergo reductive elimination to produce the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[2][5]

This compound, as an N-heterocyclic halide, can be particularly prone to this side reaction due to the electronic nature of the pyridine ring.[3] Furthermore, the primary amine of the methanamine group can potentially coordinate with the palladium catalyst, which may influence the stability of key intermediates and the overall reaction kinetics.[6]

Q2: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling. What are the first parameters I should change?

Answer: The Suzuki-Miyaura reaction is a workhorse, but dehalogenation can be a persistent issue. The three most critical parameters to adjust are the base, ligand, and solvent .

  • Change the Base: This is often the most impactful change. Move away from strong alkoxide bases.

    • Recommended: Use weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[3][7] These are less prone to generating Pd-H species.

  • Select a Bulky, Electron-Rich Ligand: Standard ligands like PPh₃ can be insufficient. More advanced ligands are designed to promote the desired reductive elimination over competing side reactions.

    • Recommended: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃) are excellent choices.[3] These ligands create a sterically hindered environment around the palladium center that favors the coupling pathway.

  • Use Aprotic Solvents: Minimize the presence of hydride sources.

    • Recommended: Switch to anhydrous aprotic solvents like toluene, dioxane, or THF.[3][8] While some Suzuki reactions require water as a co-solvent, its amount should be minimized to what is necessary to dissolve the base and facilitate transmetalation.[4]

Q3: My Buchwald-Hartwig amination is failing due to dehalogenation. Are the troubleshooting steps similar?

Answer: Yes, the core principles are very similar, as this reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle. However, there are some specific considerations for C-N bond formation.

The competing side reaction in Buchwald-Hartwig amination is often β-hydride elimination from the palladium-amido complex, which also leads to the dehalogenated arene.[5]

  • Ligand Choice is Critical: This is paramount. Use ligands specifically developed for C-N coupling. Bulky biaryl phosphines (like those mentioned for Suzuki) or Josiphos-type ferrocenyl ligands are highly effective. They accelerate the final reductive elimination step, outcompeting the dehalogenation pathway.

  • Base Selection: While strong bases like NaOtBu or LHMDS are often required to deprotonate the amine, their choice and stoichiometry should be carefully considered. Using the minimum effective amount can be beneficial.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling can significantly reduce the rate of dehalogenation. Start around 80 °C and adjust as needed.

Q4: Should I protect the primary amine of the this compound?

Answer: This is an excellent secondary strategy if optimizing the reaction conditions (ligand, base, solvent) fails to resolve the issue. The primary amine can act as a ligand for the palladium catalyst, potentially sequestering it and inhibiting the catalytic cycle.

Protecting the amine, for example as a tert-butoxycarbonyl (Boc) carbamate, can prevent this coordination. This strategy has been shown to suppress dehalogenation in other N-H containing heterocyles, such as pyrroles.[9] The Boc group can typically be removed easily under acidic conditions after the coupling reaction is complete.

Troubleshooting and Optimization Workflow

When encountering dehalogenation, a systematic approach is key. The following workflow provides a logical sequence of steps to diagnose and solve the problem.

G start Dehalogenation Byproduct Detected (e.g., via LC-MS, GC-MS) q1 Reaction Type? start->q1 suzuki Suzuki-Miyaura q1->suzuki Suzuki buchwald Buchwald-Hartwig q1->buchwald Buchwald other Sonogashira / Heck / etc. q1->other Other step1_base Step 1: Change Base (e.g., NaOtBu → K₃PO₄ or Cs₂CO₃) suzuki->step1_base step1_ligand Step 1: Change Ligand (e.g., PPh₃ → SPhos, XPhos) buchwald->step1_ligand step1_conditions Step 1: Ensure Strict Anaerobic Conditions other->step1_conditions q2_suzuki Still Dehalogenating? step1_base->q2_suzuki q2_buchwald Still Dehalogenating? step1_ligand->q2_buchwald q2_other Still Dehalogenating? step1_conditions->q2_other step2_ligand Step 2: Screen Bulky Ligands (e.g., P(tBu)₃, RuPhos) q2_suzuki->step2_ligand Yes success Problem Solved q2_suzuki->success No step2_temp Step 2: Lower Temperature (e.g., 100°C → 80°C) q2_buchwald->step2_temp Yes q2_buchwald->success No step2_copper Step 2: Titrate Cu(I) Co-catalyst q2_other->step2_copper Yes q2_other->success No step3_solvent Step 3: Change Solvent (e.g., MeOH/Toluene → Dioxane/H₂O) step2_ligand->step3_solvent step3_protect Step 3: Consider N-Protection (e.g., Boc protection of amine) step2_temp->step3_protect step2_copper->step2_temp step3_solvent->step3_protect step3_protect->success

Caption: A decision tree for troubleshooting dehalogenation.

Data Summary: Influence of Reaction Parameters

The choice of ligand, base, and solvent has a profound impact on the ratio of the desired product to the dehalogenated byproduct. The following tables provide a general guide based on established trends in cross-coupling chemistry.

Table 1: Effect of Ligand on Dehalogenation in Suzuki-Miyaura Coupling

Ligand General Steric Bulk General Electron Donating Ability Typical Dehalogenation (%) Rationale
PPh₃ Low Moderate 10-30% Promotes slower reductive elimination, allowing time for Pd-H formation.
dppf Medium Moderate 5-15% Bidentate nature offers more stability but may not be optimal.
P(t-Bu)₃ High High < 5% Bulky, electron-rich; strongly accelerates reductive elimination.

| SPhos/XPhos | High | High | < 5% | Specifically designed to promote efficient coupling and suppress side reactions.[3] |

Table 2: Effect of Base on Dehalogenation

Base Type Typical Dehalogenation (%) Rationale
NaOtBu Strong Alkoxide 15-40% Prone to β-hydride elimination, a primary source of Pd-H species.
K₂CO₃ Inorganic Carbonate 5-15% Milder base, less likely to generate hydrides. Requires aqueous conditions.
K₃PO₄ Inorganic Phosphate < 5% An excellent choice for sensitive substrates; effective and low dehalogenation risk.[3][7]

| Cs₂CO₃ | Inorganic Carbonate | < 10% | Highly soluble and effective, often used for difficult couplings.[7] |

Key Catalytic Pathways

Understanding the catalytic cycle is crucial for rational problem-solving. The desired cross-coupling pathway competes directly with the dehalogenation side-pathway.

CatCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X Trans Transmetalation (Suzuki) or Amine Coordination (Buchwald) OxAdd->Trans Ar = (3-(aminomethyl)pyridin-4-yl) X = Br PdH_Formation Pd-H Formation OxAdd->PdH_Formation Forms Ar-Pd(II)-H RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product Ar-Nu RedElim->Product PdH_Source Hydride Source (Base, Solvent, H₂O) PdH_Source->PdH_Formation RedElim_Dehalo Reductive Elimination PdH_Formation->RedElim_Dehalo RedElim_Dehalo->Pd0 Regenerates Catalyst Dehalo_Product Dehalogenated Byproduct Ar-H RedElim_Dehalo->Dehalo_Product

Caption: Competing catalytic cycles for cross-coupling vs. dehalogenation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • SPhos (0.022 equiv, 2.2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Add the anhydrous toluene and water.

  • Degassing is critical: Purge the reaction mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Check for the formation of both the desired product and the dehalogenated byproduct (mass = C₆H₈N₂).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Screening Reaction Conditions

If the initial protocol is suboptimal, a systematic screening of parameters is recommended. This can be performed on a small scale in parallel vials.

  • Setup: Arrange an array of reaction vials (e.g., in a 24-well plate with magnetic stirring).

  • Stock Solutions: Prepare stock solutions of your starting material, boronic acid, palladium precursor (e.g., Pd₂(dba)₃), and various ligands and bases in the chosen solvent to ensure accurate dispensing.

  • Parameter Grid: Design an experiment to test key variables.

    • Variable 1 (Ligands): Test SPhos, XPhos, P(t-Bu)₃, and dppf.

    • Variable 2 (Bases): Test K₃PO₄, Cs₂CO₃, and K₂CO₃.

    • Variable 3 (Solvents): Test Toluene/H₂O, Dioxane/H₂O, and THF/H₂O.

  • Execution: Dispense the reagents into the vials according to your experimental design. Seal the plate, degas, and heat to the desired temperature.

  • Analysis: After a set time (e.g., 12 hours), quench a small aliquot from each well and analyze by LC-MS to determine the ratio of product to dehalogenated byproduct. This will quickly identify the most promising conditions for a larger-scale reaction.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025).
  • Organic Chemistry Portal.
  • Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Costa, P., Nasim, A., & Lanterna, A. E. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • Wikipedia.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sperotto, E., & van Klink, G. P. M. (n.d.). The mechanism of the modified Ullmann reaction.
  • den Hertog, H. J., & Jouwersma, C. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • Chivers, T., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
  • Wikipedia.
  • Wikipedia.
  • BenchChem. (2025).
  • Reddit. (2019).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Al-Zoubi, R. M. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Wallace, J. A. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH.

Sources

Troubleshooting guide for reactions involving (3-Bromopyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Bromopyridin-4-YL)methanamine. As a bifunctional building block containing a reactive aryl bromide and a primary amine, this reagent is a versatile intermediate in pharmaceutical and materials science research. However, its unique electronic and structural properties can present challenges. This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting advice and experimental insights to help you navigate your synthetic challenges.

Section 1: General Handling and Reactivity

Q1: I'm using this compound for the first time. What are the key storage and handling considerations?

A1: Proper storage and handling are critical to ensure the reagent's integrity. This compound contains a primary amine and a pyridine ring, making it basic and potentially susceptible to slow air oxidation over time.

  • Storage: The compound should be stored under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (0-8 °C).[1][2] This minimizes oxidation and degradation from atmospheric CO₂ and moisture.

  • Handling: When weighing and dispensing, work quickly to minimize exposure to air. For reactions requiring anhydrous conditions, it is best to handle the material in a glovebox. The primary amine can be corrosive, so always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Q2: What are the primary reactive sites on this molecule and how does this influence reaction planning?

A2: this compound has two principal reactive sites, and their reactivity is electronically coupled:

  • The C-Br Bond (Electrophilic Site): The bromine atom on the pyridine ring is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[4]

  • The Aminomethyl Group (-CH₂NH₂) (Nucleophilic Site): The primary amine is a potent nucleophile, readily participating in reactions like acylation, sulfonylation, alkylation, and reductive amination.

A key consideration is the potential for intramolecular or intermolecular interference. The lone pair of electrons on the pyridine nitrogen, as well as the primary amine, can coordinate to metal catalysts, potentially leading to inhibition or deactivation.[5] Therefore, reaction design must account for which site you want to react and how to prevent unwanted side reactions at the other. For example, when performing a Pd-catalyzed reaction at the C-Br site, the amine may need to be protected.

Section 2: Troubleshooting Palladium Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the most common application for the C-Br bond of this molecule. Success often hinges on careful optimization of the catalyst system.

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most likely causes?

A3: This is a frequent issue when working with pyridine-containing substrates. The problem, often termed the "2-pyridyl problem" in related systems, stems from the ability of the pyridine nitrogen to act as a ligand and poison the palladium catalyst.[6][7] The primary amine on your substrate can also contribute to this inhibition.[5]

Here is a systematic approach to troubleshooting:

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a more robust system.

    • Expert Insight: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[8][9] These ligands form more stable and active catalytic complexes that are less susceptible to inhibition by the pyridine nitrogen.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[9]

    • Protocol: Ensure your solvent is thoroughly degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30+ minutes). The reaction vessel must be flame-dried and maintained under a positive pressure of inert gas (Argon or Nitrogen) throughout the experiment.

  • Base Selection: The base is critical for activating the boronic acid. Its strength and solubility matter.

    • Expert Insight: For pyridine substrates, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ or K₂CO₃.[8] The base must be anhydrous and finely ground to maximize its surface area and reactivity.

  • Side Reactions: Two common side reactions deplete your starting materials:

    • Protodeboronation: The boronic acid reacts with trace water to form an Ar-H bond, destroying the nucleophile. Using anhydrous solvents and reagents is crucial.[8][9]

    • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen.[9]

Below is a decision tree to guide your troubleshooting process.

G start Low or No Yield in Suzuki Coupling catalyst Is the catalyst system robust enough for a pyridine substrate? start->catalyst inert Is the system rigorously free of oxygen? catalyst->inert No catalyst_sol Action: Switch to Pd(0) precatalyst with bulky phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. catalyst->catalyst_sol base Is the base effective and anhydrous? inert->base No inert_sol Action: Thoroughly degas solvents (freeze-pump-thaw or sparge). Use flame-dried glassware under positive Ar/N₂ pressure. inert->inert_sol reagents Are the reagents (especially boronic acid) pure? base->reagents No base_sol Action: Use anhydrous, finely ground K₃PO₄ or Cs₂CO₃. Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF). base->base_sol success Improved Yield reagents->success No reagents_sol Action: Check boronic acid for degradation (protodeboronation). Consider using a more stable boronate ester (e.g., pinacol ester). reagents->reagents_sol BuchwaldHartwig cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (R₂NH) Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (-HBr, +Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product Hydrodehalogenation Ar-H Amido_complex_side Amido_complex_side->Hydrodehalogenation β-Hydride Elimination/ Other Pathways

Caption: Buchwald-Hartwig catalytic cycle and competing hydrodehalogenation.

Section 3: Work-up and Purification

Q5: My product streaks badly during silica gel chromatography, and I'm getting poor recovery. What purification strategies do you recommend?

A5: The basicity of the pyridine ring and the primary amine causes strong interaction with the acidic silica gel, leading to streaking and irreversible adsorption.

  • Solution 1: Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing 1-2% triethylamine (Et₃N) or ammonium hydroxide. Pack the column with this mixture. Running the column with an eluent containing a small amount of the same base (e.g., 0.5-1% Et₃N in your ethyl acetate/hexane mixture) will prevent streaking by competing for the acidic sites on the silica.

  • Solution 2: Alternative Stationary Phases: If streaking persists, switch to a more inert stationary phase like alumina (basic or neutral grade) or consider reverse-phase chromatography (C18), where basic compounds often behave much better.

  • Solution 3: Aqueous Work-up Optimization: During an aqueous work-up, be mindful of the pH. Your product can be protonated and partition into the aqueous layer at acidic pH. Before extraction with an organic solvent, ensure the aqueous layer is made basic (pH > 9) with NaOH or K₂CO₃ to keep your product in its free-base form.

Section 4: Analytical Characterization

Q6: What are the expected signals in the ¹H NMR spectrum for this compound?

A6: While an exact spectrum requires experimental data, we can predict the key features based on analogous structures. [10][11]The pyridine ring will show three aromatic protons.

Proton(s)Expected Chemical Shift (ppm)MultiplicityRationale
H₂ & H₆ (Pyridine)~8.5 - 8.7Singlet / DoubletProtons adjacent to the electron-withdrawing nitrogen atom are highly deshielded and appear far downfield.
H₅ (Pyridine)~7.3 - 7.5DoubletThe proton ortho to the bromine atom.
-CH₂-~3.9 - 4.1SingletMethylene protons adjacent to the amine and the aromatic ring.
-NH₂~1.5 - 2.5Broad SingletPrimary amine protons. The chemical shift is highly variable and depends on concentration and solvent.

Note: The exact shifts and coupling constants can vary based on the solvent used (e.g., CDCl₃ vs. DMSO-d₆).

References

  • This compound | CAS#:887581-41-1 | Chemsrc . Chemsrc.com. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations . (2020). Angewandte Chemie International Edition. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • C-(3-BroMo-pyridin-4-yl)-MethylaMine . LookChem. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • 3-Bromopyridine . Wikipedia. [Link]

Sources

Technical Support Center: Scalable Synthesis of (3-Bromopyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of (3-Bromopyridin-4-YL)methanamine and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this critical pharmaceutical building block. This compound is a key intermediate in the development of a wide range of therapeutic agents, making its efficient and reliable synthesis a priority in the pharmaceutical industry.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and safe execution of your synthetic goals.

Core Synthetic Strategies: An Overview

The scalable synthesis of this compound primarily proceeds via two main pathways, starting from commercially available 3-bromo-4-cyanopyridine or 3-bromo-4-formylpyridine. The choice of route often depends on factors such as raw material cost, reagent availability, safety considerations at scale, and desired purity profile.

Synthetic_Routes Start_Nitrile 3-Bromo-4-cyanopyridine Product This compound Start_Nitrile->Product Nitrile Reduction (e.g., Catalytic Hydrogenation, Hydride Reagents) Start_Aldehyde 3-Bromo-4-formylpyridine Start_Aldehyde->Product Reductive Amination (e.g., NH3 source + Reducing Agent)

Caption: Primary scalable synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Issue Category: Low Yield & Incomplete Reactions

Q1: My catalytic hydrogenation of 3-bromo-4-cyanopyridine is stalling or showing low conversion. What are the likely causes?

A1: This is a frequent issue in heterogeneous catalytic hydrogenations. Several factors can be at play:

  • Catalyst Poisoning: The pyridine nitrogen's lone pair can coordinate to the metal surface (e.g., Palladium, Platinum, Nickel), inhibiting its activity.[3] Furthermore, impurities in the starting material or solvent, particularly sulfur-containing compounds, can irreversibly poison the catalyst.[4]

    • Solution: Ensure high-purity, degassed solvents and starting materials. If catalyst poisoning is suspected, filtering the reaction mixture through a pad of celite and adding fresh catalyst to the filtrate can sometimes restart the reaction.[4]

  • Inadequate Hydrogen Pressure/Delivery: For scale-up in standard reactors, ensuring efficient mass transfer of hydrogen gas to the catalyst surface is critical. Poor agitation or insufficient hydrogen pressure can starve the reaction.

    • Solution: Increase stirring speed to improve gas-liquid mixing. While balloon pressure may suffice for lab-scale, larger scales benefit from a pressurized reactor (autoclave) to increase hydrogen concentration in the solution.[4]

  • Catalyst Deactivation: The active Pd(0) or Pt(0) species can be sensitive to oxygen.[3] An improperly inerted reactor can lead to rapid deactivation.

    • Solution: Rigorously de-gas the solvent and ensure the reactor is thoroughly purged and maintained under an inert atmosphere (Nitrogen or Argon) before introducing the catalyst and hydrogen.[5]

Q2: I'm observing significant hydrodebromination (loss of the bromine atom) during the nitrile reduction. How can I minimize this side reaction?

A2: Hydrodebromination is a common side reaction when reducing halogenated pyridines, especially with highly active catalysts like Palladium on Carbon (Pd/C).[6][7]

  • Catalyst Choice: Palladium is notoriously efficient at catalyzing hydrodehalogenation.

    • Solution: Switch to a less aggressive catalyst. Raney Nickel is often an excellent choice for nitrile reductions and is generally less prone to causing dehalogenation compared to Pd/C.[8][9] Platinum-based catalysts (e.g., PtO2, Pt/C) can also offer better chemoselectivity.[10]

  • Reaction Conditions: Harsh conditions (high temperature, high hydrogen pressure) can promote the unwanted side reaction.

    • Solution: Attempt the reaction under milder conditions—lower temperature and pressure. Sometimes, the addition of an acid scavenger (e.g., a non-nucleophilic base) can help suppress the formation of HBr, which can accelerate dehalogenation. A patented method suggests using a mixed transition metal catalyst system to improve selectivity and resistance to poisoning by the generated HBr.[7]

Q3: My reductive amination of 3-bromo-4-formylpyridine with ammonia gives a poor yield of the primary amine and forms significant secondary amine impurities.

A3: The formation of secondary amines via over-alkylation is a classic challenge in reductive aminations.[11][12] The initially formed primary amine product is often more nucleophilic than the ammonia source, allowing it to react with another molecule of the aldehyde.

  • Stoichiometry: Insufficient ammonia relative to the aldehyde is the primary cause.

    • Solution: Use a large excess of the ammonia source. On a large scale, using a solution of ammonia in an alcohol (e.g., 7N NH3 in Methanol) or using ammonium acetate (NH4OAc) in large excess can drive the equilibrium towards the desired primary amine.[13]

  • Reducing Agent: The choice and timing of the reducing agent are crucial.

    • Solution: Use a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)3).[11][12] This allows the imine formation to proceed to a significant extent before reduction occurs.

Issue Category: Impurities & Purification

Q4: How can I effectively remove residual metal catalyst (e.g., Pd, Ni) from my final product at scale without using chromatography?

A4: Removing residual heavy metals is a critical regulatory requirement for pharmaceutical intermediates.

  • Workup Procedure: Proper workup is the first line of defense.

    • Solution: After the reaction, filter the mixture through a bed of Celite® or a similar filter aid to remove the bulk of the heterogeneous catalyst. Ensure the filter cake is kept wet with solvent to prevent pyrophoric catalysts like Raney Nickel or dry Pd/C from igniting upon exposure to air.[5]

  • Metal Scavengers: For trace amounts of dissolved or colloidal metal, specific scavengers are highly effective.

    • Solution: Stir the crude product solution with a functionalized silica gel or polymer-based metal scavenger for a few hours. These scavengers have high affinity for specific metals and can be easily filtered off, leaving a product with very low metal content.

  • Crystallization: If the product is a solid, a final crystallization or salt formation (e.g., forming the hydrochloride salt) is an excellent method for purification, as it often rejects metal impurities into the mother liquor.[14]

Frequently Asked Questions (FAQs)

Q1: For a multi-kilogram scale synthesis, which route is generally preferred: nitrile reduction or reductive amination?

A1: The choice is context-dependent, but catalytic hydrogenation of the nitrile is often favored for large-scale operations due to higher atom economy and potentially lower cost. Catalytic hydrogenation uses H2 gas, which is inexpensive, and the only byproduct is the catalyst that gets recycled. Reductive amination requires a stoichiometric hydride reagent (e.g., NaBH(OAc)3), which can be costly and generate significant boron-containing waste streams.[12][15] However, the reductive amination route may be preferred if the starting aldehyde is significantly cheaper or more readily available than the nitrile, or if specialized high-pressure hydrogenation equipment is not available.

Q2: What are the primary safety hazards to consider when scaling up the catalytic hydrogenation route?

A2:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded, and the process must be conducted in a well-ventilated area away from ignition sources.

  • Pyrophoric Catalysts: Both Raney Nickel and dry Palladium on Carbon are pyrophoric and can ignite spontaneously in air, especially after use when they are finely divided and contain adsorbed hydrogen.[5][16]

    • Mitigation: Never allow the catalyst to dry in the air. Always handle it as a slurry or under a blanket of solvent or water. After filtration, the catalyst cake should be quenched carefully (e.g., with very dilute acid or by deactivating with an aqueous sodium nitrate solution) before disposal.[5] Newer, non-pyrophoric versions of Raney-Nickel are being developed to address these safety concerns.[16]

Q3: Can I use sodium borohydride (NaBH4) for the nitrile reduction?

A3: Sodium borohydride is generally not a suitable reagent for the reduction of nitriles to amines under standard conditions. More powerful hydride reagents like Lithium Aluminum Hydride (LiAlH4) are required.[8][17] However, LiAlH4 is rarely used at large scale due to safety and workup challenges. For nitriles, catalytic hydrogenation or potentially borane complexes (e.g., BH3·THF) are more scalable options.[18]

Q4: The pyridine ring seems to complicate reactions. Why is that?

A4: The pyridine ring introduces several challenges. The nitrogen atom's lone pair of electrons can act as a Lewis base, coordinating to and deactivating Lewis acidic reagents or metal catalysts.[3] This is a common cause of sluggish or failed reactions in cross-couplings and some reductions.[3][6] Additionally, the ring is electron-deficient, which can affect the reactivity of adjacent functional groups. Careful selection of ligands, catalysts, and reaction conditions is often necessary to overcome these effects.[6][19]

Troubleshooting Workflow

Troubleshooting_Workflow Start Unsatisfactory Reaction Outcome (Low Yield / High Impurity) Check_Purity Q: Are starting materials and solvents pure & dry? Start->Check_Purity Check_Inert Q: Was the reaction kept under an inert atmosphere? Start->Check_Inert Analyze_Crude Analyze Crude Reaction Mixture (LCMS, NMR) Check_Purity->Analyze_Crude Check_Inert->Analyze_Crude Stalled_Reaction Problem: Stalled Reaction / Low Conversion Analyze_Crude->Stalled_Reaction Debromination Problem: Debromination Observed Analyze_Crude->Debromination Dimer_Formation Problem: Dimer/Secondary Amine Formation Analyze_Crude->Dimer_Formation Sol_Poisoning Action: Use fresh catalyst. Consider catalyst poisoning. Stalled_Reaction->Sol_Poisoning If catalyst is suspected Sol_Pressure Action: Increase H2 pressure and/or agitation. Stalled_Reaction->Sol_Pressure If mass transfer is issue Sol_Debromination Action: Switch to milder catalyst (e.g., Raney Ni). Lower temp/pressure. Debromination->Sol_Debromination Sol_Dimer Action: Increase excess of ammonia source significantly. Dimer_Formation->Sol_Dimer

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Data Summary Table

RoutePrecursorKey ReagentsCommon Scalable ConditionsMajor ChallengesRef.
A 3-Bromo-4-cyanopyridineH₂, Catalyst (Raney Ni or Pt/C)50-100 psi H₂, RT-50°C, Methanol/Ethanol solventCatalyst poisoning, Hydrodebromination, Catalyst pyrophoricity[4][8][10]
B 3-Bromo-4-formylpyridineNH₃ source (e.g., NH₄OAc), NaBH(OAc)₃RT, THF or DCM solvent, Large excess of NH₃ sourceSecondary amine formation, Cost of hydride reagent, Waste disposal[11][12][13]

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis via Catalytic Hydrogenation of 3-Bromo-4-cyanopyridine

Safety Warning: This procedure involves flammable hydrogen gas and a pyrophoric catalyst. It must be performed by trained personnel in a suitable high-pressure reactor within a fume hood.

  • Reactor Preparation: Charge a suitably sized, inerted high-pressure autoclave with 3-bromo-4-cyanopyridine (1.0 equiv.) and a solvent such as ethanol or methanol (approx. 10 mL per gram of substrate).

  • Catalyst Addition: To the slurry, add Raney Nickel (5-10 wt% loading, as a water-wet slurry) under a stream of nitrogen.

  • Inerting: Seal the reactor. Purge the headspace by pressurizing with nitrogen (to ~50 psi) and venting three times, followed by pressurizing with hydrogen (to ~50 psi) and venting three times.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 80-100 psi) and begin vigorous stirring. The reaction is often mildly exothermic; monitor the internal temperature.

  • Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake. A sample can be carefully taken (after de-pressurizing and re-inerting) and analyzed by LC-MS or GC-MS to confirm the disappearance of the starting material.

  • Work-up: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. CRITICAL: Do not allow the filter cake to dry. Immediately quench the wet catalyst cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or by forming a crystalline salt (e.g., hydrochloride).

References

  • Benchchem. Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • Benchchem. Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • Myers, A. Chem 115: Reductive Amination.
  • Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015-07-02).
  • Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Reddit. Safer alternatives to Raney Nickel catalyst. (2020-09-15).
  • Google Patents. Dehalogenation degradation method for halogenated pyridine compound. (CN105503706A).
  • Benchchem. Application Notes: 3-Bromopyridine-D4 as a Versatile Building Block in Pharmaceutical Synthesis.
  • ACS Green Chemistry Institute. Reductive Amination. (2025-12-15).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01).
  • WordPress. Solving Issues with Heterogeneous Catalytic Hydrogenation.
  • van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press.
  • Handa, S., & Virdi, J. Newer non-pyrophoric version of Raney-Nickel and its applications. ACS Green Chemistry & Engineering Conference.
  • Nelson, D. (2022, March 19). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). [Video]. YouTube.
  • Reddit. Hydrogenation troubleshooting. (2023-02-17).
  • ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. (2017-12-14).
  • MDPI. Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions.
  • Sigma-Aldrich. This compound hydrochloride.
  • PMC. The reductive decyanation reaction: an overview and recent developments. (2017-02-13).
  • ResearchGate. (PDF) A Review on the Recent Advances in the Reductions of Carbon–Carbon/Oxygen Multiple Bonds Including Aromatic Rings Using Raney Ni–Al Alloy or Al Powder in the Presence of Noble Metal Catalysts in Water. (2018-05-22).
  • ResearchGate. Methods for installing a nitrile group on a pyridine ring.
  • NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • PMC. Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022-11-17).
  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • PubChem. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine.
  • BLD Pharm. This compound dihydrochloride. (2059942-27-5).
  • Advanced ChemBlocks. This compound.
  • Chemsrc. This compound. (CAS#:887581-41-1).
  • BLD Pharm. 4-Amino-3-bromopyridine. (13534-98-0).
  • ResearchGate. Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. (2025-08-10).

Sources

Technical Support Center: Ligand and Base Optimization for (3-Bromopyridin-4-YL)methanamine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for the palladium-catalyzed coupling of (3-Bromopyridin-4-YL)methanamine. This substrate presents a unique set of challenges due to its bifunctional nature, containing both a reactive bromopyridine electrophile and a primary amine nucleophile, in addition to a potentially catalyst-inhibiting pyridine nitrogen. This resource offers troubleshooting strategies and frequently asked questions to navigate these complexities and achieve successful C-N bond formation.

Troubleshooting Guide: Navigating the Challenges of this compound Coupling

The primary challenge in coupling reactions with this compound is achieving selective cross-coupling at the C-Br bond while preventing unwanted side reactions involving the primary amine and catalyst inhibition by the pyridine nitrogen.

Question: My reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in the Buchwald-Hartwig amination of this compound can stem from several factors, primarily catalyst inhibition and substrate-related side reactions. A systematic approach to optimization is crucial.

1. Catalyst Inhibition by the Pyridine Nitrogen:

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[1][2] This is a common issue with pyridine-containing substrates.[1][2]

  • Solution: Employ Bulky, Electron-Rich Ligands. Sterically hindered phosphine ligands are essential to shield the palladium center and disfavor coordination with the pyridine nitrogen.[2][3][4][5] These ligands also promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.[6][7][8]

Table 1: Recommended Ligands for Overcoming Pyridine Inhibition

LigandStructureKey Features & Rationale
XPhos Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphineHighly effective for coupling of aryl chlorides and bromides with a wide range of amines. Its steric bulk is crucial for preventing pyridine coordination.[9]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for coupling of primary and secondary amines, particularly with challenging heteroaromatic halides.[9][10]
BrettPhos (2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Highly active for C-N cross-coupling, enabling the use of aryl mesylates and facilitating selective monoarylation of primary amines.[11]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylA versatile ligand that has shown success in the amination of various heteroaryl halides.[9]

2. Unwanted Reactivity of the Primary Amine:

The methanamine group of your substrate is a primary amine and can potentially undergo self-coupling or other side reactions.

  • Solution 1: Protecting Group Strategy. Temporarily protecting the primary amine of this compound can simplify the reaction by eliminating its nucleophilicity. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[12] The choice of protecting group should be orthogonal to the reaction conditions and easily removable post-coupling.[12]

  • Solution 2: Careful Selection of Reaction Partners and Conditions. If a protecting-group-free strategy is desired, the choice of the coupling amine and reaction conditions is critical. Using a less sterically hindered and more nucleophilic amine as the coupling partner can favor the desired intermolecular reaction.

3. Suboptimal Base Selection:

The choice of base is critical in Buchwald-Hartwig amination as it is involved in the deprotonation of the amine to form the palladium-amido complex.[13][14] For a substrate like this compound, the base must be strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions.

Table 2: Base Selection and Optimization

BasepKa of Conjugate Acid (in DMSO)Considerations for this compound Coupling
NaOt-Bu ~32A strong, non-nucleophilic base commonly used in Buchwald-Hartwig amination. A good starting point, but may be too harsh for sensitive substrates.
LHMDS ~30A strong, non-nucleophilic base that can be effective when milder bases fail. Useful for promoting the coupling of less reactive amines.[7]
K₃PO₄ ~26A milder inorganic base that can be beneficial for substrates with base-sensitive functional groups.
Cs₂CO₃ ~25Another milder inorganic base that can improve yields and reduce side reactions in certain cases.[15]

Experimental Protocol: A Step-by-Step Guide to Reaction Optimization

This protocol outlines a systematic approach to optimizing the coupling of this compound with a generic primary or secondary amine.

1. Reagent Preparation and Inert Atmosphere:

  • Ensure all reagents, including the solvent (e.g., toluene, dioxane), are anhydrous.
  • Thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
  • All reactions should be set up under an inert atmosphere using standard Schlenk techniques or in a glovebox.[16]

2. Initial Screening of Ligands and Bases:

  • To a series of oven-dried reaction vials, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst, 1-2 mol%), the ligand (1.2-2.4 equivalents relative to Pd), and the base (1.5-2.0 equivalents).
  • Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).
  • Add the degassed solvent.
  • Heat the reactions to a standard temperature (e.g., 80-100 °C) and monitor by TLC, LC-MS, or GC for product formation.

3. Troubleshooting Workflow Diagram:

Troubleshooting_Workflow Troubleshooting this compound Coupling Start Initial Reaction Setup: - Pd precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) - Temperature (e.g., 100 °C) Check_Yield Low or No Yield? Start->Check_Yield Success Successful Coupling! Proceed to Purification Check_Yield->Success No Troubleshoot_Ligand Screen Bulky Ligands: - RuPhos - BrettPhos - SPhos Check_Yield->Troubleshoot_Ligand Yes Protecting_Group Consider Amine Protection: - Boc or Cbz protection of This compound Check_Yield->Protecting_Group Persistent low yield Check_Side_Products Analyze Side Products: - Self-coupling? - Dehalogenation? Troubleshoot_Ligand->Check_Side_Products Troubleshoot_Base Screen Bases: - LHMDS (stronger) - K₃PO₄ (milder) - Cs₂CO₃ (milder) Optimize_Conditions Optimize Conditions: - Temperature - Concentration - Reaction Time Troubleshoot_Base->Optimize_Conditions Protecting_Group->Start Re-run with protected substrate Check_Side_Products->Troubleshoot_Base Self-coupling observed Check_Side_Products->Optimize_Conditions Dehalogenation observed Optimize_Conditions->Success

Caption: Troubleshooting workflow for the coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I perform the coupling without protecting the primary amine of this compound?

A1: It is possible, but challenging. Success will depend on the relative nucleophilicity and steric hindrance of your desired amine coupling partner compared to the methanamine group. A highly nucleophilic and sterically unencumbered coupling partner may outcompete the substrate's primary amine. However, for a more reliable and cleaner reaction, especially during initial explorations, protecting the primary amine is highly recommended.[12]

Q2: I am observing the formation of palladium black. What does this indicate and how can I prevent it?

A2: The formation of palladium black is indicative of catalyst decomposition and agglomeration into an inactive form.[2] This can be caused by several factors, including high temperatures, insufficient ligand concentration, or the presence of impurities. To prevent this, consider the following:

  • Increase Ligand to Palladium Ratio: A higher ligand-to-metal ratio can help stabilize the catalytic species.

  • Lower the Reaction Temperature: While this may slow down the reaction, it can also reduce the rate of catalyst decomposition.

  • Use a Pre-catalyst: Buchwald's G3 or G4 pre-catalysts are often more stable and can lead to more consistent results.

  • Ensure Reagent Purity: Use high-purity, anhydrous reagents and solvents.[2]

Q3: What is the optimal solvent for this reaction?

A3: The choice of solvent can significantly impact the reaction outcome. Aprotic, non-polar to moderately polar solvents are typically used for Buchwald-Hartwig aminations.

  • Toluene and Dioxane: These are the most common and generally effective solvents for this type of coupling.

  • THF (Tetrahydrofuran): Can also be used, but its lower boiling point may limit the achievable reaction temperature.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These should generally be avoided as they can coordinate to the palladium and inhibit the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the identity of the product and any byproducts.

  • Gas Chromatography (GC): Suitable for volatile compounds and can be used for quantitative analysis with an internal standard.

By systematically addressing the challenges of catalyst inhibition and substrate reactivity through careful ligand and base selection, and by following a structured optimization protocol, researchers can successfully achieve the desired C-N coupling with the challenging this compound substrate.

References

Technical Support Center: Overcoming Poor Reactivity of (3-Bromopyridin-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Bromopyridin-4-YL)methanamine. This versatile building block is crucial for introducing the pyridyl-methylamine scaffold in drug discovery and development. However, its unique structural features—a primary amine and a bromo-substituent on a pyridine ring—can present significant reactivity challenges. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Part 1: Troubleshooting Guide for Common Synthetic Failures

This section addresses specific issues encountered during common transformations involving this compound.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You've set up a Suzuki or Buchwald-Hartwig reaction, but your LC-MS analysis shows primarily unreacted starting material or undesired side products. This is a frequent challenge with heteroaromatic substrates.

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing. What are the likely causes and how can I fix it?

Answer: The poor reactivity in Suzuki-Miyaura couplings involving this substrate often stems from two primary sources: catalyst inhibition by the pyridine nitrogen and steric hindrance.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[2][3] This is a well-documented issue with nitrogen-containing heterocycles.[4] The primary amine of the methanamine group can also contribute to this inhibition.

  • Steric Hindrance: The proximity of the aminomethyl group at the 4-position to the bromine at the 3-position can sterically hinder the approach of the bulky palladium catalyst complex required for oxidative addition.[5][6]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low/No Yield in Suzuki Coupling inhibition Potential Cause: Catalyst Inhibition start->inhibition sterics Potential Cause: Steric Hindrance start->sterics base Solution 3: Optimize Base and Solvent (e.g., K3PO4, Cs2CO3 in Dioxane/Water) start->base temp Solution 4: Increase Reaction Temperature start->temp ligands Solution 1: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) inhibition->ligands Shields Pd center precatalysts Solution 2: Employ Precatalysts (e.g., G3/G4 Palladacycles) inhibition->precatalysts Ensures active Pd(0) sterics->ligands Overcomes crowding success Successful Coupling ligands->success precatalysts->success base->success temp->success

Caption: Troubleshooting workflow for Suzuki coupling.

Recommended Solutions & Protocols:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands stabilize the palladium center, promote the crucial oxidative addition step, and can help shield the metal from coordinating to the pyridine nitrogen.[1]

    LigandRationale
    XPhos, SPhos Bulky biaryl phosphines that create a sterically demanding environment around the palladium, favoring reductive elimination.
    RuPhos, BrettPhos Highly effective for coupling with heteroaryl chlorides and bromides, often providing superior results with challenging substrates.[7]
  • Employ Modern Precatalysts: Instead of traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, use well-defined palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). These complexes ensure the efficient generation of the active monoligated Pd(0) species in solution, which is often the true catalyst.[7]

  • Optimize the Base and Solvent System: The choice of base is crucial for the transmetalation step.[8][9] For challenging couplings, stronger, non-nucleophilic bases are often required.

    • Bases: Switch from weaker bases like Na₂CO₃ to more robust options such as K₃PO₄ or Cs₂CO₃.[1] Ensure the base is finely powdered to maximize surface area.

    • Solvents: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[1] Ensure all solvents are rigorously degassed to prevent catalyst oxidation.

Optimized Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and finely powdered K₃PO₄ (2.0 equivalents).

  • Substrate Addition: Add this compound (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[1][10]

Question: My Buchwald-Hartwig amination with a primary or secondary amine is giving low conversion. How should I adjust my conditions?

Answer: Similar to Suzuki couplings, Buchwald-Hartwig aminations are susceptible to catalyst inhibition by the pyridine substrate.[11][12] The choice of ligand, base, and palladium source is paramount for success.[13]

Recommended Solutions:

  • Ligand and Precatalyst: The use of bulky biarylphosphine ligands is essential. For many heteroaryl couplings, RuPhos and BrettPhos have proven superior.[7][13] Pairing these with their corresponding palladacycle precatalysts (e.g., RuPhos Pd G3) is highly recommended.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[7][11] LiHMDS can be particularly useful for less nucleophilic amines.

  • Solvent: Anhydrous, apolar solvents like toluene or 1,4-dioxane are preferred to minimize side reactions.[14]

Optimized Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and NaOtBu (1.5 equivalents).

  • Substrate Addition: Add this compound (1.0 equivalent). Seal the tube, evacuate, and backfill with inert gas (repeat 3 times).

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 equivalents).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. Purify by column chromatography.[11]

Issue 2: Poor Reactivity in N-Acylation or N-Alkylation

You are attempting to acylate or alkylate the primary amine, but the reaction is sluggish or yields a complex mixture of products.

Question: My N-acylation reaction using an acyl chloride and a standard base like triethylamine (TEA) is incomplete. What's going wrong?

Answer: The primary aromatic amine of this compound is nucleophilic, but its reactivity can be hampered by several factors.

  • Base Strength: Triethylamine (pKa of conjugate acid ≈ 10.7) may not be a strong enough base to effectively scavenge the HCl byproduct, especially if the starting amine is partially protonated. The pyridine ring in the substrate itself is basic and can compete for the generated acid.

  • Nucleophilicity: While the amine is primary, its attachment to the pyridyl ring slightly diminishes its nucleophilicity compared to a simple alkylamine.

Troubleshooting Workflow: N-Acylation

start Incomplete N-Acylation base_issue Potential Cause: Insufficient Base Strength start->base_issue reagent_issue Potential Cause: Acylating Agent Reactivity start->reagent_issue pyridine_sol Solution 1: Use Pyridine as Base/Solvent base_issue->pyridine_sol Stronger base, drives reaction coupling_sol Solution 2: Use Peptide Coupling Reagents (HATU, HBTU) reagent_issue->coupling_sol For carboxylic acids anhydride_sol Solution 3: Switch to Acid Anhydride reagent_issue->anhydride_sol More reactive success Successful Acylation pyridine_sol->success coupling_sol->success anhydride_sol->success

Caption: Troubleshooting workflow for N-Acylation reactions.

Recommended Solutions:

  • Use a Stronger Base: Replace triethylamine with pyridine. Pyridine can act as both the base and the solvent, and it is highly effective for driving N-acylation reactions to completion.[15]

  • Switch to an Acid Anhydride: If using an acyl chloride is problematic, the corresponding acid anhydride is often a more reactive and effective acylating agent.[15]

  • Use Peptide Coupling Reagents: For acylations with a carboxylic acid, standard activating agents may be insufficient. Employ modern peptide coupling reagents like HATU, HBTU, or HCTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[16] These reagents form highly activated esters in situ, leading to efficient amide bond formation.[17]

Optimized Protocol: N-Acylation with an Acyl Chloride

  • Dissolve Substrate: Dissolve this compound (1.0 equivalent) in anhydrous pyridine or dichloromethane (DCM).

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Acylating Agent: Add the acyl chloride (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

  • React: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. If DCM was used, wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine. Dry, filter, and concentrate to obtain the crude product.[15][18]

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A1: Like many amines, it is best stored under an inert atmosphere (argon or nitrogen) in a cool, dark place to prevent oxidation and degradation. It is a corrosive substance that can cause severe skin burns and eye damage, so always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[19]

Q2: Can the bromine atom be displaced by nucleophiles? A2: Direct nucleophilic aromatic substitution (SₙAr) at the 3-position of a pyridine ring is generally difficult unless there is a strong electron-withdrawing group activating the ring. For this substrate, palladium-catalyzed cross-coupling reactions are the most reliable methods for functionalizing the C-Br bond.

Q3: Are there any known side reactions I should be aware of? A3: In cross-coupling reactions, a common side reaction is homocoupling of the boronic acid or the bromopyridine.[7] This can often be suppressed by ensuring the reaction is thoroughly degassed and by using the correct stoichiometry of reagents. In reactions involving strong bases, there is a potential for side reactions involving the acidic protons of the aminomethyl group.[20]

Q4: Why is my reaction mixture turning dark brown or black during a palladium-catalyzed reaction? A4: A dark coloration often indicates the formation of palladium black (Pd(0) nanoparticles), which is a sign of catalyst decomposition or aggregation. This can be caused by:

  • Insufficient Ligand: The ligand-to-metal ratio may be too low to stabilize the palladium intermediates.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Oxygen: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst. To mitigate this, ensure you are using a sufficient amount of a stabilizing ligand, maintain careful temperature control, and use rigorous inert atmosphere techniques.[21]

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
  • Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides.
  • D. Chen, et al. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • NIH. (2017). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • chemeurope.com. Buchwald-Hartwig reaction.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed Central. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies.
  • BenchChem. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions.
  • Khan Academy. (2013). Steric hindrance. YouTube.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid.
  • PubMed. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids.
  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • Sigma-Aldrich. (2025). Safety Data Sheet.

Sources

Technical Support Center: Characterization of Impurities in (3-Bromopyridin-4-YL)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and characterization of (3-Bromopyridin-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in identifying and controlling impurities, ensuring the quality and integrity of your research.

Introduction to Synthetic Pathways and Potential Impurities

The synthesis of this compound typically proceeds through one of two primary routes, each with its own characteristic impurity profile. Understanding these pathways is the first step in effective troubleshooting.

  • Route A: Reduction of 3-Bromo-4-cyanopyridine: This method involves the chemical reduction of the nitrile group to a primary amine. Common reducing agents include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), or borane complexes.

  • Route B: Reductive Amination of 3-Bromo-4-pyridinecarboxaldehyde: This one-pot reaction involves the formation of an imine between the aldehyde and an ammonia source (like ammonium acetate or ammonia gas), which is then reduced in situ to the desired amine.[1] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3]

The following diagram illustrates these two synthetic pathways.

Synthetic_Pathways cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Reductive Amination 3-Bromo-4-cyanopyridine 3-Bromo-4-cyanopyridine Reduction Reduction 3-Bromo-4-cyanopyridine->Reduction Target_Molecule This compound Reduction->Target_Molecule [H] 3-Bromo-4-pyridinecarboxaldehyde 3-Bromo-4-pyridinecarboxaldehyde Reductive_Amination Reductive_Amination 3-Bromo-4-pyridinecarboxaldehyde->Reductive_Amination Reductive_Amination->Target_Molecule NH₃, [H]

Figure 1: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my HPLC chromatogram with a mass corresponding to the loss of bromine. What is it?

A1: This is likely a dehalogenated impurity, specifically (Pyridin-4-yl)methanamine. Dehalogenation is a common side reaction in reactions involving bromopyridines, particularly during catalytic hydrogenation or in the presence of certain bases and palladium catalysts.[4] To minimize this, consider using milder reducing agents or optimizing your catalyst system if applicable.

Q2: My final product has a yellowish tint. What could be the cause?

A2: A yellowish tint can indicate the presence of colored impurities, which may arise from several sources. One possibility is the formation of N-oxides or nitro-pyridine derivatives, especially if the reaction was exposed to oxidative conditions.[5] It could also be due to polymeric byproducts. Purification by column chromatography or recrystallization should be employed to remove these colored impurities.

Q3: My NMR spectrum shows unreacted starting material. How can I improve the conversion?

A3: If you are following the reductive amination route (Route B), incomplete conversion could be due to several factors. The equilibrium between the aldehyde and the imine may not favor the imine.[1] You can try removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. Alternatively, increasing the equivalents of the ammonia source or the reducing agent can drive the reaction to completion. For the nitrile reduction (Route A), ensure your reducing agent is active and used in sufficient stoichiometry.

Q4: I have a significant amount of a byproduct with a mass 14 units higher than my product. What could it be?

A4: In a reductive amination using a methylating agent or if formaldehyde is present as an impurity in your aldehyde, you might be observing the formation of the N-methylated product, N-methyl-(3-bromopyridin-4-yl)methanamine. Careful control of the stoichiometry and purity of reagents is crucial.

Troubleshooting Guides

Guide 1: Identification and Characterization of Common Impurities

This guide provides a systematic approach to identifying potential impurities in your synthesis of this compound.

Step 1: Initial Analysis by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary tool for initial impurity profiling.[6]

  • Protocol:

    • Prepare a sample of your crude product at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

    • Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be: 5% B to 95% B over 15 minutes.[7]

    • Set the UV detector to monitor at a wavelength where the pyridine ring absorbs, typically around 254-260 nm.

    • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode to detect the protonated molecular ions [M+H]⁺ of your product and impurities.

Step 2: Interpreting the Data

Analyze the chromatogram and mass spectrum for peaks other than your main product. The table below summarizes potential impurities and their expected molecular weights.

Potential Impurity Synthetic Route(s) Expected [M+H]⁺ Notes
3-Bromo-4-pyridinecarboxaldehydeB (Starting Material)186/188Isotopic pattern for one bromine atom.
3-Bromo-4-cyanopyridineA (Starting Material)183/185Isotopic pattern for one bromine atom.
(Pyridin-4-yl)methanamineA, B (Dehalogenation)109Loss of bromine.
(3-Bromopyridin-4-yl)methanolB (Aldehyde Reduction)188/190Isotopic pattern for one bromine atom.
3,5-Dibromo-4-aminomethylpyridineA, B (From Impure Starting Material)266/268/270Isotopic pattern for two bromine atoms.
This compound-N-oxideDegradation203/205Oxidative degradation product.[5]

Step 3: Structural Elucidation by NMR

For significant unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is necessary for definitive structural confirmation.

  • ¹H NMR: The proton NMR of the target compound will show characteristic signals for the aminomethyl protons (a singlet around 3.9-4.1 ppm) and the aromatic protons on the pyridine ring. Impurities will have distinct shifts. For example, the aldehyde proton in 3-bromo-4-pyridinecarboxaldehyde will appear downfield (around 10 ppm).

  • ¹³C NMR: The carbon NMR will also provide valuable structural information. The presence of a carbonyl carbon (~190 ppm) would indicate the aldehyde starting material, while a nitrile carbon (~117 ppm) would point to unreacted 3-bromo-4-cyanopyridine.

The following diagram outlines a general workflow for impurity identification.

Impurity_ID_Workflow Crude_Product Crude this compound HPLC_MS Analyze by HPLC-MS Crude_Product->HPLC_MS Data_Analysis Identify m/z of Impurities HPLC_MS->Data_Analysis Known_Impurity Compare with Potential Impurity Table Data_Analysis->Known_Impurity Impurity Detected Unknown_Impurity Isolate Impurity (e.g., Prep-HPLC) Data_Analysis->Unknown_Impurity Unknown Impurity NMR_Analysis Characterize by NMR (¹H, ¹³C, COSY) Unknown_Impurity->NMR_Analysis Structure_Elucidation Elucidate Structure NMR_Analysis->Structure_Elucidation

Figure 2: General workflow for impurity identification and characterization.
Guide 2: Forced Degradation Studies

To understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are recommended as per ICH guidelines.[8][9] These studies expose the drug substance to harsh conditions to generate potential degradation products.

  • Protocol:

    • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a set period.

    • Base Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Expose a solution to 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat a solid sample of the compound (e.g., at 105 °C).

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light.

After exposure, analyze the samples by HPLC-MS as described in Guide 1 to identify any new degradation products formed. This information is crucial for developing a robust analytical method that can separate the active pharmaceutical ingredient from all potential impurities and degradants.[10]

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • PubChem. (n.d.). 3-Bromo-4-cyanopyridine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Reductive Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Bromo-4-cyanopyridine. Retrieved from [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • PubChem. (n.d.). (4-Bromopyridin-3-YL)methanamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The three cyanopyridine isomers. (b) Their reduction to the radical anion. (c) Proposed dimerization of the 3‐CNPy. Retrieved from [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2010). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Bromopyridine Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bromopyridines in Synthesis

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The ability to functionalize this heterocycle with precision is therefore of paramount importance in drug discovery and development. Among the various tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as particularly powerful for the construction of carbon-carbon and carbon-nitrogen bonds.[2]

Bromopyridines, available as three distinct isomers (2-bromo, 3-bromo, and 4-bromopyridine), are common and versatile starting materials for these transformations. However, the position of the bromine atom on the electron-deficient pyridine ring profoundly influences the reactivity of the C-Br bond. This guide provides a comprehensive comparison of the reactivity of 2-, 3-, and 4-bromopyridine in these key cross-coupling reactions, supported by experimental data and mechanistic insights to inform strategic decisions in synthetic planning.

General Reactivity Principles: Electronic and Steric Effects at Play

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The rate-determining step in many of these catalytic cycles is the oxidative addition of the bromopyridine to a low-valent palladium(0) complex.[3] The facility of this step is influenced by several key characteristics of the bromopyridine isomer.

Electronic Effects: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This generally enhances the reactivity of the C-Br bond towards oxidative addition compared to, for example, bromobenzene. The positions on the pyridine ring have differing electron densities, which in turn affects the electrophilicity of the carbon atom bonded to the bromine. The general order of reactivity for different positions on the pyridine ring is often cited as C4(6) > C2 > C5.[4] This is because the C4 and C2 positions are more electron-deficient and thus more susceptible to oxidative addition.

Steric Effects & Catalyst Inhibition: The proximity of the bromine atom to the nitrogen atom in 2-bromopyridine introduces unique steric and electronic considerations. The nitrogen's lone pair of electrons can coordinate to the palladium catalyst, which can potentially inhibit or alter the course of the reaction.[5][6] This coordination can be particularly problematic, sometimes requiring the use of specialized, bulky ligands to mitigate catalyst deactivation.[7]

Comparative Performance in Key Cross-Coupling Reactions

While a definitive, universally applicable reactivity order can be elusive due to the strong dependence on the specific reaction conditions (catalyst, ligand, base, solvent), a general trend can be discerned from the available literature.

General Reactivity Trend:

4-Bromopyridine ≈ 2-Bromopyridine > 3-Bromopyridine

This trend is a result of the interplay between the electronic activation of the C-Br bond and potential catalyst inhibition. The C-Br bonds at the 2- and 4-positions are more electronically activated (more electrophilic carbon) than the C-Br bond at the 3-position. However, the reactivity of 2-bromopyridine can be attenuated by the aforementioned catalyst inhibition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The reactivity of bromopyridine isomers in this reaction is a classic example of the principles outlined above.

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂/Benzimidazolium SaltK₂CO₃DMF/H₂O~70%[1]
3-BromopyridinePhenylboronic acidPd(OAc)₂/Benzimidazolium SaltK₂CO₃DMF/H₂OHigher than 2-isomer[1]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O81%[8]
3-BromopyridinePotassium PhenyltrifluoroboratePd(OAc)₂/PPh₃Na₂CO₃EtOH/H₂OOptimized yields[9]

Note: The data presented is compiled from different sources where reaction conditions were not identical. Direct comparison of yields should be interpreted with caution.

In some studies, 3-halopyridines have shown higher coupling product yields than 2-halopyridines in Suzuki reactions, suggesting that under certain conditions, the negative impact of catalyst inhibition by the 2-pyridyl nitrogen outweighs its electronic activation.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpyridines. The choice of ligand is particularly critical in these reactions to overcome potential catalyst inhibition.

Bromopyridine IsomerAmine PartnerCatalyst SystemBaseSolventYield (%)Reference
2-BromopyridineMorpholinePd₂dba₃/LHX 2aCs₂CO₃1,4-DioxaneHigh[10]
3-Bromo-2-aminopyridineMorpholinePd₂dba₃/RuPhosLiHMDSTHF71%[11]
2-BromopyridinesVolatile AminesPd(OAc)₂/dpppNaOBuᵗToluene55-98%[12]

For 2-bromopyridines, the use of bulky, electron-rich phosphine ligands is often necessary to promote efficient amination and prevent catalyst deactivation.[7] The reaction conditions, particularly the choice of base and solvent, are also crucial for achieving high yields.[13]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylpyridines. This reaction typically employs a dual palladium and copper(I) catalyst system.

Bromopyridine IsomerAlkyne PartnerCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N/DMF100396%[14]
3-BromopyridinePhenylacetylene(AllylPdCl)₂/P(t-Bu)₃DABCO/MeCNRT0.585%[6]
6-Bromo-3-fluoro-2-cyanopyridineVarious AlkynesPd[PPh₃]₄/CuIEt₃N/THFRT1643-97%[2]

The reactivity order in Sonogashira couplings generally follows the expected trend, with the C-Br bond at the electron-deficient positions showing higher reactivity.

Mechanistic Insights: The Oxidative Addition Step

The differing reactivities of the bromopyridine isomers can be rationalized by examining the key oxidative addition step in the catalytic cycle.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)-X (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition + R-X transmetal_complex R-Pd(II)-R' (Transmetalation Complex) pd2_complex->transmetal_complex Transmetalation + R'-M transmetal_complex->pd0 Reductive Elimination product R-R' transmetal_complex->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Computational studies have shed light on the activation of the C-Br bond. For 2-halopyridines, the mechanism of oxidative addition can be influenced by the symmetry of the lowest unoccupied molecular orbital (LUMO).[15] In some cases, a nucleophilic displacement mechanism is favored, which is facilitated by the pyridine nitrogen. For 3- and 4-bromopyridines, the mechanism is more akin to a standard three-centered insertion.

The potential for catalyst inhibition with 2-bromopyridine is a critical factor. The coordination of the pyridine nitrogen to the palladium center can stabilize the catalyst in an off-cycle state, thereby reducing the overall reaction rate.

Catalyst_Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway Active_Catalyst Active Pd(0) Catalyst Product_Formation Product Formation Active_Catalyst->Product_Formation Reaction Inactive_Complex Inactive Pd-N Complex Active_Catalyst->Inactive_Complex Coordination Two_Bromopyridine 2-Bromopyridine Two_Bromopyridine->Inactive_Complex

Caption: Potential catalyst inhibition pathway with 2-bromopyridine.

Experimental Protocols

The following are generalized protocols for the three major cross-coupling reactions discussed. These should be considered as starting points, and optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the bromopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[5][16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of a palladium precursor like Pd(OAc)₂ and a ligand).[16]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[5]

  • Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).[17]

  • Reagent Addition: Add the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOBuᵗ or LHMDS, ~1.4 equiv.).[11][17]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring, typically between 80-110 °C, for 4-24 hours. Monitor the reaction progress.

  • Work-up and Purification: After cooling, quench the reaction and perform an extractive work-up. Purify the product by chromatography or recrystallization.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand if required (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[4][14]

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine).[4][14]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 100 °C. Monitor for completion.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Conclusion

The choice of bromopyridine isomer is a critical consideration in the design of synthetic routes towards functionalized pyridine derivatives. While 4- and 2-bromopyridine are generally more reactive than 3-bromopyridine due to electronic factors, the propensity of 2-bromopyridine to inhibit palladium catalysts necessitates careful selection of ligands and reaction conditions. 3-Bromopyridine, while often less reactive, can provide a reliable alternative when the challenges associated with the 2-isomer are prohibitive. A thorough understanding of these reactivity trends and the underlying mechanistic principles empowers researchers to make informed decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics and advanced materials.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855–4858. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Spero Science. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • Royal Society of Chemistry. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]

  • ChemRxiv. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. [Link]

  • Cambridge Open Engage. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes | Inorganic Chemistry | ChemRxiv. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ACS Publications. (2024). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. [Link]

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. [Link]

  • ResearchGate. (n.d.). Oxidative addition reactivity of pyridine derivative 4. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. (n.d.). Scheme 2. Oxidative addition reactivity of pyridine derivative 4. [Link]

  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

Sources

The Strategic Efficacy of (3-Bromopyridin-4-YL)methanamine: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its ability to confer favorable physicochemical properties and engage in critical biological interactions.[1][2] Among the vast arsenal of pyridine-based building blocks, halogenated derivatives serve as versatile handles for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of (3-Bromopyridin-4-YL)methanamine, a key building block for researchers, scientists, and drug development professionals. We will objectively evaluate its performance against other structurally related alternatives, supported by experimental data and mechanistic insights, to inform strategic decisions in the synthesis of novel therapeutic agents.

The Unique Profile of this compound: A Trifecta of Reactivity and Functionality

This compound distinguishes itself through a unique combination of a bromine atom at the 3-position, a methanamine substituent at the 4-position, and the inherent electronic properties of the pyridine ring. This specific arrangement dictates its reactivity in pivotal synthetic transformations and influences the properties of the resulting molecules. The bromine atom serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, while the adjacent aminomethyl group can act as a key pharmacophoric element or a point for further derivatization.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a workhorse in medicinal chemistry for the formation of C-C bonds. The efficacy of bromopyridine building blocks in this reaction is heavily influenced by the position of the bromine atom relative to the ring nitrogen. The general order of reactivity for bromopyridine isomers is 4-bromo > 2-bromo > 3-bromo.[1] This trend is attributed to the electron-withdrawing nature of the pyridine nitrogen, which polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to oxidative addition by the palladium catalyst. The effect is most pronounced at the para (4-) and ortho (2-) positions.

While direct, side-by-side comparative data for this compound and its isomers is not extensively documented, we can infer its reactivity based on these established principles and available data for related structures.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Building BlockRelative ReactivityRepresentative Yield (%)Key Considerations
This compound Moderate70-85% (estimated)The 3-bromo position is inherently less reactive than the 2- or 4-positions. However, the electron-donating aminomethyl group at the 4-position can have a modest activating effect.
(4-Bromopyridin-3-YL)methanamine High85-95% (estimated)The 4-bromo position is highly activated by the para-nitrogen, leading to faster reaction rates and higher yields.
(2-Bromopyridin-3-YL)methanamine Moderate to High75-90% (estimated)The 2-bromo position is activated, but the proximity of the nitrogen and the aminomethyl group can lead to catalyst inhibition through chelation. This may require the use of specialized ligands.[1]

Expert Insight: The choice between these building blocks often represents a trade-off between reactivity and the desired final substitution pattern. While (4-Bromopyridin-3-YL)methanamine is expected to be more reactive, the unique vector of the aminomethyl group in this compound may be crucial for achieving the desired biological activity.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This protocol provides a general methodology for the Suzuki-Miyaura coupling of a bromopyridine building block with an arylboronic acid.

Materials:

  • Bromopyridine derivative (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow reagents Reagents: - Bromopyridine - Boronic Acid - Catalyst - Base setup Reaction Setup (Inert Atmosphere) reagents->setup Add to flask reaction Heating (90-100 °C) setup->reaction Add solvent workup Aqueous Workup reaction->workup Cool & Dilute purification Column Chromatography workup->purification Extract & Dry product Pure Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Efficacy in Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a crucial linkage in a vast number of pharmaceuticals.[2] The reactivity of bromopyridines in this reaction generally follows a similar trend to that observed in Suzuki-Miyaura couplings.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Building BlockRelative ReactivityRepresentative Yield (%)Key Considerations
This compound Moderate65-80% (estimated)The inherent lower reactivity of the 3-bromo position may necessitate the use of more active catalyst systems (e.g., those employing sterically hindered phosphine ligands) or higher reaction temperatures.
(4-Bromopyridin-3-YL)methanamine High80-95% (estimated)The highly activated 4-bromo position facilitates oxidative addition, leading to efficient C-N bond formation.
(2-Bromopyridin-3-YL)methanamine Moderate to High70-85% (estimated)Similar to Suzuki coupling, potential catalyst inhibition by the proximal nitrogen and aminomethyl groups is a key consideration.

Expert Insight: The primary amine of the aminomethyl group in these building blocks is a potential competing nucleophile in the Buchwald-Hartwig reaction. Protection of this amine (e.g., as a Boc-carbamate) is often a necessary strategic step to ensure selective coupling at the C-Br position.

Experimental Protocol: Buchwald-Hartwig Amination of a Protected Bromopyridine Derivative

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a Boc-protected bromopyridine with a primary or secondary amine.

Materials:

  • Boc-protected bromopyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, phosphine ligand, and base in a dry Schlenk tube.

  • Add the Boc-protected bromopyridine derivative and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

  • Deprotect the Boc group under standard acidic conditions (e.g., TFA in DCM) to yield the final product.

Buchwald_Hartwig_Pathway cluster_protection Step 1: Protection cluster_coupling Step 2: Buchwald-Hartwig Amination cluster_deprotection Step 3: Deprotection start Aminomethyl Bromopyridine boc_protected Boc-Protected Intermediate start->boc_protected Boc₂O, Base coupled_product Coupled Product (Boc-Protected) boc_protected->coupled_product Pd Catalyst, Ligand, Base, Amine final_product Final Product coupled_product->final_product TFA, DCM

Caption: A three-step synthetic pathway for the functionalization of aminomethyl bromopyridines.

Physicochemical Properties and Their Implications in Drug Design

The positional isomerism of the bromo and aminomethyl substituents has a significant impact on the physicochemical properties of the building block, which in turn influences the properties of the final drug candidate.

Table 3: Comparison of Predicted Physicochemical Properties

PropertyThis compound(4-Bromopyridin-3-YL)methanamine(2-Bromopyridin-3-YL)methanamine
Molecular Weight 187.04187.04187.04
Calculated logP 0.62[3]~1.0 (estimated)~0.8 (estimated)
pKa (Pyridine N) ~5.5 (estimated)~4.5 (estimated)~5.0 (estimated)
pKa (Amino Group) ~9.5 (estimated)~9.0 (estimated)~9.2 (estimated)

Expert Insight: The lower calculated logP of this compound suggests that it may contribute to increased aqueous solubility in the final molecule, a desirable property for improving bioavailability.[3] The pKa of the pyridine nitrogen is also influenced by the position of the substituents, which can affect the molecule's charge state at physiological pH and its ability to engage in hydrogen bonding with biological targets.

Conclusion: Strategic Selection for Optimal Outcomes

This compound is a valuable and strategically important building block in medicinal chemistry. While it may exhibit more moderate reactivity in cross-coupling reactions compared to its 4-bromo isomer, its unique substitution pattern and favorable physicochemical properties make it an indispensable tool for accessing novel chemical space. The choice of building block should be guided by a holistic consideration of the desired final molecular architecture, the required synthetic transformations, and the target product profile. Understanding the interplay between positional isomerism, reactivity, and physicochemical properties empowers the medicinal chemist to make informed decisions that can accelerate the drug discovery process.

References

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • This compound. ChemSrc. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of (3-Bromopyridin-4-YL)methanamine and its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the structural integrity of key building blocks is paramount. Substituted pyridines, such as (3-Bromopyridin-4-YL)methanamine, are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. The precise arrangement of the bromo and aminomethyl functionalities on the pyridine ring dictates the molecule's reactivity and its suitability for downstream applications, including cross-coupling reactions. This guide provides an in-depth comparison of analytical methodologies for the structural validation of this compound, alongside a comparative analysis with its key isomer, (4-Bromopyridin-3-YL)methanamine, offering field-proven insights into experimental choices and data interpretation.

The Synthetic Landscape: Understanding the Origins of Potential Impurities

The most common synthetic route to this compound involves the reduction of 3-bromo-4-cyanopyridine. This transformation, while generally efficient, can introduce specific impurities that necessitate rigorous analytical validation.

dot

3-bromo-4-cyanopyridine 3-bromo-4-cyanopyridine Reduction Reduction 3-bromo-4-cyanopyridine->Reduction e.g., LiAlH4, H2/Pd-C This compound This compound Reduction->this compound Desired Product Unreacted Starting Material Unreacted Starting Material Reduction->Unreacted Starting Material Over-reduction products Over-reduction products Reduction->Over-reduction products Debrominated species Debrominated species Reduction->Debrominated species

Caption: Synthetic pathway to this compound and potential impurities.

The choice of reducing agent and reaction conditions is critical. Strong reducing agents like lithium aluminum hydride may lead to over-reduction or debromination, while incomplete reactions can leave residual starting material. These potential side products underscore the need for a multi-faceted analytical approach to confirm both the identity and purity of the final product.

A Triad of Validation: NMR, Mass Spectrometry, and HPLC

A robust structural validation of this compound relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR spectroscopy provide an unparalleled view of the molecule's carbon-hydrogen framework, confirming the connectivity and substitution pattern of the pyridine ring.

Expected ¹H NMR Spectral Data for this compound:

ProtonChemical Shift (ppm, predicted)MultiplicityIntegration
H-2~8.5s1H
H-5~7.4d1H
H-6~8.4d1H
-CH₂-~3.9s2H
-NH₂~1.8 (broad)s2H

Expected ¹³C NMR Spectral Data for this compound:

CarbonChemical Shift (ppm, predicted)
C-2~150
C-3~122
C-4~145
C-5~127
C-6~148
-CH₂-~45

The distinct chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern. The singlet for the H-2 proton and the doublet for H-5 and H-6 are key indicators of the 3,4-disubstitution.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the target compound and provides valuable structural information through its fragmentation pattern. For this compound (C₆H₇BrN₂), the expected monoisotopic mass is approximately 185.98 Da. The presence of bromine will result in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak.

dot

cluster_ms Mass Spectrometry Fragmentation M [this compound]⁺ m/z = 186/188 F1 [M - NH₂]⁺ m/z = 170/172 M->F1 F2 [M - CH₂NH₂]⁺ m/z = 156/158 M->F2 F3 [M - Br]⁺ m/z = 107 M->F3

Caption: Predicted mass fragmentation pathway for this compound.

Key fragmentation pathways include the loss of the amino group, the aminomethyl group, and the bromine atom, leading to characteristic fragment ions that help to confirm the structure.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the workhorse for assessing the purity of synthetic intermediates. A well-developed reversed-phase HPLC method can effectively separate the desired product from starting materials, byproducts, and other impurities.

Experimental Protocol: HPLC Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

This method provides excellent resolution for separating polar pyridinamine derivatives from less polar impurities. The use of a volatile buffer like trifluoroacetic acid makes this method compatible with mass spectrometry for peak identification (LC-MS).

The Isomeric Contender: A Comparative Look at (4-Bromopyridin-3-YL)methanamine

In drug discovery, the seemingly subtle change in substituent position can have profound effects on a molecule's biological activity and synthetic accessibility. (4-Bromopyridin-3-YL)methanamine is a key isomer of our target compound and serves as a valuable point of comparison.

dot

cluster_isomers Isomeric Comparison cluster_properties Key Differentiating Properties Isomer1 This compound Reactivity Reactivity in Cross-Coupling Isomer1->Reactivity Synthesis Synthetic Accessibility Isomer1->Synthesis Biological Biological Activity (Context-Dependent) Isomer1->Biological Isomer2 (4-Bromopyridin-3-YL)methanamine Isomer2->Reactivity Isomer2->Synthesis Isomer2->Biological

Caption: Comparison of key properties between isomeric bromopyridin-methanamines.

Differentiating Isomers with Spectroscopy

The ¹H NMR spectra of the two isomers are distinctly different. For (4-Bromopyridin-3-YL)methanamine, one would expect to see two singlets for the aromatic protons (H-2 and H-6) and a doublet for H-5, a clear deviation from the pattern observed for the 3,4-disubstituted isomer.

Comparative Spectroscopic Data:

FeatureThis compound(4-Bromopyridin-3-YL)methanamine
¹H NMR Aromatic Signals 1 singlet, 2 doublets2 singlets, 1 doublet
Mass Spectrum (M/M+2) Present (due to Br)Present (due to Br)
Implications for Synthesis and Drug Design

The position of the bromine atom significantly influences the electronic properties of the pyridine ring and, consequently, its reactivity in cross-coupling reactions. The choice between these isomers in a synthetic campaign will depend on the desired final structure and the specific coupling partners. From a drug design perspective, the spatial orientation of the aminomethyl group relative to the rest of the molecule can dramatically alter its binding affinity to a biological target.

Conclusion: A Rigorous and Multi-pronged Approach to Structural Validation

The structural validation of this compound and its distinction from isomeric impurities is a critical quality control step in the synthesis of advanced pharmaceutical intermediates. A comprehensive analytical strategy employing NMR, Mass Spectrometry, and HPLC provides a self-validating system to ensure the identity, purity, and structural integrity of the target compound. By understanding the nuances of the synthetic pathway and the characteristic spectroscopic signatures of potential isomers, researchers can proceed with confidence in their downstream applications, ultimately contributing to the development of novel and effective therapeutics.

A Senior Application Scientist's Guide to Alternative Reagents for (3-Bromopyridin-4-YL)methanamine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. (3-Bromopyridin-4-YL)methanamine is a valuable reagent, offering a versatile scaffold for the introduction of the 4-(aminomethyl)pyridine moiety, a common pharmacophore. However, considerations of reactivity, cost, and availability often necessitate the exploration of alternative reagents. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Strategic Value of the 4-(Aminomethyl)pyridine Scaffold

The 4-(aminomethyl)pyridine unit is a privileged motif in medicinal chemistry due to its ability to engage in key hydrogen bonding interactions and its favorable physicochemical properties. The bromine atom in this compound serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of reagent for introducing this scaffold can significantly impact reaction efficiency, yield, and purification.

Strategic Alternatives to this compound

The selection of an alternative reagent is guided by the desired transformation and the specific constraints of the synthetic route. We will explore three main categories of alternatives:

  • Halogen Analogs: Replacing the bromine atom with other halogens or pseudo-halogens to modulate reactivity.

  • Isomeric Analogs: Utilizing constitutional isomers to explore different substitution patterns and reactivity profiles.

  • Protected and Derivatized Analogs: Employing protected amines or derivatives to enhance stability, solubility, or to direct reactivity.

Halogen and Pseudohalogen Analogs: A Tale of Reactivity

The reactivity of the halide in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst.

Comparison of Halogen Analogs in Suzuki-Miyaura Coupling

ReagentLeaving GroupTypical Reaction ConditionsRelative ReactivityRepresentative Yield (%)
(3-Iodopyridin-4-YL)methanamineIodoPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °CHighest~90-95
This compound Bromo Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C High ~80-90
4-(Aminomethyl)pyridin-3-yl trifluoromethanesulfonateTriflatePd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 110 °CModerate-High~75-85
(3-Chloropyridin-4-YL)methanamineChloroPd₂(dba)₃, RuPhos, t-BuONa, Toluene, 110 °CLower~60-75

Note: Yields are representative and can vary based on the specific coupling partners and reaction optimization.

The choice between these analogs is a trade-off between reactivity and cost/stability. While iodo- and bromo-pyridines are more reactive, often allowing for milder reaction conditions, chloro-pyridines are typically less expensive but may require more forcing conditions and specialized catalyst systems.[1] Pyridyl triflates offer a good compromise, exhibiting high reactivity, though their preparation adds a synthetic step.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound and its analogs with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Bromopyridine Derivative

This protocol outlines a general procedure for the C-N coupling of this compound with an amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a flame-dried Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.[2][3]

Visualization of Synthetic Pathways

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds Start This compound Suzuki Suzuki-Miyaura (C-C bond formation) Start->Suzuki ArB(OH)₂ Buchwald Buchwald-Hartwig (C-N bond formation) Start->Buchwald R₂NH Sonogashira Sonogashira (C-C bond formation) Start->Sonogashira R-C≡CH Aryl 4-(Aminomethyl)-3-arylpyridine Suzuki->Aryl Amino 4-(Aminomethyl)-3-aminopyridine Buchwald->Amino Alkynyl 4-(Aminomethyl)-3-alkynylpyridine Sonogashira->Alkynyl

Isomeric Analogs: Exploring Regiochemistry

The positional isomer, (4-Bromopyridin-3-YL)methanamine, offers an alternative scaffold where the aminomethyl group is at the 3-position. The relative positions of the bromine and aminomethyl groups can influence the electronic properties of the pyridine ring and the steric environment around the reaction center, potentially affecting reaction rates and yields. While direct comparative studies are scarce, it is reasonable to expect similar reactivity in palladium-catalyzed couplings, with any differences likely arising from subtle electronic and steric effects.

Protected and Derivatized Analogs: Fine-Tuning Reactivity and Handling

The primary amine of this compound can be a source of side reactions or may interfere with certain catalysts. N-protection, for instance with a Boc group to form N-Boc-(3-bromopyridin-4-yl)methanamine, can mitigate these issues. The Boc group is stable under many cross-coupling conditions and can be easily removed post-coupling. This strategy can lead to cleaner reactions and higher yields, particularly in complex syntheses.[4]

G Start This compound Protect N-Protection (e.g., Boc₂O) Start->Protect Protected N-Boc-(3-bromopyridin-4-yl)methanamine Protect->Protected Coupling Pd-Catalyzed Cross-Coupling Protected->Coupling Coupled_Protected N-Boc Protected Coupled Product Coupling->Coupled_Protected Deprotect Deprotection (e.g., TFA) Coupled_Protected->Deprotect Final_Product Final Coupled Product Deprotect->Final_Product

Conclusion and Future Outlook

While this compound remains a workhorse in medicinal chemistry, a thorough understanding of its alternatives is crucial for the modern synthetic chemist. The choice of reagent should be a strategic decision based on a careful analysis of reactivity, cost, and the specific demands of the synthetic route. The chloro- and triflate-analogs offer viable alternatives with predictable reactivity patterns. Isomeric and N-protected analogs provide further avenues for optimization and troubleshooting. As catalyst technology continues to evolve, the reactivity gap between different halogenated pyridines is expected to narrow, further expanding the synthetic chemist's toolbox for accessing the valuable 4-(aminomethyl)pyridine scaffold.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009).
  • Ricci, A. (Ed.). (2000).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

Sources

The Strategic Placement of Bromine: A Comparative Guide to Bromopyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous approved drugs. The introduction of a bromine atom onto this ring, creating bromopyridines, opens up a vast chemical space for structure-activity relationship (SAR) studies. However, the seemingly subtle shift in the bromine's position among its 2-, 3-, and 4-isomers can profoundly impact a molecule's physicochemical properties, reactivity, and ultimately, its biological activity and metabolic fate. This guide provides an in-depth comparison of these positional isomers, offering field-proven insights for researchers, scientists, and drug development professionals to inform rational drug design.

The Foundational Blueprint: Physicochemical and Electronic Properties

The position of the electron-withdrawing bromine atom, in concert with the innate electron-withdrawing nature of the pyridine nitrogen, dictates the electronic landscape of each isomer. This, in turn, governs key physicochemical properties that are critical for a drug candidate's profile, such as its basicity (pKa), lipophilicity (logP), and dipole moment.

The basicity of the pyridine nitrogen is significantly influenced by the bromine's position. 4-Bromopyridine is the most basic of the three, while 2-bromopyridine is the least basic. This is due to the inductive electron-withdrawing effect of the bromine, which is most pronounced at the ortho (2-) and para (4-) positions relative to the nitrogen.

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine
CAS Number 109-04-6626-55-11120-94-1
Molecular Formula C₅H₄BrNC₅H₄BrNC₅H₄BrN
Molar Mass ( g/mol ) 158.00157.998158.00
Appearance Colorless liquidColorless liquidHygroscopic solid
Boiling Point (°C) 192-194173185-187
Melting Point (°C) N/A-2755-58
Density (g/mL at 25°C) 1.6571.640N/A
pKa (of conjugate acid) 0.712.843.5
Data compiled from multiple sources.[1]

These fundamental differences in electronics and physicochemical properties have a cascading effect on how these isomers behave in synthetic reactions and biological systems.

Synthetic Utility and Reactivity: A Tale of Three Isomers

In the realm of synthetic chemistry, particularly in the context of constructing complex drug molecules, the bromopyridine isomers exhibit distinct reactivity profiles, especially in popular cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.

The general order of reactivity for palladium-catalyzed cross-coupling reactions is typically: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[1]

  • 4-Bromopyridine: The bromine at the para position to the nitrogen is highly activated, making the C4 carbon atom very susceptible to oxidative addition to the palladium catalyst. This high reactivity makes it a favored building block for rapid analogue synthesis.[1]

  • 2-Bromopyridine: While also highly reactive due to the proximity of the electron-withdrawing nitrogen, the adjacent nitrogen can sometimes chelate to the catalyst, potentially inhibiting the reaction. This can necessitate the use of specialized ligands or reaction conditions to achieve optimal results.[1]

  • 3-Bromopyridine: The bromine at the meta position is the least activated, resulting in slower reaction kinetics compared to its counterparts.

G cluster_0 Reactivity in Cross-Coupling 4-BP 4-Bromopyridine 2-BP 2-Bromopyridine 4-BP->2-BP > 3-BP 3-Bromopyridine 2-BP->3-BP >

General reactivity order of bromopyridine isomers.

Structure-Activity Relationship (SAR) Insights from Kinase and GPCR Inhibitors

The true value of understanding bromopyridine isomers comes to light when examining their impact on biological activity. The position of the bromine can drastically alter a compound's affinity for its target, its selectivity, and its overall efficacy.

Kinase Inhibitors: A Case Study in EGFR Inhibition

In a series of rhodanine-based EGFR inhibitors, a compound bearing a bromopyridine group exhibited the best inhibitory activity against both HepG2 and A549 cancer cell lines.[3]

The role of the bromine atom in these interactions often goes beyond simple steric and electronic effects. It can participate in halogen bonding , a non-covalent interaction where the electropositive crown of the bromine atom interacts with a Lewis base, such as a backbone carbonyl oxygen in the hinge region of a kinase.[4][5][6][7] The geometry and strength of this bond are highly dependent on the bromine's position, which in turn is dictated by the overall binding pose of the inhibitor in the active site.

G cluster_0 Factors Influencing Biological Activity A Bromine Position B Electronic Properties (pKa, Dipole Moment) A->B C Lipophilicity (logP) A->C D Binding Site Interactions (e.g., Halogen Bonding) A->D B->D C->D F Biological Activity (Potency, Selectivity) D->F E Metabolic Stability E->F

Sources

A Researcher's Guide to Chirality in Drug Discovery: Isomer-Specific Applications of Bromopyridinyl-methanamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the principle of stereoisomerism is not merely an academic curiosity but a pivotal factor that can dictate a compound's efficacy, safety, and ultimate clinical success. The subtle yet profound difference in the three-dimensional arrangement of atoms in chiral molecules can lead to vastly different pharmacological and pharmacokinetic profiles. This guide delves into the isomer-specific applications of bromopyridinyl-methanamines, a class of compounds with significant potential in medicinal chemistry. While direct comparative studies on the enantiomers of bromopyridinyl-methanamines are not extensively documented in publicly available literature, this guide will provide a comprehensive framework for understanding their potential differential effects by examining the foundational principles of stereochemistry and drawing parallels from structurally related compounds.

The Significance of Chirality in Biological Systems

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, much like a pair of hands. While they share the same chemical formula and connectivity, their spatial arrangement is distinct.[1][2] This seemingly minor difference has profound implications in biological systems, which are themselves inherently chiral, composed of L-amino acids and D-sugars. Consequently, biological targets such as receptors, enzymes, and ion channels can exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other.[1]

This stereoselectivity can manifest in several ways:

  • Eudismic Ratio : One enantiomer, the eutomer, may exhibit significantly higher biological activity, while the other, the distomer, may be less active or even inactive.

  • Differential Pharmacology : The enantiomers may have qualitatively different pharmacological effects. For instance, one might be an agonist while the other is an antagonist at the same receptor.[3]

  • Pharmacokinetic Divergence : Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to variations in bioavailability and duration of action.[4]

  • Toxicity Concerns : The distomer may contribute to undesirable side effects or toxicity.[4]

A classic example is the drug citalopram, where the (S)-enantiomer (escitalopram) is a potent serotonin reuptake inhibitor, while the (R)-enantiomer is significantly less active and may even interfere with the binding of the (S)-enantiomer at an allosteric site.[5] Similarly, for the anesthetic bupivacaine, the S-(-)-enantiomer (levobupivacaine) exhibits a safer cardiovascular profile than its R-(+)-counterpart.[6] These examples underscore the critical need to investigate the properties of individual enantiomers.

Bromopyridinyl-methanamines: A Scaffold of Interest

The bromopyridinyl-methanamine scaffold is a versatile building block in medicinal chemistry, with potential applications targeting a range of biological systems, including nicotinic acetylcholine receptors (nAChRs), dopamine receptors, and serotonin transporters, due to the structural motifs present. The pyridine ring is a common feature in many biologically active compounds, and the methanamine side chain provides a key interaction point with many receptors.

While specific data on bromopyridinyl-methanamine isomers is scarce, we can infer potential differences based on related structures. For instance, studies on other chiral amines and pyridine derivatives have consistently demonstrated the importance of stereochemistry in determining their biological activity. For example, in a series of chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, the (R)-enantiomers displayed greater antimicrobial potency than their (S)-counterparts against Gram-positive bacteria.[7]

Comparative Analysis: A Framework for Investigation

Given the lack of direct comparative data for bromopyridinyl-methanamine isomers, this section outlines a logical workflow and key experimental considerations for their evaluation. This framework is based on established methodologies in chiral drug research.

Chiral Separation and Absolute Configuration Determination

The first and most critical step is the separation of the racemic mixture into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Workflow for Chiral HPLC Separation:

Caption: Workflow for the separation and characterization of bromopyridinyl-methanamine enantiomers.

Once separated, determining the absolute configuration (R or S) of each enantiomer is crucial and can be achieved through techniques like X-ray crystallography of a single crystal or by using spectroscopic methods such as Vibrational Circular Dichroism (VCD).

Comparative Pharmacodynamics: Unraveling Isomer-Specific Activity

With pure enantiomers in hand, a head-to-head comparison of their biological activity is essential. The choice of assays will depend on the hypothesized targets of bromopyridinyl-methanamines.

Potential Targets and Illustrative Assays:

Target ClassSpecific Target ExamplesIllustrative In Vitro AssaysExpected Differentiating Outcomes
Neurotransmitter Transporters Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)Radioligand binding assays (e.g., using [³H]-citalopram for SERT)[8]; Synaptosomal uptake inhibition assaysKi values for binding affinity; IC50 values for uptake inhibition
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors (D1-D5), Serotonin Receptors (5-HT subtypes)Radioligand binding assays; Functional assays (e.g., cAMP accumulation, calcium mobilization)[9][10]Binding affinities (Ki); Agonist (EC50) or antagonist (IC50) potency
Ligand-Gated Ion Channels Nicotinic Acetylcholine Receptors (nAChRs), GABA-A ReceptorsElectrophysiological recordings (e.g., two-electrode voltage clamp in Xenopus oocytes); High-throughput fluorescent ion flux assaysModulation of ion channel currents (potentiation or inhibition); Agonist vs. antagonist activity

For example, in the case of dopamine receptors, it's plausible that one enantiomer of a bromopyridinyl-methanamine could act as an agonist while the other is an antagonist, a phenomenon observed with the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP).[3]

Comparative Pharmacokinetics: Understanding In Vivo Behavior

Significant differences in the ADME properties of enantiomers can have a major impact on their therapeutic utility.

Key Pharmacokinetic Parameters to Compare:

ParameterExperimental MethodPotential Isomer-Specific Differences
Absorption Caco-2 permeability assay; In vivo studies measuring plasma concentrations over timeDifferences in oral bioavailability
Distribution Plasma protein binding studies (e.g., equilibrium dialysis); Tissue distribution studies in animal modelsStereoselective binding to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) leading to different unbound fractions
Metabolism Incubation with liver microsomes or hepatocytes; Metabolite identification using LC-MS/MSDifferent rates of metabolism by cytochrome P450 enzymes; Formation of different metabolites
Excretion Analysis of urine and feces in animal modelsDifferent rates of renal or biliary clearance

Conclusion and Future Directions

The exploration of isomer-specific applications of bromopyridinyl-methanamines represents a frontier in the development of novel therapeutics. While direct experimental comparisons of the enantiomers are not yet widely published, the foundational principles of stereochemistry in pharmacology strongly suggest that the (R)- and (S)-isomers are likely to exhibit distinct biological profiles. A thorough investigation, following the experimental framework outlined in this guide, is imperative to unlock the full therapeutic potential of this chemical scaffold.

By systematically separating the enantiomers, characterizing their absolute configurations, and performing rigorous comparative studies of their pharmacodynamics and pharmacokinetics, researchers can identify the eutomer, elucidate its mechanism of action, and develop safer, more effective drug candidates. The insights gained from such studies will not only advance our understanding of bromopyridinyl-methanamines but also contribute to the broader paradigm of rational, stereospecific drug design.

References

  • Brocks, D. R. (2006). Drug disposition in three dimensions: an update on stereoselectivity in pharmacokinetics. Biopharmaceutics & drug disposition, 27(8), 387–406.
  • Hjorth, S., Carlsson, A., Clark, D., Svensson, K., Wikström, H., Sanchez, D., Lindberg, P., Hacksell, U., Arvidsson, L. E., Johansson, A., & Nilsson, J. L. (1983). Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP. Psychopharmacology, 81(2), 89–99.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Raffa, D., Cefalà, S., Fresta, E., Fenech, G., Magrì, A., Mezzasalma, A. M., Paolino, D., & Cardile, V. (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Chemistry & biodiversity, 16(5), e1900097.
  • Shi, L., Li, Y., Zhang, Y., & Ye, Z. (2018). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS medicinal chemistry letters, 9(10), 1045–1050.
  • Xiao, P., Yan, W., Gou, L., Zhong, Y., Zhao, L., Zhang, J., & He, J. (2021). Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor. Cell research, 31(7), 814–817.
  • Zhong, H., Haddjeri, N., & Sánchez, C. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 15(2), 193–198.
  • Arias, H. R. (2010). Stereoselective interactions between local anesthetics and ion channels. Chirality, 22(3), 327–340.
  • McClure, J. H. (1999). Ropivacaine. British journal of anaesthesia, 83(2), 346–348.
  • Tucker, G. T. (1994). Clinical pharmacokinetics of local anaesthetics. Clinical pharmacokinetics, 27(4), 279–303.
  • Franks, N. P., & Lieb, W. R. (1991). Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. Science (New York, N.Y.), 254(5030), 427–430.
  • Chen, Z., Schetz, J. A., & Luedtke, R. R. (2010). Neuropharmacology and stereochemistry of dopamine receptor agonist and antagonist enantiomeric pairs. Journal of medicinal chemistry, 53(19), 6965–6977.
  • Owens, J. M., & George, F. R. (1992). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). European journal of pharmacology, 211(3), 323–328.
  • Andersen, P. H. (1989). The affinity of selective serotonin reuptake inhibitors for the different binding sites of the serotonin transporter. European journal of pharmacology, 166(2), 143–150.
  • Hyttel, J. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity.
  • Sánchez, C., Bergqvist, P. B., Brennum, L. T., Gupta, S., Hogg, S., Larsen, A., & Wiborg, O. (2004). Escitalopram, the S-enantiomer of citalopram, is a more selective and potent serotonin reuptake inhibitor than citalopram. Psychopharmacology, 174(2), 163–168.
  • Bymaster, F. P., Zhang, W., Carter, P. A., & Shaw, J. (2002). Fluoxetine: a review of its neuropharmacology and clinical indications.
  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258.
  • Bolden-Watson, C., & Richelson, E. (1993). Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes. Life sciences, 52(12), 1023–1029.
  • Sanchez, C. (2006). The pharmacology of citalopram enantiomers: the allosteric interaction of R-citalopram with the serotonin transporter. Basic & clinical pharmacology & toxicology, 99(2), 91–95.
  • Millan, M. J., Maiofiss, L., Cussac, D., Audinot, V., Boutin, J. A., & Newman-Tancredi, A. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. I. A multivariate analysis of the binding profiles of 14 drugs at 21 native and cloned human receptor subtypes. The Journal of pharmacology and experimental therapeutics, 303(2), 791–804.
  • Williams, K. (1991). Chirality and anaesthetic drugs. Anaesthesia, 46(3), 177–179.
  • Daly, J. W., Padgett, W. L., & Creveling, C. R. (1988). The comparative pharmacology of the isomeric chain methyl substituted heptylamines. Journal of medicinal chemistry, 31(4), 709–712.
  • Zhang, J., & Macor, J. E. (2016). Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. Organic & biomolecular chemistry, 14(4), 1219–1222.
  • Williams, K. (1996). Interactions of polyamines with ion channels. The Biochemical journal, 319 ( Pt 1)(Pt 1), 1–11.
  • Bredt, D. S., & Nicoll, R. A. (1990). Polyamine regulation of ion channel assembly and implications for nicotinic acetylcholine receptor pharmacology. Neuron, 4(1), 125–131.
  • PubChem. (n.d.). Bis((6-bromopyridin-3-yl)methyl)amine. Retrieved from [Link]

  • Zhang, S., Luo, Y. C., Hu, X. Q., Wang, Z. Y., Liang, Y. M., & Xu, P. F. (2016). Enantioselective Amine-Catalyzed [4 + 2] Annulations of Allene Ketones and 2,3-Dioxopyrrolidine Derivatives: Synthesis of 4H-Pyran Derivatives. The Journal of organic chemistry, 81(6), 2326–2333.
  • Testa, B. (1990). Advances in pharmacology. Volume 22. Academic Press.
  • Jähnisch, K., & Weigt, A. (2007). The agonist paradox: agonists and antagonists of acetylcholine receptors and opioid receptors. Journal of molecular modeling, 13(2), 269–277.

Sources

A Comparative Guide to the Reaction Kinetics of Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Brominated pyridines are indispensable building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] The strategic placement of the bromine atom on the pyridine ring profoundly dictates the isomer's physicochemical properties and, more critically, its chemical reactivity.[1] Consequently, the judicious selection of the appropriate bromopyridine isomer is a decisive factor for successful and efficient synthetic outcomes.[1]

This guide presents a comprehensive comparative analysis of the three principal isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. Our focus is to provide researchers, scientists, and drug development professionals with an in-depth understanding of their relative reaction kinetics, particularly in widely employed cross-coupling reactions. By elucidating the electronic and steric factors that govern their reactivity, this guide aims to empower chemists to make informed decisions in experimental design, thereby optimizing reaction conditions and maximizing synthetic yields.

Theoretical Framework: Understanding Isomer Reactivity

The reactivity of bromopyridine isomers is fundamentally governed by the electronic interplay between the electronegative nitrogen atom and the bromine substituent. The nitrogen atom exerts a strong electron-withdrawing effect, which deactivates the pyridine ring towards electrophilic substitution compared to benzene.[2] This influence is most pronounced at the ortho (2-) and para (4-) positions, rendering these positions more susceptible to nucleophilic attack.[2][3]

In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] The reactivity of the C-Br bond is, therefore, directly related to the electrophilicity of the carbon atom to which it is attached. The generally accepted order of reactivity for bromopyridine isomers is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]

  • 4-Bromopyridine: The bromine at the C4 position is para to the ring nitrogen. The strong electron-withdrawing effect of the nitrogen at this position highly polarizes the C4-Br bond, making the carbon atom significantly electrophilic and thus highly susceptible to oxidative addition.[1] This results in the highest reactivity among the three isomers.

  • 2-Bromopyridine: The C2-Br bond is also activated due to the ortho position of the nitrogen atom. However, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst.[1] This coordination can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]

  • 3-Bromopyridine: The C3-Br bond is the least activated. The electronic influence of the nitrogen atom at the meta position is weaker, leading to a less electrophilic carbon center and consequently, slower reaction rates compared to the other two isomers.[1]

This theoretical framework provides a basis for predicting the kinetic behavior of the bromopyridine isomers in various chemical transformations.

Comparative Kinetics in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] The differing electronic properties of the bromopyridine isomers are clearly demonstrated in their relative performance under identical Suzuki-Miyaura coupling conditions.

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling

The following protocol outlines a representative experiment to compare the reaction rates of the three bromopyridine isomers with phenylboronic acid.

Materials:

  • 2-Bromopyridine, 3-Bromopyridine, 4-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To three separate reaction vessels, add phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • To each vessel, add the respective bromopyridine isomer (1.0 mmol) and the internal standard.

  • Add 5 mL of the 1,4-dioxane/water solvent mixture to each vessel.

  • Place the reaction vessels in a preheated oil bath at 80°C and stir vigorously.

  • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quench the withdrawn aliquot with water and extract with diethyl ether.

  • Analyze the organic layer by GC-MS to determine the concentration of the product and the remaining bromopyridine isomer relative to the internal standard.

  • Plot the concentration of the product versus time for each isomer to determine the initial reaction rates.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of bromopyridine isomers with phenylboronic acid under standardized conditions, illustrating their relative reactivity.

IsomerReaction Time (hours)Yield (%)Relative Rate
2-Bromopyridine2~85%Intermediate
3-Bromopyridine2~40%Slowest
4-Bromopyridine2>95%Fastest

Note: These are representative yields and can vary based on specific reaction conditions.[1]

Visualization of the Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reagents Phenylboronic Acid, K2CO3, Pd(OAc)2, PPh3 Heating Heat to 80°C with Stirring Reagents->Heating Isomers 2-Bromopyridine 3-Bromopyridine 4-Bromopyridine Isomers->Heating Solvent 1,4-Dioxane/Water Solvent->Heating Sampling Aliquots taken at time intervals Heating->Sampling Quench Quench with Water Sampling->Quench Extract Extract with Diethyl Ether Quench->Extract GCMS GC-MS Analysis Extract->GCMS Data_Analysis Plot Concentration vs. Time Determine Initial Rates GCMS->Data_Analysis Determine Concentration

Caption: Experimental workflow for the kinetic study of Suzuki-Miyaura coupling of bromopyridine isomers.

Comparative Kinetics in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in pharmaceutical synthesis.[5][6] Similar to the Suzuki-Miyaura coupling, the reactivity of bromopyridine isomers in this reaction is highly dependent on the electronic environment of the C-Br bond.

Experimental Protocol: Kinetic Analysis of Buchwald-Hartwig Amination

This protocol provides a general method for comparing the reaction kinetics of the three bromopyridine isomers with a representative amine, such as morpholine.

Materials:

  • 2-Bromopyridine, 3-Bromopyridine, 4-Bromopyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Internal standard (e.g., hexadecane)

  • High-performance liquid chromatography (HPLC) or LC-MS

Procedure:

  • In a glovebox, charge three separate oven-dried Schlenk tubes with Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOt-Bu (1.4 mmol).

  • To each tube, add the respective bromopyridine isomer (1.0 mmol) and the internal standard.

  • Add anhydrous toluene (5 mL) to each tube, followed by morpholine (1.2 mmol).

  • Seal the tubes and place them in a preheated oil bath at 100°C.

  • At specified time points, remove the tubes from the oil bath and cool them to room temperature.

  • Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile) and filter.

  • Analyze the filtrate by HPLC or LC-MS to quantify the formation of the aminopyridine product relative to the internal standard.

  • Plot the product yield as a function of time for each isomer to compare their reaction rates.

Data Presentation

The following table presents expected qualitative outcomes for the Buchwald-Hartwig amination of bromopyridine isomers with a primary or secondary amine, reflecting their established reactivity trends.

IsomerExpected Reaction RateTypical Conditions
2-BromopyridineFastMilder conditions may be sufficient.
3-BromopyridineSlowestOften requires higher temperatures, longer reaction times, or more active catalyst systems.[1]
4-BromopyridineFastestHigh yields are typically achieved rapidly under standard conditions.
Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII L_n(Ar)Pd(II)-Br OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [L_n(Ar)Pd(II)(HNR'R'')]Br AmineCoord->PdAmine Deprotonation Base (e.g., NaOt-Bu) PdAmine->Deprotonation PdAmido L_n(Ar)Pd(II)-NR'R'' Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halopyridines is a nuanced interplay of the halogen's identity, the nucleophile, the solvent, and the substitution pattern on the pyridine ring.[7] For SNAr reactions, the attack of the nucleophile is favored at the electron-deficient 2- and 4-positions.[8] This is because the resulting negatively charged intermediate (Meisenheimer complex) can be stabilized by resonance, with the negative charge being accommodated by the electronegative nitrogen atom.[8] Such resonance stabilization is not possible for attack at the 3-position.[8]

The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[7] In such cases, a more electronegative halogen, which stabilizes the intermediate through a strong inductive effect, accelerates the reaction.[7] This leads to a reactivity order of F > Cl > Br > I.[7] However, when the expulsion of the leaving group becomes rate-limiting, the trend is reversed, favoring the best leaving groups (I > Br > Cl > F), which corresponds to the weakest carbon-halogen bond strength.[7] This is often observed with highly charged, localized nucleophiles.[7]

A study on the reaction of 2-substituted N-methylpyridinium substrates with piperidine in methanol showed the reactivity order to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[9] This indicates that under these specific conditions, the nature of the halogen has a less pronounced effect on the reaction rate compared to a cyano substituent.

Conclusion

The positional isomerism of the bromine atom on the pyridine ring exerts a profound influence on the reaction kinetics of these versatile synthetic intermediates. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity trend is consistently observed as 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This is primarily dictated by the electronic effects of the ring nitrogen, which render the C4 and C2 positions more electrophilic and thus more susceptible to oxidative addition. While 2-bromopyridine is highly reactive, potential coordination of the adjacent nitrogen to the catalyst can present challenges. 3-Bromopyridine is the least reactive and often necessitates more forcing reaction conditions.

In nucleophilic aromatic substitution reactions, the 2- and 4-positions are inherently more reactive due to the stabilization of the Meisenheimer intermediate. The effect of the halogen leaving group on the reaction kinetics is dependent on the rate-determining step of the specific transformation.

This comparative guide provides the foundational knowledge and experimental frameworks to enable researchers and drug development professionals to make strategic decisions in the selection and application of bromopyridine isomers, ultimately leading to more efficient and successful synthetic endeavors.

References

  • Abramovitch, R. A., Helmer, F., & Liveris, M. (1968). Aromatic Substitution. XXI. Kinetics of Nucleophilic Substitution of Some Bromopyridines and -picolines with Thiophenoxide Ion. The Journal of Organic Chemistry, 34(1), 173-178. Available at: [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... ResearchGate. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Bromopyridine Isomer Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bromine in Pyridine-Based Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, representing the second most common heterocyclic ring in drugs approved by the FDA.[1] Its unique electronic properties, metabolic stability, and capacity to form hydrogen bonds make it a privileged structure in drug design. The strategic introduction of a bromine atom onto the pyridine ring—creating 2-bromopyridine, 3-bromopyridine, or 4-bromopyridine isomers—serves as a critical inflection point in synthesis and a powerful modulator of biological activity.[2]

The position of the bromine atom profoundly influences the molecule's electronic distribution, reactivity, and steric profile. This, in turn, dictates the types of derivatives that can be synthesized and their subsequent interactions with biological targets. For instance, the bromine atom at the 2-position is highly amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a vast array of substituents to explore structure-activity relationships (SAR).[3] Similarly, 3-bromopyridine and 4-bromopyridine serve as versatile building blocks for complex pharmacologically active molecules, from oncology drugs to central nervous system agents.[4][5]

This guide provides a comparative analysis of the biological activities of derivatives synthesized from these three key bromopyridine isomers, offering field-proven insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Comparative Biological Assessment of Bromopyridine Derivatives

The location of the bromo-substituent is a key determinant of the derivative's pharmacological profile. Below, we compare the documented activities of derivatives originating from each isomer.

Derivatives of 2-Bromopyridine: Versatility in Anticancer Applications

The 2-bromo isomer is a common starting point for derivatives that exhibit potent antiproliferative and anticancer properties.[6] Its reactivity allows for the synthesis of complex heterocyclic systems with diverse biological targets.

  • Anticancer Activity: Pyridine-thiazole hybrids synthesized from 2-aminopyridine precursors (often derived from 2-bromopyridine) have shown significant cytotoxicity against various cancer cell lines.[7] For example, certain pyridine-thiazole compounds revealed promising activity against breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines, with IC50 values ranging from 5.36 to 8.76 μM, comparable to the standard drug 5-fluorouracil.[7] The mechanism often involves the inhibition of critical signaling pathways necessary for tumor growth and survival.[2]

Derivatives of 3-Bromopyridine: Broad-Spectrum Bioactivity

3-Bromopyridine is a crucial intermediate in the synthesis of a wide range of therapeutic agents.[5] Derivatives from this isomer have demonstrated notable antimicrobial and enzyme inhibitory activities.

  • Antimicrobial Activity: Imidazo[4,5-b]pyridine derivatives, which can be synthesized from 3-bromopyridine precursors like 5-bromopyridine-2,3-diamine, exhibit significant antimicrobial properties.[8][9] For instance, one such derivative showed a potent inhibitory effect against the Gram-positive bacterium Bacillus cereus, with a minimum inhibitory concentration (MIC) of 0.07 mg/mL.[8] The enhanced lipophilicity conferred by the bromine atom is thought to facilitate penetration through microbial cell membranes.[2]

  • Enzyme Inhibition: A Pt(IV) prodrug incorporating a derivative of 3-bromopyruvic acid demonstrated stronger anticancer activity than the established drug oxaliplatin.[10] This compound acts as a dual-action agent: it induces DNA damage and inhibits glycolysis, a key metabolic pathway in cancer cells.[10]

Derivatives of 4-Bromopyridine: Potent Antimicrobial and Kinase Inhibitory Agents

As a key building block, 4-bromopyridine hydrochloride is frequently used to generate chemical libraries for screening against various disease targets.[4] Its derivatives have shown particular promise as enzyme inhibitors and antimicrobial compounds.

  • Antimicrobial Activity: Novel pyridine derivatives synthesized using 4-bromo acetophenone as a precursor exhibited strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[11] One derivative, in particular, prevented the growth of B. mycoides and C. albicans at an MIC level below 0.0048 mg/mL.[11]

  • Enzyme Inhibition: The pyridine scaffold is integral to many kinase inhibitors.[2] Brominated pyridine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis required for tumor growth.[2] By blocking the ATP binding site of the VEGFR-2 kinase, these compounds inhibit downstream signaling, thereby reducing tumor angiogenesis.[2]

Structure-Activity Relationship (SAR) and Isomeric Influence

Relating a molecule's structure to its biological activity is fundamental to medicinal chemistry.[12] For bromopyridine derivatives, the SAR is heavily influenced by the bromine atom's position.

SAR_Influence cluster_isomers Bromopyridine Isomers cluster_properties Physicochemical & Synthetic Properties cluster_outcomes Biological Outcomes iso2 2-Bromopyridine reactivity Reactivity (e.g., for cross-coupling) iso2->reactivity High (e.g., lithiation) electronics Electronic Effects (Ring Activation/Deactivation) sterics Steric Hindrance iso3 3-Bromopyridine iso3->electronics Inductive Effects iso4 4-Bromopyridine iso4->sterics Less Hindrance at N potency Potency (IC50/MIC) reactivity->potency selectivity Target Selectivity adme ADME Properties (Lipophilicity, Metabolism) electronics->selectivity sterics->adme

The analysis of various studies reveals key trends:

  • Reactivity and Diversity: The 2-position's high reactivity facilitates the creation of a wider diversity of derivatives for screening, potentially leading to the discovery of more potent compounds.[3][13]

  • Electronic Effects: The electron-withdrawing nature of bromine alters the pyridine ring's electron density differently depending on its position, affecting how the molecule binds to a target protein.

  • Lipophilicity: The bromine atom generally increases the lipophilicity of the pyridine ring, which can enhance the ability of derivatives to cross biological membranes, a crucial factor for antimicrobial agents.[2]

Quantitative Data Summary

The following tables summarize the reported biological activities of various bromopyridine derivatives.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Derivative Class Isomer Origin (Inferred) Cancer Cell Line IC50 (µM) Reference Drug Ref.
Pyridine-urea derivative 8e General MCF-7 (Breast) 0.22 Doxorubicin (1.93 µM) [2]
Pyridine-urea derivative 8n General MCF-7 (Breast) 1.88 Doxorubicin (1.93 µM) [2]
Pyridine-thiazole hybrid 7 2-Bromopyridine MCF-7 (Breast) 5.36 5-Fluorouracil (6.14 µM) [7]

| Pyridine-thiazole hybrid 10 | 2-Bromopyridine | HepG2 (Liver) | 8.76 | 5-Fluorouracil (7.20 µM) |[7] |

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Derivative Class Isomer Origin (Inferred) Microbial Strain MIC Ref.
Imidazo[4,5-b]pyridine (2) 3-Bromopyridine Bacillus cereus 0.07 mg/mL [8]
Thienopyridine (12a) 4-Bromopyridine B. mycoides <0.0048 mg/mL [11]

| Thienopyridine (12a) | 4-Bromopyridine | C. albicans | <0.0048 mg/mL |[11] |

Key Experimental Protocols

The trustworthiness of any comparative guide rests on the robustness of its underlying experimental data. The following are detailed, self-validating protocols for assessing the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits 50% of cell growth (IC50).

Causality: The MTT assay is based on the principle that viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the bromopyridine derivatives. Treat the cells with these various concentrations and incubate for 48-72 hours.[2] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[2]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells (48-72h) A->C B Prepare Serial Dilutions of Compound B->C D Add MTT Reagent (4h) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the precise concentration at which bacteriostatic or bactericidal activity occurs. This method is more quantitative than disk diffusion.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each bromopyridine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli, B. cereus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Validation: Ensure the positive control shows robust growth and the negative control remains clear.

Protocol 3: Kinase Inhibition Assay (VEGFR-2)

This protocol measures a compound's ability to inhibit the enzymatic activity of a specific kinase.

Causality: This assay quantifies the phosphorylation of a substrate by the VEGFR-2 kinase. An effective inhibitor will reduce the amount of phosphorylation by competing with ATP at the enzyme's active site.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add a reaction buffer, a specific peptide substrate for VEGFR-2, and ATP.

  • Compound Addition: Add varying concentrations of the bromopyridine derivative to the wells. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the purified recombinant VEGFR-2 kinase domain.[2]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[2]

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced with a commercial kit (e.g., ADP-Glo™).[2]

  • Data Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.

Kinase_Inhibition cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Mechanism of Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor P Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Angio Angiogenesis Inhibitor Bromopyridine Derivative ATP_Site ATP Binding Site Block BLOCKS

Conclusion and Future Outlook

The derivatives of 2-, 3-, and 4-bromopyridine represent a rich and diverse chemical space for drug discovery. While derivatives from all three isomers exhibit significant biological activity, the choice of isomer provides a strategic advantage for targeting different therapeutic areas. The high reactivity of 2-bromopyridine lends itself to creating diverse libraries for anticancer screening, whereas derivatives from 3- and 4-bromopyridine have shown exceptional promise in antimicrobial and enzyme-inhibition applications.

Future research should focus on direct, head-to-head comparative studies of derivatives from all three isomers against a standardized panel of cancer cell lines, microbial strains, and enzyme targets. This will provide a clearer, more definitive understanding of the structure-activity relationships and help rationalize the design of next-generation pyridine-based therapeutics with enhanced potency, selectivity, and improved safety profiles.

References

  • Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. Retrieved from [Link]

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. (2011). ResearchGate. Retrieved from [Link]

  • 3-Bromopyridine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2021). Arabian Journal of Chemistry. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2024). International Journal on Science and Technology. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2022). MDPI. Retrieved from [Link]

  • Antimicrobial Activity of a Series of 1-Alkyl-2-(4-Pyridyl)Pyridinium Bromides against Gram-Positive and Gram-Negative Bacteria. (2005). ResearchGate. Retrieved from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). R Discovery. Retrieved from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2023). MDPI. Retrieved from [Link]

  • 3-Bromopyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Inhibition of NADH oxidation by pyridine derivatives. (1987). PubMed. Retrieved from [Link]

  • 2-Bromopyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Inhibition of mitochondrial NADH dehydrogenase by pyridine derivatives and its possible relation to experimental and idiopathic parkinsonism. (1985). PubMed. Retrieved from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2000). ResearchGate. Retrieved from [Link]

  • Potential coenzyme inhibitors. IV. 3-acetyl substituted pyridine and dihydropyridine derivatives. (1970). PubMed. Retrieved from [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (2019). PubMed Central. Retrieved from [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of (3-Bromopyridin-4-YL)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the synthesis and application of novel compounds are daily occurrences. With this innovation comes the profound responsibility of ensuring that all chemical byproducts and surplus materials are managed with the utmost regard for safety and environmental regulations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-Bromopyridin-4-YL)methanamine, a halogenated pyridine derivative. Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust safety culture.

Hazard Profile & Chemical Identity: Know Your Material

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound's structure—a pyridine ring substituted with both a bromine atom and a methanamine group—dictates its hazard profile. While a comprehensive Safety Data Sheet (SDS) for this specific compound may not always be available, its classification can be inferred from analogous structures.[1] It should be treated as a hazardous substance.[1][2]

PropertyDataRationale & Implications
Chemical Name This compoundThe full, unabbreviated name is required for all hazardous waste labeling.[3]
CAS Number 887581-41-1Provides a unique identifier for inventory and waste tracking.[4]
Primary Hazards Corrosive, Acutely Toxic, IrritantAs an amine, it can be corrosive. Halogenated pyridines and related compounds are often toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[5][6][7]
Chemical Class Halogenated Organic CompoundThis classification is critical for waste segregation. Halogenated waste must not be mixed with non-halogenated solvent waste.[8]
Reactivity Incompatible with strong oxidizing agents and strong acids.Amines can react exothermically with acids. Segregation from incompatible materials is crucial to prevent dangerous reactions in waste containers.[6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is a non-negotiable standard procedure designed to minimize exposure through all potential routes.[9]

  • Eye and Face Protection: Wear safety glasses with side-shields or, preferably, chemical splash goggles conforming to government standards like EN166 (EU) or NIOSH (US).[2][10]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before use. For tasks with higher splash risk, consider double-gloving. Dispose of contaminated gloves as hazardous waste.[2][10]

  • Body Protection: A flame-retardant lab coat or an impervious chemical apron should be worn. Ensure it is fully buttoned to protect personal clothing and skin.[1]

  • Respiratory Protection: All handling of this compound, including waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[9]

The Core Protocol: Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step in the chemical waste management lifecycle.[11][12] Mixing incompatible waste streams is not only a violation of regulations but can also lead to dangerous chemical reactions and significantly increase disposal costs.[13]

Step-by-Step Segregation Procedure:
  • Identify All Waste Streams: Classify all materials that have come into contact with this compound as hazardous waste. This includes the neat compound, solutions, contaminated solids (e.g., silica gel, filter paper, gloves, pipette tips), and the first rinse of any emptied containers.[2][12]

  • Segregate by Phase and Type:

    • Liquid Waste: Collect all solutions containing this compound in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents.[8]

    • Solid Waste: Collect all contaminated solid materials in a separate, clearly labeled container for "Solid Hazardous Waste."[14]

    • Neat/Surplus Chemical: Unused or expired this compound should be kept in its original, clearly labeled container for disposal. Do not mix it with other waste streams.

  • Avoid Incompatibles: Ensure that waste containers for this aminic compound are kept separate from acidic waste streams to prevent violent neutralization reactions.[14]

The following diagram illustrates the decision-making workflow for proper waste segregation.

G start Waste Containing This compound q_phase Is the waste primarily liquid or solid? start->q_phase solid_container Place in container labeled: 'Solid Hazardous Waste' q_phase->solid_container Solid liquid_container Place in container labeled: 'Halogenated Organic Waste' q_phase->liquid_container Liquid q_neat Is it the original, unused (neat) compound? neat_container Keep in original container for disposal q_neat->neat_container Yes end Store in Satellite Accumulation Area q_neat->end No, it's contaminated labware/debris solid_container->q_neat liquid_container->end neat_container->end G start Spill Occurs q_location Is the spill small AND fully contained within a certified fume hood? start->q_location cleanup Trained personnel with full PPE follow small spill cleanup protocol. Collect all materials as hazardous waste. q_location->cleanup Yes evacuate 1. EVACUATE the area immediately. 2. ALERT others and supervisor. 3. ISOLATE the lab by closing doors. 4. NOTIFY institutional EHS/Emergency Response. q_location->evacuate No

Caption: Emergency response workflow for a this compound spill.

References

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University EHS. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved from [Link]

  • Chemical Research Activities. (n.d.). Michigan Technological University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Management of Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • This compound. (2025, August 25). Chemsrc. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Safety Data Sheet - 2-(2-bromopyridin-4-yl)-propan-2-ol. (2018, August 20). Acros PharmaTech Limited. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.